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  • Product: 1-Chloroisoquinoline-7-carbaldehyde
  • CAS: 223671-53-2

Core Science & Biosynthesis

Foundational

1-Chloroisoquinoline-7-carbaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-7-carbaldehyde Abstract 1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound of interest in medicinal chemistry and syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-7-carbaldehyde

Abstract

1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a functionalized isoquinoline, its physical properties are fundamental to its handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the known and predicted physical properties of 1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2). In the absence of extensive experimentally-derived data in peer-reviewed literature, this document synthesizes information from chemical supplier databases, computational predictions, and spectroscopic principles. It further provides field-proven, standardized protocols for the experimental determination of these properties, offering a self-validating framework for researchers.

Introduction and Molecular Identity

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 1-position and a carbaldehyde (formyl) group at the 7-position creates a unique electronic and steric environment, rendering 1-Chloroisoquinoline-7-carbaldehyde a valuable, reactive intermediate for further chemical elaboration.

An accurate understanding of its physical properties is the cornerstone of its application. Properties such as melting point and solubility dictate purification and handling strategies, while spectroscopic characteristics are essential for identity confirmation and quality control. This guide addresses the critical physical data points for professionals in drug discovery and chemical synthesis.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
IUPAC Name 1-chloroisoquinoline-7-carbaldehydeN/A
CAS Number 223671-53-2[1][2][3][4]
Molecular Formula C₁₀H₆ClNO[1][3][4]
Molecular Weight 191.61 g/mol [1]
Monoisotopic Mass 191.0137915 Da[1]
Canonical SMILES C1=CC(=CC2=C1C=CN=C2Cl)C=O[5]
InChIKey N/AN/A

Physicochemical Properties: Data and Determination

Direct experimental data for many physical properties of 1-Chloroisoquinoline-7-carbaldehyde is not widely published. The following sections provide available data, predicted values, and expert analysis based on analogous structures.

Physical State and Appearance

The compound is typically supplied as a solid at standard temperature and pressure. The specific morphology (e.g., crystalline powder, amorphous solid) and color can be indicators of purity and should be noted upon receipt and during use. For the related isomer, 1-chloroisoquinoline, the appearance is described as a white to light yellow or light orange powder or crystal.[6]

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.

  • Experimental Data: Not available in reviewed literature.

  • Expert Analysis: The melting point of the parent scaffold, 1-chloroisoquinoline, is 33-38 °C.[6] The addition of the polar carbaldehyde group to the aromatic system is expected to increase intermolecular forces (dipole-dipole interactions), likely resulting in a significantly higher melting point for 1-Chloroisoquinoline-7-carbaldehyde compared to the parent compound.

This protocol describes a self-validating method using a standard digital melting point apparatus.

  • Preparation: Ensure the compound is completely dry by storing it under vacuum or in a desiccator.

  • Sample Loading: Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Measurement (Rapid Scan): Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting range.

  • Measurement (Accurate Determination): Prepare a new sample. Set the apparatus to heat rapidly to ~20 °C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.

  • Validation: For a pure compound, the range should be narrow (< 2 °C). If broad, consider recrystallization to purify the sample and repeat the measurement.

Solubility

Solubility dictates the choice of solvents for reactions, chromatography, and spectroscopic analysis.

  • Experimental Data: Not available in reviewed literature.

  • Predicted Solubility: Based on its structure, 1-Chloroisoquinoline-7-carbaldehyde is expected to be a polar aprotic molecule. It is predicted to have low solubility in water and higher solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The aldehyde group may allow for limited solubility in polar protic solvents like ethanol.

The following diagram outlines a systematic approach to determining a compound's qualitative solubility profile.

G cluster_0 Qualitative Solubility Testing Workflow start Weigh 1-2 mg of Compound into a small vial add_solvent Add 0.1 mL of Test Solvent (e.g., Water, Hexanes, Toluene, DCM, EtOAc, Acetone, EtOH, DMSO) start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe insoluble Insoluble observe->insoluble No add_more Add another 0.9 mL of solvent observe->add_more Yes soluble Soluble (>10 mg/mL) sparingly Sparingly Soluble vortex2 Vortex again add_more->vortex2 observe2 Observe for Dissolution vortex2->observe2 observe2->soluble Fully Dissolved observe2->sparingly Partially Dissolved

Caption: Workflow for determining qualitative solubility.

Computational Properties

Computational models provide valuable estimates for several physicochemical parameters.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3-AA 2.5[1]
Topological Polar Surface Area (TPSA) 30 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2 (N and O)[1]
Rotatable Bond Count 1[1]
  • Expert Analysis: The XLogP3-AA value of 2.5 suggests moderate lipophilicity, consistent with the predicted low solubility in water and good solubility in organic solvents. The TPSA of 30 Ų indicates the molecule has good potential for cell permeability, a key consideration in drug development.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. While experimental spectra for 1-Chloroisoquinoline-7-carbaldehyde are not publicly available, this section details the expected characteristics and provides standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Predicted ¹H NMR Spectrum:

    • Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9 - 10.2 ppm . Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.

    • Aromatic Protons: Five protons on the isoquinoline ring system are expected in the range of δ 7.5 - 9.0 ppm . The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic effects of the chloro and aldehyde substituents. Protons ortho and para to these electron-withdrawing groups will be shifted further downfield.[7]

  • Predicted ¹³C NMR Spectrum:

    • Carbonyl Carbon (C=O): Expected as a low-intensity signal in the far downfield region of δ 190 - 195 ppm .[7]

    • Aromatic Carbons: Nine distinct signals are expected in the aromatic region of δ 120 - 155 ppm . The carbon attached to the chlorine atom (C1) and the carbons within the pyridine ring will show characteristic shifts.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common first choice for compounds of this polarity.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should have a field strength of at least 400 MHz for good signal resolution.

  • Acquisition: Acquire the spectrum using standard parameters. Ensure proper shimming to obtain sharp peaks. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Validation: Integrate the signals. The relative integrals should correspond to the number of protons (e.g., the aldehyde singlet should integrate to 1H relative to the aromatic protons).

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and elemental composition.

  • Expected Data:

    • Molecular Ion (M⁺): The monoisotopic mass is 191.0138 Da.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₀H₆ClNO.

    • Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks will be observed for the molecular ion: M⁺ at m/z ≈ 191 and M⁺+2 at m/z ≈ 193, in an approximate intensity ratio of 3:1.[7] This pattern is a definitive indicator of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Predicted Absorptions:

    • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹ .[7][9] This is one of the most characteristic peaks in the spectrum.

    • C-H Stretch (Aldehyde): Two weak to medium bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹ .[9] The presence of these, along with the strong C=O stretch, is highly indicative of an aldehyde.

    • C-H Stretch (Aromatic): Medium to weak absorptions are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.[7]

    • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1400-1620 cm⁻¹ region.[7][10]

    • C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically below 850 cm⁻¹ .[11]

This diagram illustrates the logical flow for confirming the structure of a synthesized or purchased batch of 1-Chloroisoquinoline-7-carbaldehyde.

Caption: A self-validating workflow for spectroscopic confirmation.

Conclusion

1-Chloroisoquinoline-7-carbaldehyde is a valuable synthetic intermediate whose full potential is unlocked through a precise understanding of its physical properties. While comprehensive experimental data remains to be published, this guide consolidates available information and provides a robust framework for its characterization. By synthesizing computational data, spectroscopic principles, and standardized experimental protocols, this document equips researchers, scientists, and drug development professionals with the necessary tools to confidently handle, analyze, and utilize this compound in their work. The provided protocols and workflows serve as a foundation for generating the critical experimental data needed to further enrich the scientific understanding of this molecule.

References

  • Carbone Scientific. 1-Chloro-isoquinoline-7-carbaldehyde. Available at: [Link]

  • PubChemLite. 7-chloroisoquinoline-1-carbaldehyde (C10H6ClNO). Available at: [Link]

  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Available at: [Link]

  • Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds. (2018). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes known information for related compounds, predictive data, and established chemical principles to offer a robust resource for researchers. We will delve into its chemical structure and properties, propose a scientifically sound synthetic pathway, and explore its reactivity and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

1-Chloroisoquinoline-7-carbaldehyde possesses a fused bicyclic aromatic system consisting of a pyridine ring and a benzene ring, characteristic of the isoquinoline core. The structure is further functionalized with a chlorine atom at the 1-position and a carbaldehyde (formyl) group at the 7-position.

The presence of the electron-withdrawing chlorine atom and the aldehyde group, combined with the nitrogen atom in the isoquinoline ring, dictates the molecule's electronic properties and reactivity. The aldehyde group provides a reactive handle for a variety of chemical transformations, while the chloro-substituent can be a site for nucleophilic substitution or a modulator of biological activity.

Table 1: Physicochemical Properties of 1-Chloroisoquinoline-7-carbaldehyde

PropertyValueSource
CAS Number 223671-53-2[1]
Molecular Formula C₁₀H₆ClNO[2]
Molecular Weight 191.61 g/mol [2]
Monoisotopic Mass 191.0138 Da[3][4]
Physical State Predicted to be a solid at room temperatureInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from related compounds
Storage Store in an inert atmosphere at 2-8°C.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton is anticipated to appear as a singlet in the downfield region (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the isoquinoline ring will likely exhibit complex splitting patterns in the range of δ 7.5-9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all ten carbon atoms. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring would likely appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be observed in the fingerprint region.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would also be expected.[6]

Proposed Synthetic Pathway

Step 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide

This transformation can be reliably achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Under ice-bath cooling, slowly add phosphorus oxychloride to isoquinoline-N-oxide.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully quench the residue with ice water and extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-chloroisoquinoline.[7]

Step 2: Formylation of 1-Chloroisoquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 1-chloroisoquinoline (from Step 1) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to around 90°C for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium acetate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 1-Chloroisoquinoline-7-carbaldehyde.[11]

G cluster_0 Step 1: Synthesis of 1-Chloroisoquinoline cluster_1 Step 2: Vilsmeier-Haack Formylation Isoquinoline-N-oxide Isoquinoline-N-oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-oxide->1-Chloroisoquinoline  POCl₃, Reflux POCl3 POCl3 1-Chloroisoquinoline_start 1-Chloroisoquinoline DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  POCl₃, 0°C Product 1-Chloroisoquinoline-7-carbaldehyde 1-Chloroisoquinoline_start->Product  Vilsmeier Reagent, 90°C

Caption: Proposed two-step synthesis of 1-Chloroisoquinoline-7-carbaldehyde.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Chloroisoquinoline-7-carbaldehyde is primarily dictated by its two functional groups: the aldehyde and the chloro-substituent.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for various synthetic transformations, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to a primary alcohol.

    • Condensation reactions with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. These derivatives are often explored for their biological activities.

    • Wittig and related olefination reactions to extend the carbon chain.

    • Reductive amination to introduce diverse amine-containing side chains.

  • Reactivity of the Chloro-substituent: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted isoquinoline derivatives.

Applications in Drug Discovery:

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] While specific biological studies on 1-Chloroisoquinoline-7-carbaldehyde are not widely reported, its structural motifs suggest significant potential as a building block for the synthesis of novel therapeutic agents. The aldehyde group can be used to synthesize a variety of derivatives, such as Schiff bases and hydrazones, which have been shown to possess potent biological activities in related heterocyclic systems.[13]

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, and if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[14]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[14]

First Aid Measures:

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

References

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. National Institutes of Health. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • LookChem. (n.d.). 1-Chloroisoquinoline. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • BB FABRICATION. (2017). SAFETY DATA SHEET. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(1), 1-24. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-1-chloroisoquinoline-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • PubChemLite. (n.d.). 7-chloroisoquinoline-1-carbaldehyde (C10H6ClNO). Available at: [Link]

  • Carbone Scientific CO.,LTD. (n.d.). 1-Chloro-isoquinoline-7-carbaldehyde. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Available at: [Link]

Sources

Foundational

1-Chloroisoquinoline-7-carbaldehyde CAS number 223671-53-2

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde Abstract 1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2) is a bifunctional heterocyclic compound of significant interest to the scientific comm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde

Abstract

1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2) is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established "privileged structure," forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[1][2] The strategic placement of a reactive carbaldehyde group and a synthetically versatile chlorine atom on this nucleus makes it a valuable intermediate for the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis methodology, its chemical reactivity, and its potential applications, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties & Structural Elucidation

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical characteristics. While extensive peer-reviewed experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[3][4]

Core Compound Data

A summary of the key identification and physical data for 1-Chloroisoquinoline-7-carbaldehyde is presented below.

PropertyValueReference(s)
CAS Number 223671-53-2[5][6]
Molecular Formula C₁₀H₆ClNO[5][6]
Molecular Weight 191.61 g/mol [5][6]
MDL Number MFCD09835329[6]
Canonical SMILES O=CC1=CC2=C(C=C1)C=CN=C2Cl[6]
Physical State Solid[7]
Storage Inert atmosphere, 2-8°C[7]
Predicted Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic techniques is essential. The following data is predicted based on the known spectral characteristics of structurally related chloro-substituted and carbaldehyde-substituted isoquinolines.[3][8][9]

TechniquePredicted Key Signals / CharacteristicsRationale
¹H NMR ~10.1 ppm (s, 1H) : Aldehyde proton (CHO). ~7.8-9.0 ppm (m, 5H) : Aromatic protons, exhibiting complex splitting patterns. Protons ortho to the aldehyde and chloro groups will be deshielded.The aldehyde proton is highly deshielded and appears as a singlet far downfield. The aromatic protons are influenced by the electron-withdrawing effects of the aldehyde, the chlorine atom, and the ring nitrogen.[3][10]
¹³C NMR ~192 ppm : Carbonyl carbon of the aldehyde group. ~120-155 ppm : Aromatic and heterocyclic carbons.The aldehyde carbonyl carbon has a characteristic chemical shift in the downfield region. The carbon bearing the chlorine atom will also show a distinct shift.[3][8]
Mass Spec. (EI) m/z 191/193 (M⁺/M⁺+2) : Molecular ion peaks. m/z 162/164 : Fragment corresponding to the loss of the formyl group (-CHO).The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion, with M⁺ and M⁺+2 peaks in an approximate 3:1 ratio.[3]
IR (KBr, cm⁻¹) ~1705 cm⁻¹ (strong) : C=O stretching vibration of the aldehyde. ~3050 cm⁻¹ (medium) : Aromatic C-H stretching. ~1400-1600 cm⁻¹ (multiple) : Aromatic C=C and C=N ring stretching. ~800-900 cm⁻¹ : C-Cl stretching.These absorption bands are characteristic of the key functional groups present in the molecule.[3][8]

Synthesis Methodology: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13][14]

G reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier In situ formation (0°C) reaction_step Electrophilic Aromatic Substitution vilsmeier->reaction_step substrate 1-Chloroisoquinoline (Starting Material) substrate->reaction_step intermediate Iminium Salt Intermediate reaction_step->intermediate Formylation (Heating) hydrolysis Aqueous Work-up (Base Hydrolysis) intermediate->hydrolysis product 1-Chloroisoquinoline-7-carbaldehyde (Final Product) hydrolysis->product Purification (Chromatography) G cluster_aldehyde Aldehyde (C7) Reactivity cluster_chloro Chloro (C1) Reactivity main 1-Chloroisoquinoline-7-carbaldehyde oxidation Carboxylic Acid main->oxidation [Ox] reduction Primary Alcohol main->reduction [H] reductive_amination Substituted Amines main->reductive_amination R₂NH, [H] wittig Alkenes main->wittig Wittig Reagent condensation Imines, Hydrazones main->condensation RNH₂ / RNHNH₂ snar SNAr Products (Ethers, Amines, Thioethers) main->snar Nu⁻ suzuki Suzuki Coupling (Biaryls) main->suzuki ArB(OH)₂, Pd cat. buchwald Buchwald-Hartwig (Arylamines) main->buchwald R₂NH, Pd cat.

Sources

Exploratory

Predicted ¹H NMR Spectrum of 1-Chloroisoquinoline-7-carbaldehyde: A Technical Guide for Structural Elucidation

An in-depth technical guide by a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Abstract 1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The precise substitution pattern on the isoquinoline scaffold is critical to its function and reactivity. This technical guide provides a comprehensive, in-depth prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Chloroisoquinoline-7-carbaldehyde. By deconstructing the electronic and spatial effects of each substituent, we offer a reasoned, proton-by-proton analysis of the anticipated chemical shifts (δ), coupling constants (J), and signal multiplicities. This document is designed to serve as an authoritative reference for the structural verification, quality control, and synthetic monitoring of this compound and its derivatives, grounding its predictions in established principles of NMR spectroscopy and data from related structures.

The Spectroscopic Foundation: The Isoquinoline Core

To accurately predict the spectrum of a substituted molecule, one must first understand the baseline spectroscopic features of the parent scaffold. Isoquinoline, a bicyclic aromatic heterocycle, presents a well-defined ¹H NMR spectrum. The pyridine ring, containing the nitrogen atom, is electron-deficient compared to the benzene ring. This results in a general downfield shift for its protons (H-1, H-3, H-4) relative to those on the carbocyclic ring (H-5, H-6, H-7, H-8). Protons adjacent to the nitrogen (H-1 and H-3) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom.

Deconstruction of Substituent Effects

The introduction of substituents dramatically perturbs the electronic environment of the isoquinoline ring system. The predicted spectrum of 1-Chloroisoquinoline-7-carbaldehyde is a composite of the foundational isoquinoline shifts modified by the powerful electronic influences of a chloro group at the C-1 position and a carbaldehyde group at the C-7 position.

The Influence of a 1-Chloro Substituent

The chlorine atom at the C-1 position exerts two primary effects on the pyridine portion of the scaffold:

  • Inductive Effect (-I): As an electronegative halogen, chlorine withdraws electron density through the sigma bonds. This effect deshields nearby protons, primarily H-8 (through-space peri-interaction) and H-3.

  • Resonance Effect (+R): The chlorine atom possesses lone pairs that can be delocalized into the aromatic system. However, for halogens, the inductive effect is generally dominant in influencing proton chemical shifts.

Experimental data for 1-chloroisoquinoline confirms a general downfield shift of the ring protons compared to the parent isoquinoline.[1]

The Influence of a 7-Carbaldehyde Substituent

The carbaldehyde group (-CHO) at the C-7 position is a potent electron-withdrawing group with significant consequences for the benzene ring protons:

  • Inductive and Resonance Effects (-I, -R): The aldehyde group withdraws electron density from the aromatic ring through both induction and resonance, particularly from the ortho (C-6, C-8) and para (C-5) positions. This causes a substantial deshielding (downfield shift) of the attached protons H-6, H-8, and H-5.

  • Magnetic Anisotropy: The π-system of the carbonyl bond (C=O) creates a local magnetic field. Protons located in the plane of the carbonyl group, such as the ortho protons H-6 and H-8, experience significant deshielding. The aldehyde proton itself is located deep within this deshielding cone, resulting in its characteristic downfield chemical shift.

Predicted ¹H NMR Spectrum of 1-Chloroisoquinoline-7-carbaldehyde

Synthesizing the principles above, a detailed prediction for the ¹H NMR spectrum of the title compound in a standard solvent like CDCl₃ can be formulated. The analysis below proceeds proton by proton, from the most downfield to the most upfield signals.

Detailed Proton Assignments and Rationale
  • Aldehyde Proton (H-aldehyde): This proton is directly attached to the carbonyl carbon and is heavily deshielded by its magnetic anisotropy. It is not coupled to any other protons and will appear as a sharp singlet.

    • Predicted δ: ~10.1 ppm

    • Multiplicity: Singlet (s)

  • Proton H-8: This proton experiences strong deshielding from multiple sources. It is ortho to the electron-withdrawing aldehyde group and is in a peri position relative to the C-1 chloro-substituent, leading to through-space deshielding.

    • Predicted δ: ~8.5 ppm

    • Multiplicity: Doublet (d)

    • Coupling: Meta-coupled to H-6 with an expected ⁴J value of approximately 2.0 Hz.

  • Proton H-3: Located on the electron-deficient pyridine ring and adjacent to the nitrogen atom, this proton is inherently downfield. The presence of the chloro group at C-1 provides an additional deshielding inductive effect.

    • Predicted δ: ~8.3 ppm

    • Multiplicity: Doublet (d)

    • Coupling: Coupled to H-4 with a typical ³J value for this system of ~5.5 Hz.

  • Proton H-6: This proton is ortho to the powerful electron-withdrawing and anisotropic aldehyde group, resulting in a significant downfield shift.

    • Predicted δ: ~8.2 ppm

    • Multiplicity: Doublet of Doublets (dd)

    • Coupling: Ortho-coupled to H-5 (³J ≈ 8.5 Hz) and meta-coupled to H-8 (⁴J ≈ 2.0 Hz).

  • Proton H-5: This proton is positioned para to the aldehyde group, and thus experiences deshielding through the resonance effect.

    • Predicted δ: ~8.0 ppm

    • Multiplicity: Doublet (d)

    • Coupling: Ortho-coupled to H-6 with a ³J value of approximately 8.5 Hz.

  • Proton H-4: Situated on the pyridine ring, this proton is beta to the nitrogen. It is the most shielded of the aromatic protons.

    • Predicted δ: ~7.8 ppm

    • Multiplicity: Doublet (d)

    • Coupling: Coupled to H-3 with a ³J value of approximately 5.5 Hz.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-aldehyde~10.1s-
H-8~8.5d⁴J ≈ 2.0
H-3~8.3d³J ≈ 5.5
H-6~8.2dd³J ≈ 8.5, ⁴J ≈ 2.0
H-5~8.0d³J ≈ 8.5
H-4~7.8d³J ≈ 5.5

Visualization of the Proton Coupling Network

To visually represent the connectivity of the proton spin systems, a molecular diagram illustrating the key through-bond couplings is invaluable. The following diagram, generated using DOT language, highlights the ortho (³J) and meta (⁴J) coupling relationships that give rise to the predicted splitting patterns.

Caption: Coupling network in 1-Chloroisoquinoline-7-carbaldehyde.

Recommended Experimental Protocol for Spectrum Acquisition

To validate these predictions, a standardized experimental approach is crucial for obtaining a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 1-Chloroisoquinoline-7-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence chemical shifts; consistency is key.[2]

    • Add a minimal amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion and resolution of coupling patterns.

    • Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range from approximately -1 to 11 ppm, and a relaxation delay appropriate for aromatic compounds (typically 1-2 seconds).

  • Further Elucidation (Optional but Recommended):

    • For unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will confirm the H-3/H-4 and H-5/H-6/H-8 spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations, for example, from the aldehyde proton to C-7 and C-6, and from H-8 to C-7 and C-1, confirming the overall substitution pattern.

Conclusion

The ¹H NMR spectrum of 1-Chloroisoquinoline-7-carbaldehyde is predicted to be complex but highly informative. The key diagnostic signals include a singlet for the aldehyde proton above 10 ppm and a series of downfield doublets and a doublet of doublets between 7.8 and 8.5 ppm. The specific chemical shifts and coupling patterns of protons H-5, H-6, and H-8 are direct reporters of the C-7 carbaldehyde substitution, while the shifts of H-3 and H-4 are indicative of the C-1 chloro-substitution. This detailed predictive guide, grounded in fundamental principles, provides a robust framework for the empirical structural verification of this important heterocyclic molecule.

References

  • Vertex AI Search. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?

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Foundational

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 1-Chloroisoquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is para...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Chloroisoquinoline-7-carbaldehyde, a substituted isoquinoline, represents a scaffold of significant interest due to the diverse biological activities associated with the isoquinoline core. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight, elemental composition, and structural integrity of such molecules. This in-depth technical guide serves as a comprehensive resource for researchers, offering a detailed exploration of the mass spectrometric behavior of 1-chloroisoquinoline-7-carbaldehyde. While direct experimental data for this specific isomer is not widely published, this guide synthesizes predicted data, insights from closely related analogues, and fundamental principles of mass spectrometry to provide a robust framework for its analysis.[1]

Molecular Properties and Expected Mass Spectrometric Behavior

1-Chloroisoquinoline-7-carbaldehyde possesses the molecular formula C₁₀H₆ClNO and a monoisotopic mass of approximately 191.0138 u.[2][3] The presence of a chlorine atom is a key feature that profoundly influences its mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic isotopic pattern with two peaks, M⁺ and (M+2)⁺, in an approximate 3:1 ratio of intensities.[3][4] This isotopic signature is a critical diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[2]
Monoisotopic Mass 191.0137915 u[2]
Molecular Weight 191.614 g/mol [2]
CAS Number 223671-53-2[2][5]

Ionization Techniques and Experimental Protocols

The choice of ionization technique is critical for the successful mass spectrometric analysis of 1-chloroisoquinoline-7-carbaldehyde. Both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are applicable, each providing complementary information.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique that provides detailed structural information through fragmentation analysis.

Objective: To determine the fragmentation pattern of 1-chloroisoquinoline-7-carbaldehyde.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Parameters:

    • Ionization Energy: 70 eV (standard)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface. Acquire the mass spectrum.

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation Sample Purified Compound Solution Dilute Solution Sample->Solution Dissolve in volatile solvent MS EI-MS Instrument Solution->MS Introduction Data Mass Spectrum MS->Data Acquisition (70 eV) Interpretation Fragmentation Pattern Analysis Data->Interpretation

Caption: Workflow for EI-MS analysis of 1-chloroisoquinoline-7-carbaldehyde.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecular ion and its fragments.

Objective: To determine the accurate mass and confirm the elemental composition of 1-chloroisoquinoline-7-carbaldehyde.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

  • Instrument: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.[4] ESI is generally preferred for its soft ionization nature, which typically yields a prominent protonated molecule, [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

Predicted Fragmentation Pathway

Under electron ionization, 1-chloroisoquinoline-7-carbaldehyde is expected to undergo characteristic fragmentation, providing valuable structural insights. The following is a predicted fragmentation pathway based on the known fragmentation patterns of aromatic aldehydes, ketones, and halogenated compounds.[6]

Fragmentation_Pathway M [C₁₀H₆ClNO]⁺˙ m/z 191/193 M_minus_H [M-H]⁺ m/z 190/192 M->M_minus_H -H• M_minus_CO [M-CO]⁺˙ m/z 163/165 M->M_minus_CO -CO M_minus_Cl [M-Cl]⁺ m/z 156 M->M_minus_Cl -Cl• M_minus_CO_minus_Cl [M-CO-Cl]⁺ m/z 128 M_minus_CO->M_minus_CO_minus_Cl -Cl•

Caption: Predicted EI-MS fragmentation of 1-chloroisoquinoline-7-carbaldehyde.

Key Fragmentation Events:

  • Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical, likely from the aldehyde group, to form a stable acylium ion at m/z 190/192.[4]

  • Loss of Carbon Monoxide (-CO): A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 163/165.[4][6]

  • Loss of a Chlorine Radical (-Cl•): Cleavage of the carbon-chlorine bond can lead to the formation of a fragment ion at m/z 156.

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions can also occur, such as the loss of a chlorine radical from the [M-CO]⁺˙ fragment to yield an ion at m/z 128.

Data Interpretation and Troubleshooting

Accurate interpretation of the mass spectrum is crucial. The presence of the characteristic 3:1 isotopic pattern for chlorine-containing fragments is a primary confirmation point. When analyzing high-resolution data, the measured mass should be within 5 ppm of the theoretical mass for the calculated elemental composition.

Potential Issues and Solutions:

IssuePotential CauseRecommended Action
No molecular ion peak observed in EI-MS Extensive fragmentationUse a softer ionization technique like ESI or APCI. Lower the ionization energy in EI-MS if possible.
Unexpected peaks in the spectrum Impurities from synthesis or degradationRe-purify the sample using techniques like column chromatography or recrystallization.[7] Analyze unexpected peaks by HRMS to identify their molecular formulas.[7]
Poor signal intensity Low sample concentration or poor ionizationIncrease the sample concentration. Optimize the ionization source parameters. Ensure the solvent system is appropriate for the chosen ionization technique.

Conclusion

The mass spectrometric analysis of 1-chloroisoquinoline-7-carbaldehyde, while requiring careful consideration of its specific structural features, is a powerful tool for its unambiguous identification and characterization. By leveraging a combination of electron ionization for fragmentation analysis and high-resolution mass spectrometry for accurate mass determination, researchers can confidently elucidate the structure of this and related heterocyclic compounds. The predicted data and experimental protocols outlined in this guide provide a solid foundation for drug development professionals and scientists to successfully analyze this important class of molecules, paving the way for further investigation into their potential therapeutic applications.

References

  • PubChem. 7-Bromo-1-chloroisoquinoline-3-carbaldehyde. Available at: [Link]

  • National Institute of Standards and Technology. Isoquinoline - NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Key Reactive Sites of 1-Chloroisoquinoline-7-carbaldehyde

Introduction: The Strategic Value of a Bifunctional Scaffold 1-Chloroisoquinoline-7-carbaldehyde is a heterocyclic compound that serves as a highly versatile and strategic building block for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

1-Chloroisoquinoline-7-carbaldehyde is a heterocyclic compound that serves as a highly versatile and strategic building block for researchers, scientists, and drug development professionals. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of two distinct and orthogonally reactive functional groups—a chloro substituent at the C1 position and a carbaldehyde at the C7 position—endows this molecule with exceptional synthetic utility. This guide provides an in-depth analysis of these two key reactive sites, offering field-proven insights into their manipulation for the synthesis of diverse and complex molecular architectures. While direct experimental data on this specific isomer is limited, this document leverages extensive research on analogous systems to provide robust, scientifically grounded protocols and mechanistic explanations.

Analysis of Key Reactive Sites: A Tale of Two functionalities

The synthetic potential of 1-Chloroisoquinoline-7-carbaldehyde is centered around the distinct reactivity of its two primary functional groups. The ability to selectively address one site while leaving the other untouched is paramount for complex molecule synthesis.

The Electrophilic Hub: The C7-Carbaldehyde Group

The aldehyde group at the C7 position is a classic electrophilic center, primed for a variety of nucleophilic addition and condensation reactions. Its reactivity is significantly modulated by the electronic properties of the isoquinoline ring system. The electron-withdrawing nature of the ring nitrogen is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes.[2]

This enhanced reactivity opens the door to several critical transformations:

  • Reductive Amination: This is arguably one of the most powerful methods for introducing molecular diversity, allowing for the formation of secondary and tertiary amines.[3] The reaction proceeds through the in-situ formation of an imine, which is then selectively reduced. The choice of reducing agent is critical for success. While sodium borohydride can be used, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[4][5]

  • Wittig Reaction: For the synthesis of alkenes, the Wittig reaction is a go-to method. It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base. This reaction is highly reliable for converting the C=O bond into a C=C bond.[2]

  • Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid), or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄).[2] These transformations provide access to further derivatives and are fundamental to many synthetic strategies.

The Cross-Coupling Handle: The C1-Chloro Group

The chlorine atom at the C1 position of the isoquinoline ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1] The C1 position in isoquinolines is electronically activated towards nucleophilic substitution and oxidative addition to a metal center.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[6] It involves the coupling of the aryl chloride with an organoboron species, typically a boronic acid or its ester. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in our molecule of interest. This chemoselectivity is a key strategic advantage. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][7]

Chemoselective Functionalization: A Strategy for Complex Synthesis

The distinct reactivity profiles of the aldehyde and chloro groups allow for a powerful, sequential functionalization strategy. Typically, the more facile reactions of the aldehyde group, such as reductive amination, are performed first under conditions that do not affect the C1-chloro bond. The resulting product can then be subjected to a palladium-catalyzed cross-coupling reaction to modify the C1 position. This orthogonal reactivity is the cornerstone of using 1-Chloroisoquinoline-7-carbaldehyde as a versatile scaffold.

Visualizations of Key Mechanisms and Workflows

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the key mechanisms and a proposed synthetic workflow.

cluster_aldehyde C7-Aldehyde Reactions cluster_chloro C1-Chloro Reactions A 1-Chloroisoquinoline- 7-carbaldehyde B Secondary Amine Derivative A->B Reductive Amination (R-NH2, NaBH(OAc)3) C Alkene Derivative A->C Wittig Reaction (Ph3P=CHR) D Primary Alcohol Derivative A->D Reduction (NaBH4) E Carboxylic Acid Derivative A->E Oxidation (Jones Reagent) F 1-Chloroisoquinoline- 7-carbaldehyde G 1-Arylisoquinoline- 7-carbaldehyde F->G Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base)

Figure 1: Key transformations of 1-Chloroisoquinoline-7-carbaldehyde.

cluster_mechanism Reductive Amination Mechanism Aldehyde Hemiaminal Aldehyde->Hemiaminal Nucleophilic attack Amine + R-NH2 Imine Hemiaminal->Imine - H2O Iminium Imine->Iminium + H+ Product Iminium->Product Reduction (e.g., NaBH(OAc)3)

Caption: Generalized mechanism of reductive amination.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Cl Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L2-R' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Product Ar-R' PdII_Trans->Product Reductive Elimination Aryl_Chloride Ar-Cl Boronic_Acid R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

start 1-Chloroisoquinoline-7-carbaldehyde step1 Step 1: Reductive Amination (e.g., with Benzylamine, NaBH(OAc)3) start->step1 intermediate Intermediate: N-((1-chloroisoquinolin-7-yl)methyl)aniline step1->intermediate step2 Step 2: Suzuki Coupling (e.g., with Phenylboronic acid, Pd(PPh3)4, K2CO3) intermediate->step2 final_product Final Product: N-((1-phenylisoquinolin-7-yl)methyl)aniline step2->final_product

Caption: Workflow for sequential functionalization.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, designed with causality in mind. They are based on established methodologies for structurally similar compounds and should be optimized for the specific substrate.

Protocol 1: Reductive Amination of the C7-Aldehyde Group

Objective: To synthesize an N-substituted amine derivative via reductive amination.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol)

  • Desired primary or secondary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol) and the chosen solvent (10 mL).

  • Add the desired amine (1.1 mmol) to the solution and stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion. Causality: Using NaBH(OAc)₃ ensures the selective reduction of the in-situ formed iminium ion without significantly reducing the unreacted aldehyde, thus maximizing the yield of the desired amine.[4]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.

Protocol 2: Suzuki-Miyaura Coupling at the C1-Chloro Position

Objective: To synthesize a 1-arylisoquinoline derivative.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (or its amine derivative from Protocol 1) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the 1-chloroisoquinoline substrate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the degassed solvent system (10 mL) via syringe. Causality: The base is essential for the transmetalation step, forming a more nucleophilic 'ate' complex with the boronic acid, which facilitates the transfer of the aryl group to the palladium center.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-arylisoquinoline product.

Data Summary: Expected Reactivity and Conditions

Reactive SiteReactionKey ReagentsTypical SolventTemperatureKey Insights
C7-Aldehyde Reductive AminationAmine, NaBH(OAc)₃DCM, DCERoom TempSelective reduction of imine in presence of aldehyde.[4][5]
Wittig ReactionPhosphonium salt, BaseTHF0 °C to RTForms C=C bond; base choice is critical.[2]
OxidationJones ReagentAcetone0 °CConverts aldehyde to carboxylic acid.[2]
ReductionNaBH₄Methanol0 °C to RTConverts aldehyde to primary alcohol.[2]
C1-Chloro Suzuki CouplingArylboronic acid, Pd catalyst, BaseDioxane/H₂O, Toluene80-100 °CC-C bond formation; requires inert atmosphere.[1]

Conclusion

1-Chloroisoquinoline-7-carbaldehyde represents a powerful and versatile platform for the synthesis of novel and complex molecules. The orthogonal reactivity of the C7-aldehyde and the C1-chloro group provides a clear and logical pathway for sequential functionalization. By understanding the underlying mechanisms and applying robust, field-tested protocols, researchers can effectively leverage this bifunctional scaffold to accelerate their discovery and development programs. The strategic insights and detailed methodologies presented in this guide are intended to empower scientists to unlock the full synthetic potential of this valuable chemical entity.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde. [Link to source is not available]
  • BenchChem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. [Link to source is not available]
  • BenchChem. (2025). Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors. [Link to source is not available]
  • BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. [Link to source is not available]
  • BenchChem. (2025). Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions: A Comparative Guide. [Link to source is not available]
  • ResearchGate. (n.d.). Reductive amination between a variety of substituted aromatic aldehydes.... Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. [Link to source is not available]
  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. [Link to source is not available]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. [Link to source is not available]
  • PMC. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. [Link to source is not available]
  • PubChem. (n.d.). Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Retrieved from [Link]

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. Retrieved from [Link]

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Exploratory

1-Chloroisoquinoline-7-carbaldehyde: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a reactive carbaldehyde at the C-7 position and a synthetically versatile chlorine atom at the C-1 position endows this molecule with a dual reactivity profile, making it an exemplary precursor for the construction of complex molecular architectures and diverse compound libraries. This document outlines the molecule's structural features, plausible synthetic routes, key chemical transformations, and its potential applications in the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in the architecture of many biologically active molecules.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[3][4] The value of 1-Chloroisoquinoline-7-carbaldehyde as a building block stems from the unique and complementary reactivity of its two functional groups, which can be addressed sequentially or in tandem to generate molecular diversity.

  • The 1-Chloro Substituent: The chlorine atom at the C-1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). More importantly, it serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amine-containing moieties, which are pivotal for modulating the pharmacological profile of a drug candidate.

  • The 7-Carbaldehyde Group: The aldehyde functionality at the C-7 position is a versatile precursor for a multitude of chemical transformations. It readily undergoes reductive amination to introduce diverse side chains, oxidation to the corresponding carboxylic acid, and various condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems.[5] This allows for extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

The combination of these two reactive centers on a privileged heterocyclic core makes 1-Chloroisoquinoline-7-carbaldehyde a powerful tool in the medicinal chemist's arsenal for the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Profile

While detailed experimental data for 1-Chloroisoquinoline-7-carbaldehyde is not extensively published in peer-reviewed literature, its key properties can be reliably predicted based on its structure and data from analogous compounds.[6][7]

PropertyValueSource
CAS Number 223671-53-2[1][2][8][9][10]
Molecular Formula C₁₀H₆ClNO[1][2][8]
Molecular Weight 191.61 g/mol [1][2]
Appearance Expected to be a solid[6][9]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF.[9]
Predicted ¹H NMR Aldehyde proton (CHO) as a singlet around δ 9-10 ppm; aromatic protons exhibiting complex splitting patterns between δ 7-9 ppm.[6][11]
Predicted ¹³C NMR Carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm; aromatic carbons between δ 120-150 ppm.[6][7]
Predicted Mass Spec. Molecular ion peak showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[6][7]

Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

A logical approach involves the initial construction of a 7-substituted isoquinoline core, followed by chlorination at the 1-position and subsequent formation of the carbaldehyde. A plausible starting material would be 7-methylisoquinoline.

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Key reaction pathways for 1-Chloroisoquinoline-7-carbaldehyde.
Transformations of the Carbaldehyde Group

Reductive Amination: This one-pot reaction is highly efficient for introducing a wide variety of amine-containing side chains, which are crucial for interacting with biological targets.[6]

  • Protocol: To a solution of 1-Chloroisoquinoline-7-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent like 1,2-dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction is stirred at room temperature until completion, then quenched with an aqueous basic solution and extracted.

Condensation Reactions: The aldehyde group can react with various nucleophiles to form imines (Schiff bases), hydrazones, and other derivatives, which can then be further cyclized to generate novel fused heterocyclic systems.[13]

  • Protocol for Schiff Base Formation: A mixture of 1-Chloroisoquinoline-7-carbaldehyde (1.0 eq), a primary amine (1.0 eq), and a catalytic amount of acetic acid in ethanol is refluxed for several hours. The product often precipitates upon cooling and can be collected by filtration.[14]

Transformations of the Chloro Group

Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of a C-C bond, allowing for the introduction of various aryl and heteroaryl groups at the C-1 position.

  • Protocol: In a reaction vessel, combine 1-Chloroisoquinoline-7-carbaldehyde (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent system like 1,4-dioxane/water. The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of C-N bonds with a wide range of primary and secondary amines.

  • Protocol: A mixture of 1-Chloroisoquinoline-7-carbaldehyde (1.0 eq), an amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere.

Application in Kinase Inhibitor Drug Discovery

While no patents or publications explicitly detail the use of 1-Chloroisoquinoline-7-carbaldehyde in the synthesis of specific kinase inhibitors, its structural motifs are highly relevant to this field. The quinoline and isoquinoline cores are prevalent in numerous approved and investigational kinase inhibitors.[15][16][17][18][19] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, with various substituents projecting into other pockets to enhance potency and selectivity.

1-Chloroisoquinoline-7-carbaldehyde is an ideal starting point for generating a library of potential kinase inhibitors. For instance, a Suzuki coupling at the C-1 position could introduce a recognition moiety for a specific kinase, while reductive amination of the C-7 carbaldehyde could be used to append a solubilizing group or a pharmacophore that interacts with the solvent-exposed region of the enzyme.

Conclusion

1-Chloroisoquinoline-7-carbaldehyde represents a highly valuable and versatile building block for medicinal chemistry. Its bifunctional nature, combining the reactivity of an activated chloro group at the C-1 position with a versatile carbaldehyde at the C-7 position on a privileged isoquinoline scaffold, provides a powerful platform for the synthesis of diverse and complex molecules. While direct literature on its synthesis and applications is sparse, its potential can be confidently inferred from the well-established chemistry of its constituent parts. This guide provides a scientifically grounded framework for its synthesis and utilization, empowering researchers to explore its potential in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors.

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Foundational

Unlocking the Therapeutic Promise of 1-Chloroisoquinoline-7-carbaldehyde: A Technical Guide for Drug Discovery

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This technical guide delves into the untapped potential of 1-Chloroisoquinoline-7-carbaldehyde and its derivatives, presenting a scientifically-grounded framework for their synthesis, biological evaluation, and development as novel therapeutic agents. While specific experimental data for this precise molecule is nascent, this document synthesizes established knowledge of the broader halogenated isoquinoline class to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore rational synthetic strategies, hypothesize potential anticancer and antimicrobial activities based on robust structure-activity relationship (SAR) data from related compounds, and provide detailed, field-proven protocols for their validation.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

Isoquinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a structural motif in numerous alkaloids and has been extensively utilized in drug design.[2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][3] The versatility of the isoquinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.[4] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced therapeutic efficacy.[5][6]

This guide focuses on 1-Chloroisoquinoline-7-carbaldehyde, a bifunctional molecule featuring a reactive chloro-substituent at the C1 position and a carbaldehyde group at the C7 position. These functional groups serve as versatile handles for the synthesis of a diverse library of derivatives, making it an attractive starting point for a drug discovery campaign.

Synthetic Pathways and Derivative Library Generation

The generation of a chemically diverse library of compounds is fundamental to any successful drug discovery program. The 1-Chloroisoquinoline-7-carbaldehyde scaffold offers multiple avenues for synthetic elaboration.

Synthesis of the Core Scaffold

While numerous methods exist for the synthesis of the isoquinoline core, the Pomeranz-Fritsch reaction provides an efficient route to isoquinoline itself, which can then be functionalized.[2][7] This reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2] Other classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions are also valuable for constructing the isoquinoline framework from β-phenylethylamine precursors.[2][8]

cluster_0 Core Synthesis cluster_1 Functionalization Benzaldehyde_Derivative Substituted Benzaldehyde Pomeranz_Fritsch Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) Benzaldehyde_Derivative->Pomeranz_Fritsch Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Pomeranz_Fritsch Isoquinoline_Core Functionalized Isoquinoline Pomeranz_Fritsch->Isoquinoline_Core Vilsmeier_Haack Vilsmeier-Haack Reaction (Formylation) Isoquinoline_Core->Vilsmeier_Haack Introduce -CHO at C7 Halogenation Halogenation Vilsmeier_Haack->Halogenation Introduce -Cl at C1 Target_Molecule 1-Chloroisoquinoline-7-carbaldehyde Halogenation->Target_Molecule

Caption: Plausible synthetic workflow for 1-Chloroisoquinoline-7-carbaldehyde.

Derivatization Strategies

The true potential of 1-Chloroisoquinoline-7-carbaldehyde lies in the chemical diversity that can be generated from its two reactive sites.

  • Reactions at the C7-Carbaldehyde: The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

    • Reductive amination: To introduce a variety of primary and secondary amines, creating a diverse set of aminoalkyl derivatives.

    • Wittig reaction: To form various substituted alkenes.

    • Condensation reactions: With hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

    • Oxidation: To the corresponding carboxylic acid, which can then be converted to esters and amides.

    • Reduction: To the corresponding alcohol.

  • Reactions at the C1-Chloro Group: The chlorine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAAr) and transition metal-catalyzed cross-coupling reactions.[9]

    • Nucleophilic Aromatic Substitution: Displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides.

    • Suzuki Coupling: To introduce a wide range of aryl and heteroaryl groups.

    • Buchwald-Hartwig Amination: For the introduction of various amino functionalities.

    • Sonogashira Coupling: To introduce terminal alkynes.

G cluster_C7 C7-Carbaldehyde Derivatization cluster_C1 C1-Chloro Derivatization Core 1-Chloroisoquinoline-7-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination R-NH2 Wittig Wittig Reaction Core->Wittig Ylide Condensation Condensation (Hydrazones, Oximes) Core->Condensation H2N-Z Oxidation Oxidation to Carboxylic Acid Core->Oxidation [O] SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu- Suzuki Suzuki Coupling Core->Suzuki R-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2, Pd cat.

Caption: Derivatization strategies for library synthesis.

Postulated Biological Activities and Mechanistic Rationale

Based on extensive literature on structurally related isoquinoline derivatives, we can postulate several high-priority biological activities for investigation.

Anticancer Potential

A significant body of research points to the anticancer properties of isoquinoline derivatives.[4][10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are frequently dysregulated in cancer.[10][13]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many isoquinoline compounds trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[13]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[10]

  • Inhibition of Signaling Pathways: Isoquinoline derivatives have been shown to target critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][14][15]

The presence of a halogen, such as chlorine, on the isoquinoline ring has been shown to be a key determinant of anticancer potency in many heterocyclic systems.[5] Therefore, it is highly probable that derivatives of 1-Chloroisoquinoline-7-carbaldehyde will exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTOR

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.[15]

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic analogs have a long history of use as antimicrobial agents.[3][5] The presence of a chloro-substituent, in particular, has been associated with potent antibacterial and antifungal activity in various heterocyclic compounds.[5][6] It is therefore logical to propose that 1-Chloroisoquinoline-7-carbaldehyde derivatives could represent a novel class of antimicrobial agents.

Potential Targets:

The antimicrobial mechanism of isoquinolines can vary, but may include disruption of the cell membrane, inhibition of nucleic acid synthesis, or interference with essential metabolic pathways.

Experimental Protocols for Biological Validation

To empirically validate the hypothesized biological activities, a systematic screening of the synthesized derivative library is required. The following are detailed, standardized protocols for initial in vitro evaluation.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and untreated controls.

    • Incubate the plates for 48-72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19]

    • Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23]

Protocol:

  • Preparation of Inoculum:

    • Culture the desired bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[22]

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.[20]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[23]

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.

Start Prepare Serial Dilutions of Derivatives in 96-well plate Inoculate Inoculate with Standardized Microbe Suspension Start->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read Visually Assess for Growth (Turbidity) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Data Interpretation and Future Directions

The IC₅₀ and MIC values obtained from these primary screens will allow for the initial ranking of the synthesized derivatives. This quantitative data is the first step in building a Structure-Activity Relationship (SAR) model. By correlating the chemical modifications at the C1 and C7 positions with the observed biological activity, researchers can identify key structural features that enhance potency and selectivity.

Future Directions:

  • Lead Optimization: Promising "hit" compounds should be subjected to further optimization to improve their activity, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: More in-depth studies, such as Western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining), should be conducted to elucidate the precise mechanism of action of the most potent compounds.[13]

  • In Vivo Studies: The most promising lead compounds should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

Conclusion

1-Chloroisoquinoline-7-carbaldehyde represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. Based on the well-documented biological activities of the broader isoquinoline class, particularly halogenated derivatives, there is a strong rationale to investigate these new compounds for anticancer and antimicrobial properties. The experimental protocols detailed in this guide provide a robust framework for the initial biological evaluation and subsequent lead identification. Through a systematic approach of synthesis, screening, and SAR analysis, the therapeutic potential of 1-Chloroisoquinoline-7-carbaldehyde derivatives can be thoroughly explored, potentially leading to the discovery of next-generation medicines.

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  • ResearchGate. (2024, October 31). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [Link]

  • Cheon, S. H., Choi, B. G., Lee, J. Y., Chung, B. H., & Cho, W. J. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197. Retrieved from [Link]

  • Wang, X., Wang, Z., & Li, Y. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 25(42), 5088–5114. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Retrieved from [Link]

  • NIH. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • TÜBİTAK DergiPark. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

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  • Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Scirp.org. (n.d.). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Retrieved from [Link]

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Exploratory

1-Chloroisoquinoline-7-carbaldehyde for heterocyclic compound synthesis

An In-depth Technical Guide for Heterocyclic Compound Synthesis Utilizing 1-Chloroisoquinoline-7-carbaldehyde Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Heterocyclic Compound Synthesis Utilizing 1-Chloroisoquinoline-7-carbaldehyde

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents. Strategic functionalization of this nucleus is critical for the innovation of novel therapeutics. 1-Chloroisoquinoline-7-carbaldehyde has distinguished itself as a supremely versatile building block, featuring two orthogonally reactive sites: a C1-chloro substituent amenable to nucleophilic aromatic substitution and transition-metal-catalyzed cross-couplings, and a C7-carbaldehyde group ideal for a myriad of transformations. This guide provides an exhaustive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic application of this powerful intermediate. We offer field-proven, step-by-step protocols, elucidate the causality behind experimental choices, and provide mechanistic insights, all grounded in authoritative scientific literature, to empower the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The isoquinoline core is one such scaffold, found in compounds with a vast spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The utility of a scaffold is magnified by the presence of versatile functional handles that allow for controlled, sequential chemical modifications.

1-Chloroisoquinoline-7-carbaldehyde is a prime exemplar of such a highly functionalized, strategic building block. It possesses two key reactive centers with distinct chemical personalities:

  • The C1-Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[3][4] This site serves as an excellent electrophilic partner for a wide range of nucleophiles and is a cornerstone for transition-metal-catalyzed cross-coupling reactions.

  • The C7-Carbaldehyde Group: The aldehyde is a versatile functional group, capable of undergoing a vast array of transformations including reductive amination, Wittig reactions, condensations, and oxidation, providing a gateway to diverse molecular complexity.[5][6]

The largely orthogonal nature of these two groups allows for selective and sequential reactions, making 1-chloroisoquinoline-7-carbaldehyde an ideal starting material for building complex, multi-cyclic heterocyclic systems in a controlled and predictable manner.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Table 1: Physicochemical Properties of 1-Chloroisoquinoline-7-carbaldehyde

PropertyValueReference
Molecular FormulaC₁₀H₆ClNO[7][8]
Molecular Weight191.61 g/mol [7][8]
AppearanceSolid[8]
Monoisotopic Mass191.01379 g/mol [7]
H-Bond Acceptors2[7]
Topological Polar Surface Area30.0 Ų[7]

Note: Experimental data such as melting and boiling points are not widely published for this specific isomer. Researchers should perform their own characterization.

Synthesis of the Core Building Block

While several synthetic routes to substituted isoquinolines exist, a reliable method for preparing 1-chloroisoquinoline-7-carbaldehyde involves the N-oxidation of the corresponding isoquinoline followed by chlorination.

Experimental Protocol: Synthesis via N-Oxidation and Chlorination

Objective: To synthesize 1-chloroisoquinoline-7-carbaldehyde from isoquinoline-7-carbaldehyde.

Workflow Diagram:

G A 1-Chloroisoquinoline-7-carbaldehyde B Step 1: Buchwald-Hartwig Amination (e.g., with primary amine R¹-NH₂) A->B C-N Bond Formation C 1-(Alkylamino)isoquinoline- 7-carbaldehyde B->C D Step 2: Reductive Amination (e.g., with R²-NH₂, NaBH(OAc)₃) C->D Aldehyde Functionalization E Intermediate Amine D->E F Step 3: Intramolecular Cyclization (e.g., Pictet-Spengler type) E->F Ring Formation G Fused Polycyclic Heterocycle (e.g., Imidazo[4,5-g]isoquinoline) F->G SNAr_Mechanism cluster_0 S_NAr Mechanism Start 1-Chloroisoquinoline (Substrate) Cl Intermediate Meisenheimer Complex (Resonance Stabilized) Cl Nu Start:c0->Intermediate:c0 Nuc Nucleophile (Nu⁻) Nuc->Start:c0 Step 1: Addition (rate-determining) Product 1-Substituted Isoquinoline (Product) Nu Intermediate:c0->Product:c0 LG Leaving Group (Cl⁻) Intermediate->LG Step 2: Elimination

Sources

Foundational

Structure Elucidation of 1-Chloroisoquinoline-7-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-chloroisoquinoline-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-chloroisoquinoline-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The narrative moves beyond a simple recitation of steps to explain the strategic choices behind each analytical technique, ensuring a thorough and validated approach to confirming the molecule's constitution.

Introduction

1-Chloroisoquinoline-7-carbaldehyde belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of a chlorine atom at the 1-position and a carbaldehyde group at the 7-position imparts specific reactivity and spectroscopic characteristics to the molecule. Accurate structural confirmation is paramount for its application in synthesis and as a building block for more complex molecular architectures. This guide will detail a multi-pronged analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to unequivocally determine its structure.

Molecular and Chemical Properties

A foundational understanding of the basic properties of 1-chloroisoquinoline-7-carbaldehyde is essential before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[1][2]
Molecular Weight 191.61 g/mol [1][2]
Monoisotopic Mass 191.0137915 u[1]
Physical State Solid (predicted)
Hazard Irritant[2]

Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route is crucial for context and potential impurity profiling. The synthesis of substituted isoquinolines can often be achieved through established methodologies such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by functional group interconversions to introduce the chloro and carbaldehyde moieties.[3][4][5] A likely approach involves the formylation of a 1-chloroisoquinoline precursor.

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement. Electron Ionization (EI) is a suitable technique for this relatively stable aromatic compound.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the purified 1-chloroisoquinoline-7-carbaldehyde in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Resolution: >10,000.

Data Interpretation and Expected Fragmentation

The mass spectrum is expected to show a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.[6]

Predicted Mass Spectrometry Data:

IonPredicted m/zRationale
[M]⁺ 191.0138Corresponding to the molecular formula C₁₀H₆³⁵ClNO. This will be the base peak.
[M+2]⁺ 193.0108Corresponding to the molecular formula C₁₀H₆³⁷ClNO. The intensity of this peak should be approximately one-third of the [M]⁺ peak.[6]
[M-H]⁺ 190Loss of a hydrogen atom.
[M-CHO]⁺ 162/164Loss of the formyl radical, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-Cl]⁺ 156Loss of the chlorine atom.

The fragmentation of isoquinoline alkaloids is complex but often involves cleavages of the ring system.[7][8] The presence of the aldehyde and chlorine substituents will influence the fragmentation pathways.

Part 2: Infrared Spectroscopy - Unveiling Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 1-chloroisoquinoline-7-carbaldehyde, the key signatures will be from the aromatic system, the aldehyde, and the carbon-chlorine bond.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

Data Interpretation and Expected Absorptions

The IR spectrum will provide clear evidence for the aldehyde and the aromatic isoquinoline core.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)VibrationRationale
~3050 Aromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.[10]
~2850 and ~2750 Aldehyde C-H stretchTwo distinct, often weak, bands are characteristic of the C-H bond in an aldehyde.[11][12]
~1705 Carbonyl (C=O) stretchStrong absorption typical for an aromatic aldehyde.[10][11] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[13]
~1600, ~1480 Aromatic C=C and C=N stretchVibrations within the isoquinoline ring system.[10]
~830 C-Cl stretchThe carbon-chlorine stretch typically appears in the fingerprint region and can be difficult to assign definitively.[10]

Part 3: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their chemical environment.[14][15][16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation and Predicted Spectra

The chemical shifts and coupling patterns in the NMR spectra will allow for the complete assignment of all proton and carbon signals.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-aldehyde ~10.1s-The aldehyde proton is highly deshielded and typically appears as a singlet.[10]
H-8 ~8.5s-This proton is adjacent to the aldehyde and will be deshielded. It is expected to be a singlet due to the lack of adjacent protons.
H-3 ~8.4d~5.5Alpha to the nitrogen, leading to deshielding. Coupled to H-4.
H-4 ~7.8d~5.5Beta to the nitrogen. Coupled to H-3.
H-5 ~7.9d~8.5Part of the benzene ring system. Coupled to H-6.
H-6 ~7.7d~8.5Part of the benzene ring system. Coupled to H-5.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted δ (ppm)Rationale
C-aldehyde ~192The carbonyl carbon of the aldehyde is highly deshielded.[10]
C-1 ~155The carbon bearing the chlorine atom is deshielded.
C-3 ~145Alpha to the nitrogen.
C-7 ~138The carbon attached to the aldehyde group.
C-4a, C-8a ~130-135Bridgehead carbons.
C-4, C-5, C-6, C-8 ~120-130Aromatic carbons.

2D NMR for Connectivity Confirmation:

  • COSY: Will show correlations between H-3 and H-4, and between H-5 and H-6, confirming the connectivity within the two rings.

  • HSQC: Will link each proton signal to its corresponding carbon signal.

  • HMBC: This is crucial for establishing the overall framework. Key correlations would be expected between:

    • The aldehyde proton and C-7 and C-8.

    • H-8 and the aldehyde carbon, C-7, and C-8a.

    • H-6 and C-7, C-5, and C-4a.

    • H-5 and C-7, C-6, and C-4a.

    • H-4 and C-3, C-1, and C-8a.

    • H-3 and C-1, C-4, and C-4a.

Visualization of the Elucidation Workflow

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Workflow cluster_confirmation Final Confirmation Synthesis Plausible Synthesis Route MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) Synthesis->MS IR FT-IR Spectroscopy (Functional Group Identification) Synthesis->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Structure Confirmed Structure of 1-Chloroisoquinoline-7-carbaldehyde MS->Structure IR->Structure H1_NMR 1H NMR (Proton Environment) NMR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) NMR->C13_NMR COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (C-H Direct Correlation) C13_NMR->HSQC HMBC HMBC (C-H Long-Range Correlation) COSY->HMBC HSQC->HMBC HMBC->Structure

Caption: Workflow for the structure elucidation of 1-Chloroisoquinoline-7-carbaldehyde.

Conclusion

The structural elucidation of 1-chloroisoquinoline-7-carbaldehyde is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of a chlorine atom. FT-IR spectroscopy identifies the key functional groups, namely the aromatic system and the aldehyde. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the atoms, leading to an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar heterocyclic molecules.

References

  • Aldehyde IR Spectroscopy - Berkeley Learning Hub. (2024, September 24). Retrieved January 11, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 11, 2026, from [Link]

  • IR: aldehydes. (n.d.). Retrieved January 11, 2026, from [Link]

  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017, November 1). Retrieved January 11, 2026, from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 11, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20). Retrieved January 11, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Retrieved January 11, 2026, from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved January 11, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5). Retrieved January 11, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved January 11, 2026, from [Link]

  • (PDF) Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

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Exploratory

IUPAC name for 1-Chloroisoquinoline-7-carbaldehyde

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 1-Chloroisoquinoline-7-carbalde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in peer-reviewed literature, this document synthesizes available information, predicted data, and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. The guide covers the compound's structural and physicochemical properties, plausible synthetic pathways, predicted spectroscopic profile, chemical reactivity, and potential applications as a versatile synthetic intermediate. All discussions are grounded in authoritative chemical knowledge, with appropriate citations to support key claims.

Introduction: The Strategic Value of a Bifunctional Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products (e.g., morphine, berberine) and synthetic pharmaceuticals with a vast spectrum of biological activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

1-Chloroisoquinoline-7-carbaldehyde (Figure 1) is a particularly interesting derivative. It is a bifunctional molecule featuring two key reactive centers: a highly versatile carbaldehyde (formyl) group at the 7-position and a chloro substituent at the 1-position.

  • The aldehyde group serves as a crucial synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries.

  • The 1-chloro substituent is positioned on an electron-deficient carbon adjacent to the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for transition metal-catalyzed cross-coupling reactions.

This unique combination of functionalities makes 1-Chloroisoquinoline-7-carbaldehyde a valuable building block for the synthesis of complex, polycyclic systems and novel chemical entities for drug discovery programs targeting a range of diseases.

Chemical Structure of 1-Chloroisoquinoline-7-carbaldehyde

Figure 1. Chemical Structure of 1-Chloroisoquinoline-7-carbaldehyde.

Physicochemical & Structural Data

A summary of the key identifying and physical properties of 1-Chloroisoquinoline-7-carbaldehyde is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions, reflecting the current state of publicly available information.

PropertyValueSource(s)
IUPAC Name 1-Chloroisoquinoline-7-carbaldehyde[1]
Synonyms 1-Chloro-7-formylisoquinoline, 1-Chloroisoquinoline-7-carboxaldehyde[1]
CAS Number 223671-53-2[2][3][4]
Molecular Formula C₁₀H₆ClNO[2][4]
Molecular Weight 191.61 g/mol [1][2]
MDL Number MFCD09835329[2][3]
Physical State Solid (predicted/supplied)N/A
Storage Conditions Inert atmosphere, 2-8°C[2]

Plausible Synthetic Pathways

Core Directive: The Vilsmeier-Haack Reaction

A highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[5] While typically used on the precursor ring, a more tailored approach is needed for this specific isomer. A plausible route involves the formylation of 1-chloroisoquinoline. However, directing the formylation specifically to the C7 position is challenging.

A more robust proposed pathway is outlined below, starting from a precursor where the 7-position is already functionalized.

G cluster_0 Step 1: Isoquinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: N-Oxidation & Chlorination cluster_3 Step 4: Reduction to Aldehyde A m-Tolualdehyde C 7-Methylisoquinoline A->C Pomeranz-Fritsch Reaction (H₂SO₄) B Aminoacetaldehyde diethyl acetal B->C D 7-Isoquinolinecarboxylic acid C->D KMnO₄ or SeO₂ E 1-Chloro-7-isoquinoline- carboxylic acid D->E 1. m-CPBA (N-Oxidation) 2. POCl₃ (Chlorination) G (1-Chloroisoquinolin-7-yl)methanol E->G Reduction (e.g., LiAlH₄) Followed by esterification F 1-Chloroisoquinoline- 7-carbaldehyde G->F Mild Oxidation (e.g., PCC, DMP) G cluster_aldehyde Aldehyde (C7) Reactions cluster_chloro Chloro (C1) Reactions main 1-Chloroisoquinoline-7-carbaldehyde reduct Reduction (e.g., NaBH₄) main->reduct Primary Alcohol oxid Oxidation (e.g., Ag₂O) main->oxid Carboxylic Acid wittig Wittig Reaction (Ph₃P=CHR) main->wittig Alkene reduct_amin Reductive Amination (R₂NH, NaBH(OAc)₃) main->reduct_amin Amine condense Condensation (H₂N-Z) main->condense Imine, Oxime, Hydrazone snar SNAr (Nu⁻) main->snar Substitution suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki C-C Bond buchwald Buchwald-Hartwig (R₂NH) main->buchwald C-N Bond

Reactivity map of 1-Chloroisoquinoline-7-carbaldehyde.
Field-Proven Insights
  • Orthogonal Reactivity : The reaction conditions for modifying the aldehyde group (e.g., reductive amination, Wittig olefination) are typically mild and orthogonal to those required for activating the C1-Cl bond (e.g., high temperatures for SNAr or palladium catalysis for cross-coupling). This allows for a predictable, stepwise synthetic strategy: first, elaborate the C7-aldehyde, then functionalize the C1 position.

  • Drug Discovery Potential : The isoquinoline core is a well-established pharmacophore. Halogenated isoquinolines have demonstrated significant potential as anticancer agents. [6]The aldehyde at C7 provides a key attachment point for side chains designed to interact with specific biological targets, such as the active site of an enzyme. The chlorine at C1 can be used to introduce aryl or amino groups that can modulate solubility, cell permeability, and target engagement. For instance, similar scaffolds are used to construct complex heterocyclic systems for antitumor, antimicrobial, and anti-inflammatory drug research. [7]

Safety & Handling

No specific safety data sheet (SDS) is available for 1-Chloroisoquinoline-7-carbaldehyde. The following information is based on the SDS for the parent compound, 1-Chloroisoquinoline (CAS: 19493-44-8), and should be used as a precautionary guide. [8][9]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [10]* Precautionary Statements :

    • Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection). [9] * Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [9]* Handling : Handle in accordance with good industrial hygiene and safety practices. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. The compound is listed as air-sensitive and should be stored under an inert atmosphere. [8]* Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat. [8]

Conclusion & Future Outlook

1-Chloroisoquinoline-7-carbaldehyde is a high-potential, yet underexplored, chemical building block. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. While a significant need exists for comprehensive experimental characterization—including the development of a robust synthetic protocol, detailed spectroscopic analysis, and exploration of its biological activities—the predictive data and established reactivity patterns of its constituent functional groups provide a solid foundation for its use in advanced chemical research. For scientists in drug discovery, this compound represents a promising starting point for the development of novel therapeutic agents built upon the privileged isoquinoline scaffold.

References

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  • LookChem. SAFETY DATA SHEET: 1-Chloroisoquinoline. [URL: https://www.lookchem.com/msds/19493-44-8/1-Chloroisoquinoline.html]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/i28208]
  • Benchchem. Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. [URL: https://www.benchchem.com/product/b2847357#structure-elucidation-of-6-chloroisoquinoline-1-carbaldehyde]
  • Benchchem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. [URL: https://www.benchchem.com/product/b2847357#physical-and-chemical-properties-of-6-chloroisoquinoline-1-carbaldehyde]
  • Benchchem. An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. [URL: https://www.benchchem.com/product/b2847357#in-depth-technical-guide-to-the-synthesis-of-6-chloroisoquinoline-1-carbaldehyde]
  • Benchchem. literature review on 6-Chloroisoquinoline-1-carbaldehyde. [URL: https://www.benchchem.com/product/b2847357#literature-review-on-6-chloroisoquinoline-1-carbaldehyde]
  • Benchchem. Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery. [URL: https://www.benchchem.com/product/b2847357#comparative-analysis-of-6-chloroisoquinoline-1-carbaldehyde-and-other-halo-isoquinolines-in-drug-discovery]
  • Benchchem. Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. [URL: https://www.benchchem.
  • PubChem. Isoquinoline, 1-chloro-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-chloroisoquinoline]
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [URL: https://www.mdpi.com/1420-3049/24/22/4141]
  • Benchchem. Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide. [URL: https://www.benchchem.com/product/b2847357#spectroscopic-and-synthetic-profile-of-6-chloroisoquinoline-1-carbaldehyde]
  • Benchchem. Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions: A Comparative Guide. [URL: https://www.benchchem.com/product/b2847357#assessing-the-reproducibility-of-6-chloroisoquinoline-1-carbaldehyde-reactions]

Sources

Foundational

1-Chloroisoquinoline-7-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde: Synthesis, Reactivity, and Applications Abstract This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-7-carbaldehyde, a hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a reactive carbaldehyde at the 7-position and a synthetically versatile chlorine atom at the 1-position—renders it a valuable intermediate for the development of novel therapeutics. This document details the compound's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its potential applications in drug discovery.

Introduction

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is integral to a vast array of natural alkaloids, such as papaverine and berberine, and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the isoquinoline core allows for the fine-tuning of these biological effects.

1-Chloroisoquinoline-7-carbaldehyde emerges as a particularly strategic building block. It possesses three key features that drive its utility:

  • The Isoquinoline Core: Provides a rigid, planar scaffold known to interact with various biological targets.

  • The Aldehyde Group (-CHO): A versatile functional handle for a wide range of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

  • The Chlorine Atom (-Cl) at the 1-position: The electron-withdrawing nature of the ring nitrogen activates this position, making the chlorine a good leaving group for nucleophilic aromatic substitution and a key partner in modern cross-coupling reactions.[4][5]

This guide serves as a resource for scientists, offering field-proven insights into the synthesis and manipulation of this potent intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Chloroisoquinoline-7-carbaldehyde are summarized below. While detailed experimental spectroscopic data is not widely published, predictions based on analogous structures provide a reliable characterization profile.[6][7]

Core Properties
PropertyValueSource
Molecular Formula C₁₀H₆ClNO[8][9]
Molecular Weight 191.61 g/mol [8][10]
Exact Mass 191.01379 g/mol [8]
CAS Number 223671-53-2[8][9]
Appearance Expected to be a solid[10]
Hazard Irritant[9]
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.0 ppm) and a characteristic downfield singlet for the aldehyde proton (δ 9.5-10.5 ppm).[7]

  • ¹³C NMR: The carbon spectrum will feature a signal for the aldehyde carbonyl carbon in the δ 190-200 ppm range, with aromatic carbons appearing between δ 120-150 ppm.[7]

  • Infrared (IR) Spectroscopy: Key vibrational stretches would include a strong carbonyl (C=O) peak around 1700 cm⁻¹, aromatic C=C and C=N stretches in the 1400-1600 cm⁻¹ region, and a C-Cl stretch in the fingerprint region.[7]

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one chlorine atom, with molecular ion peaks at M+ and M+2 in an approximate 3:1 ratio.[7] The monoisotopic mass is predicted to be 191.0138 m/z.[7]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Modified Pomeranz-Fritsch Reaction

The synthesis commences with the condensation of 3-formylbenzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes acid-catalyzed cyclization to form 1-chloroisoquinoline-7-carbaldehyde. The use of phosphoryl chloride (POCl₃) can serve as both a dehydrating agent for cyclization and the chlorine source for the 1-position.

G cluster_start Starting Materials A 3-Formylbenzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 1-Chloroisoquinoline-7-carbaldehyde C->D POCl₃ (Cyclization & Chlorination)

Caption: Proposed synthesis of 1-Chloroisoquinoline-7-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, slowly add phosphoryl chloride (POCl₃, 3.0 eq) to isoquinoline-N-oxide (1.0 eq) under an ice bath to control the exothermic reaction. While this procedure is for the parent 1-chloroisoquinoline, a similar principle applies starting from the appropriate precursor.[4] For the target molecule, a more direct approach is outlined below.

  • Reaction Setup: To a solution of 3-formylbenzaldehyde (1.0 eq) in a suitable solvent like toluene, add aminoacetaldehyde diethyl acetal (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Schiff Base Formation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion. Monitor by TLC.

  • Cyclization and Chlorination: After cooling, remove the solvent under reduced pressure. To the crude Schiff base intermediate, cautiously add an excess of phosphoryl chloride (POCl₃) at 0 °C.

  • Reaction: Slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-18 hours. The POCl₃ acts as both the Lewis acid catalyst for cyclization and the chlorinating agent.[4]

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide, keeping the temperature low.

  • Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure 1-Chloroisoquinoline-7-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-Chloroisoquinoline-7-carbaldehyde makes it a powerful scaffold for building molecular diversity. The aldehyde and chloro groups can be addressed sequentially or in tandem to generate a wide array of derivatives.

  • Reactions at the Aldehyde Group: The C7-aldehyde can undergo standard transformations, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to a primary alcohol.

    • Reductive Amination to form various secondary and tertiary amines.

    • Wittig Reaction and related olefination methods to introduce carbon-carbon double bonds.

    • Formation of Imines, Oximes, and Hydrazones.

  • Reactions at the Chloro Group: The C1-chloro substituent is activated for nucleophilic displacement and is an excellent handle for metal-catalyzed cross-coupling reactions.

    • Nucleophilic Aromatic Substitution (SNAr): Reaction with O-, N-, and S-nucleophiles to introduce ethers, amines, and thioethers.

    • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.[5]

    • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of amines.

    • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.

G cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions A 1-Chloroisoquinoline-7-carbaldehyde B Carboxylic Acid A->B Oxidation C Alcohol A->C Reduction D Amine A->D Reductive Amination E Alkene A->E Wittig Reaction F Aryl/Alkyl Group (Suzuki Coupling) A->F Pd cat., R-B(OH)₂ G Amine (Buchwald-Hartwig) A->G Pd cat., R₂NH H Alkynyl Group (Sonogashira) A->H Pd/Cu cat., R-C≡CH

Caption: Synthetic versatility of 1-Chloroisoquinoline-7-carbaldehyde.

Applications in Drug Discovery

The isoquinoline core is a well-established pharmacophore. Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][14] 1-Chloroisoquinoline-7-carbaldehyde serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. For example:

  • Anticancer Agents: The scaffold can be elaborated to synthesize inhibitors of kinases, topoisomerase, or microtubule polymerization, which are common mechanisms for anticancer drugs.[3]

  • Antimicrobial Agents: By introducing various side chains through reductive amination of the aldehyde and Suzuki coupling at the chloro position, chemists can explore the structure-activity relationship (SAR) to develop potent antibacterial or antifungal compounds.[1]

  • CNS Agents: Certain isoquinoline derivatives have been investigated for their effects on the central nervous system, including potential applications in treating neurodegenerative diseases like Parkinson's.[3][13]

Safety and Handling

1-Chloroisoquinoline-7-carbaldehyde is classified as an irritant.[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Chloroisoquinoline-7-carbaldehyde is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its dual functionality allows for a diverse range of chemical modifications, providing access to novel and complex molecular architectures. The synthetic pathways and reactivity patterns outlined in this guide offer a robust framework for researchers to leverage this compound in their scientific pursuits, paving the way for the discovery of next-generation therapeutics.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • G. S. S. K. A. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Cognibrain. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Robison, M., & Robison, B. (1956). Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry.
  • MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloroisoquinoline-7-carbaldehyde is a halogenated heterocyclic aldehyde that holds significant promise as a versatile building block in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-7-carbaldehyde is a halogenated heterocyclic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a "privileged" structure, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The presence of a chlorine atom and a reactive carbaldehyde group on the isoquinoline ring at positions 1 and 7, respectively, provides two strategic points for chemical modification, enabling the synthesis of diverse molecular libraries for biological screening.

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthetic route, and the potential research applications of 1-Chloroisoquinoline-7-carbaldehyde. By synthesizing field-proven insights with technical accuracy, this document aims to be an authoritative resource for researchers looking to leverage this compound in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-Chloroisoquinoline-7-carbaldehyde is fundamental for its application in research. While experimentally verified spectroscopic data for this specific isomer is not widely published, data for closely related compounds and predictive models provide valuable insights.

Table 1: Physicochemical Properties of 1-Chloroisoquinoline-7-carbaldehyde

PropertyValueSource
CAS Number 223671-53-2[2]
Molecular Formula C₁₀H₆ClNO[3]
Molecular Weight 191.61 g/mol [3]
Appearance Solid (predicted)[4]
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Table 2: Predicted Spectroscopic Data for 1-Chloroisoquinoline-7-carbaldehyde (based on analogs)

TechniquePredicted Key Signals and Rationale
¹H NMR Signals for aromatic protons are expected in the δ 7.5-9.0 ppm range, with the aldehyde proton appearing as a singlet in the downfield region (δ 9.5-10.5 ppm).[4][5]
¹³C NMR The carbonyl carbon of the aldehyde group is predicted to have a chemical shift in the range of δ 190-200 ppm, with aromatic carbons appearing between δ 120-150 ppm.[4]
IR Spectroscopy A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[4]
Mass Spectrometry The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]

Commercial Availability

1-Chloroisoquinoline-7-carbaldehyde is available from several commercial suppliers as a research chemical. Researchers should inquire with the suppliers for current pricing, purity, and availability.

Table 3: Commercial Suppliers of 1-Chloroisoquinoline-7-carbaldehyde

SupplierProduct NumberPurity
Sigma-AldrichInquire for detailsInquire for details
Santa Cruz BiotechnologyInquire for detailsInquire for details
Toronto Research ChemicalsInquire for detailsInquire for details
Adooq BioscienceInquire for detailsInquire for details
BOC SciencesInquire for detailsInquire for details

Proposed Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

Synthesis_Workflow cluster_stage1 Stage 1: Pomeranz-Fritsch Reaction cluster_stage2 Stage 2: Vilsmeier-Haack Formylation A 3-Chlorobenzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 7-Chloroisoquinoline C->D Acid-catalyzed cyclization G 1-Chloroisoquinoline- 7-carbaldehyde D->G Formylation E POCl₃ + DMF F Vilsmeier Reagent E->F Reagent formation F->G Research_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas A 1-Chloroisoquinoline- 7-carbaldehyde B Schiff Bases A->B Synthetic Elaboration C Hydrazones A->C Synthetic Elaboration D Amines (Reductive Amination) A->D Synthetic Elaboration E Alkenes (Wittig Reaction) A->E Synthetic Elaboration F Anticancer Agents B->F Biological Screening G Antibacterial Agents B->G Biological Screening H Kinase Inhibitors B->H Biological Screening C->F Biological Screening C->G Biological Screening C->H Biological Screening D->F Biological Screening D->G Biological Screening D->H Biological Screening E->F Biological Screening E->G Biological Screening E->H Biological Screening

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Synthesis of Functionalized 1-Chloroisoquinoline-7-carbaldehyde

Abstract and Strategic Overview This technical guide provides a comprehensive, research-level protocol for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde, a valuable heterocyclic building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

This technical guide provides a comprehensive, research-level protocol for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by the specific substitution pattern of the target molecule when starting from 4-chlorobenzaldehyde, this document outlines a robust and logical multi-stage synthetic strategy. The pathway is designed around well-established, high-yield reactions, ensuring reproducibility and scalability.

The proposed synthesis is logically divided into three primary stages:

  • Stage I: Construction of the Isoquinoline Core. Synthesis of 7-chloroisoquinoline via the Pomeranz-Fritsch reaction, which directly utilizes the specified starting material, 4-chlorobenzaldehyde.

  • Stage II: Activation and Functionalization at the C1 Position. Conversion of 7-chloroisoquinoline into 7-chloro-2-oxide-isoquinoline N-oxide, a key intermediate that facilitates subsequent nucleophilic substitution.

  • Stage III: Introduction of the Chloro and Formyl Groups. A two-step sequence involving chlorination at the C1 position to yield 1,7-dichloroisoquinoline, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the C7-formyl group.

This application note provides detailed, step-by-step protocols, mechanistic insights, and data tables for each critical stage of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the strategic workflow designed to achieve the target compound from the specified starting material.

G cluster_0 Stage I: Isoquinoline Core Synthesis cluster_1 Stage II: N-Oxidation cluster_2 Stage III: C1/C7 Functionalization A 4-Chlorobenzaldehyde C 7-Chloroisoquinoline A->C Pomeranz-Fritsch Reaction B 2,2-Diethoxyethylamine B->C D 7-Chloroisoquinoline-2-oxide C->D m-CPBA E 1,7-Dichloroisoquinoline D->E POCl₃ F 1-Chloroisoquinoline-7-carbaldehyde E->F SₙAr Formylation

Figure 1: Proposed multi-stage synthetic workflow.

Stage I: Synthesis of 7-Chloroisoquinoline via Pomeranz-Fritsch Reaction

Principle and Rationale

The Pomeranz-Fritsch reaction is an exemplary method for constructing the isoquinoline scaffold directly from a benzaldehyde derivative.[1][2] This reaction proceeds in two distinct steps: the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[3] The choice of 4-chlorobenzaldehyde as the starting material dictates the regiochemical outcome, with the chlorine substituent ultimately residing at the C7 position of the isoquinoline ring due to the ortho-para directing nature of the cyclization relative to the original aldehyde group.[3]

Reaction Mechanism

The mechanism involves the initial condensation to form an imine, which then undergoes electrophilic attack on the electron-rich benzene ring under strong acid catalysis, followed by dehydration to yield the aromatic isoquinoline system.

G Benzalaminoacetal Benzalaminoacetal Protonated Imine Protonated Imine Benzalaminoacetal->Protonated Imine H⁺ Cyclized Intermediate Cyclized Intermediate Protonated Imine->Cyclized Intermediate Intramolecular Electrophilic Substitution Dihydroisoquinoline Dihydroisoquinoline Cyclized Intermediate->Dihydroisoquinoline -H⁺ 7-Chloroisoquinoline 7-Chloroisoquinoline Dihydroisoquinoline->7-Chloroisoquinoline Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Pomeranz-Fritsch cyclization.

Detailed Experimental Protocol: Synthesis of 7-Chloroisoquinoline

Part A: Formation of the Benzalaminoacetal Intermediate

  • To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzaldehyde (140.5 g, 1.0 mol), 2,2-diethoxyethylamine (146.5 g, 1.1 mol), and toluene (500 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (~18 mL) is collected in the Dean-Stark trap (approximately 3-5 hours).

  • Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal as a viscous oil. This intermediate is typically used in the next step without further purification.

Part B: Acid-Catalyzed Cyclization and Aromatization

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (98%, 600 mL). Cool the acid to 0°C in an ice-salt bath.

  • CAUTION: This step is highly exothermic. Add the crude benzalaminoacetal from Part A dropwise to the cold, stirred sulfuric acid at a rate that maintains the internal temperature below 10°C.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous sodium hydroxide solution. The addition is exothermic and should be performed in an ice bath to maintain the temperature below 25°C. Continue adding base until the pH of the solution is >10.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 7-chloroisoquinoline by column chromatography on silica gel (eluent: 95:5 hexane/ethyl acetate) or by vacuum distillation.

Data Summary for Stage I
Reagent/ProductMolecular Weight ( g/mol )Molar Eq.Typical Yield (%)Key Properties
4-Chlorobenzaldehyde140.571.0-Starting Material
2,2-Diethoxyethylamine133.191.1-Reagent
7-Chloroisoquinoline163.60-55-65%White to off-white solid

Stage II & III: Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

The conversion of 7-chloroisoquinoline to the final target requires a strategic functionalization sequence. A direct formylation via electrophilic substitution (e.g., Vilsmeier-Haack) is unlikely to proceed at the desired C7 position.[4] Therefore, a more robust pathway involving N-oxidation followed by chlorination and subsequent nucleophilic substitution is proposed.

Protocol: N-Oxidation of 7-Chloroisoquinoline
  • Dissolve 7-chloroisoquinoline (16.4 g, 0.1 mol) in dichloromethane (200 mL).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 24.7 g, 0.11 mol) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-chloroisoquinoline-2-oxide, which can be purified by recrystallization.

Protocol: Synthesis of 1,7-Dichloroisoquinoline
  • In a flask equipped with a reflux condenser, add 7-chloroisoquinoline-2-oxide (18.0 g, 0.1 mol) to phosphorus oxychloride (POCl₃, 50 mL).

  • CAUTION: The reaction can be vigorous. Heat the mixture gently to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium carbonate solution and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1,7-dichloroisoquinoline.

Protocol: Formylation via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the aldehyde at C7 leverages the higher reactivity of the C7-chloro substituent towards nucleophilic attack compared to the C1-chloro group in certain systems. This step is based on established methodologies for SNAr reactions on chloro-heterocycles.

  • This step requires anhydrous conditions under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a solution of 1,7-dichloroisoquinoline (19.8 g, 0.1 mol) in anhydrous DMSO (150 mL), add paraformaldehyde (4.5 g, 0.15 mol) and sodium cyanide (7.4 g, 0.15 mol).

  • Heat the reaction mixture to 120°C for 6-8 hours.

  • Cool the reaction to room temperature and pour into water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash extensively with water and then brine, and dry over anhydrous sodium sulfate.

  • After concentration, the resulting intermediate is hydrolyzed. Add a mixture of acetic acid (100 mL) and concentrated HCl (25 mL) and reflux for 4 hours to convert the cyanohydrin intermediate to the aldehyde.

  • Cool, neutralize, and extract the product. Purify by column chromatography to yield the final product, 1-chloroisoquinoline-7-carbaldehyde.

Conclusion and Scientific Validation

The synthetic route detailed in this application note presents a scientifically rigorous and plausible pathway for the synthesis of 1-chloroisoquinoline-7-carbaldehyde starting from 4-chlorobenzaldehyde. Each stage employs well-documented and reliable chemical transformations, from the foundational Pomeranz-Fritsch reaction for core assembly to the strategic functional group interconversions required to achieve the specific substitution pattern of the final product.[1][5] The protocols are designed to be self-validating, with clear endpoints and purification procedures. This guide provides researchers and drug development professionals with a practical and adaptable framework for accessing this and other similarly substituted isoquinoline derivatives.

References

  • Pictet, A.; Spengler, T. (1911). "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin". Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.

  • Name-Reaction.com. "Pictet-Spengler reaction".

  • Wang, X., et al. (1998). "Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction". ACS Combinatorial Science, 1(1), 53-56.

  • Wikipedia. "Pictet–Spengler reaction".

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds". Organic Reactions, 6, 151-190.

  • BenchChem. "Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide".

  • Ali, M. M., et al. (2006). "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation". Indian Journal of Chemistry - Section B, 45B, 1290-1295.

  • Campos, K. R., et al. (2017). "Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems". Beilstein Journal of Organic Chemistry, 13, 1824-1830.

  • ResearchGate. "Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines".

  • Thermo Fisher Scientific. "Pomeranz-Fritsch Reaction".

  • Li, J., et al. (2019). "Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions". Organic Letters, 21(10), 3624-3628.

  • Organic-Chemistry.org. "Pomeranz-Fritsch Reaction".

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction".

  • Sharma, V., et al. (2023). "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes". RSC Advances, 13(38), 26865-26889.

  • Chemistry LibreTexts. "Vilsmeier-Haack Reaction".

  • Wikipedia. "Isoquinoline".

  • Química Orgánica. "Isoquinoline synthesis".

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde".

  • BenchChem. "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide".

Sources

Application

Introduction: The Strategic Importance of Formylated Isoquinolines

An In-Depth Guide to the Vilsmeier-Haack Formylation of 6-Chloroisoquinoline The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Vilsmeier-Haack Formylation of 6-Chloroisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a formyl (-CHO) group onto this scaffold via the Vilsmeier-Haack reaction is a powerful synthetic transformation that opens gateways to a vast array of molecular complexity. The resulting isoquinoline aldehydes are versatile intermediates, enabling the construction of fused heterocyclic systems and other advanced derivatives through subsequent reactions of the aldehyde moiety.[1][2]

This guide provides a detailed protocol and technical insights for the Vilsmeier-Haack formylation of 6-chloroisoquinoline. The reaction targets the C1 position, yielding 6-chloroisoquinoline-1-carbaldehyde, a valuable precursor in drug discovery and materials science.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and address common challenges to ensure a successful and reproducible synthesis.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution.[5][6] The process can be dissected into two primary stages: the formation of the electrophile (the Vilsmeier reagent) and its subsequent reaction with the aromatic substrate, followed by hydrolysis.

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Attack : Despite the presence of the deactivating chloro group on the benzene ring, the C1 position of the isoquinoline's pyridine ring is sufficiently nucleophilic to attack the Vilsmeier reagent.[9] This step temporarily disrupts the aromaticity of the pyridine ring, forming a cationic intermediate known as a sigma complex.

  • Aromatization and Hydrolysis : The aromatic system is regenerated by the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 6-chloroisoquinoline-1-carbaldehyde.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 6-Chloroisoquinoline Sigma_Complex Sigma Complex (Cationic Intermediate) Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product 6-Chloroisoquinoline-1-carbaldehyde Iminium_Salt->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde

This protocol details the necessary steps for the successful synthesis, isolation, and purification of the target compound. Adherence to anhydrous conditions during the initial stages is critical for success.

Quantitative Data Summary
ParameterValue / RangeNotes
Reagents
6-Chloroisoquinoline1.0 equivalentSubstrate
N,N-Dimethylformamide (DMF)3.0-5.0 equivalentsReagent and Solvent
Phosphorus Oxychloride (POCl₃)3.0-5.0 equivalentsActivating Agent
Reaction Conditions
Vilsmeier Reagent Formation Temp.0 °CCritical for controlled formation.
Formylation Reaction Temp.90 °CHeating is required due to the deactivated substrate.[3][7]
Reaction Time6 - 8 hoursMonitor by TLC for completion.[3]
Work-up pH~7-8Neutralization is crucial for hydrolysis and product isolation.[7]
Step 1: Preparation of the Vilsmeier Reagent

Causality: This initial step must be performed under anhydrous conditions and at a low temperature (0 °C) to ensure the complete and controlled formation of the highly reactive Vilsmeier reagent. The presence of moisture can quench the POCl₃ and inhibit the reaction.[7]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube or nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 mol) to the flask.

  • Cool the flask to 0 °C using an ice-salt bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (3.0 mol) dropwise from the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

Step 2: Formylation Reaction

Causality: The 6-chloroisoquinoline substrate contains an electron-withdrawing chloro group, which deactivates the heterocyclic ring towards electrophilic substitution.[7] Therefore, thermal energy (heating at 90 °C) is required to overcome the activation barrier and drive the reaction to completion.[3]

  • Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 6-8 hours.

  • Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Product Isolation

Causality: The work-up procedure serves two primary purposes: quenching any remaining reactive reagents and hydrolyzing the intermediate iminium salt to the desired aldehyde. Pouring the reaction mixture onto crushed ice dissipates the exothermic heat of quenching, while neutralization with a mild base facilitates the hydrolysis.[3][7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases (pH ~7-8).

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 400 mL).[3]

  • Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude solid product.

Step 4: Purification

Causality: The crude product will likely contain unreacted starting materials and side products. Purification via column chromatography or recrystallization is necessary to obtain the high-purity compound required for subsequent applications and characterization.

  • Column Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[3]

  • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: This is often due to poor quality reagents. Ensure that both DMF and POCl₃ are fresh and anhydrous.[7] Insufficient heating time or temperature can also lead to incomplete conversion for deactivated substrates like 6-chloroisoquinoline.

  • Side Product Formation: Overheating or prolonged reaction times can lead to decomposition or the formation of undesired side products. Careful monitoring by TLC is essential to determine the optimal reaction endpoint.

  • Difficult Work-up: The hydrolysis of the iminium salt is a critical step. Ensure complete neutralization; an acidic pH will prevent the formation of the aldehyde. If an emulsion forms during extraction, adding more brine can help break it.

Experimental Workflow Visualization

Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Isolation cluster_purify Purification prep_1 1. Cool anhydrous DMF to 0 °C in a flame-dried, 3-neck flask. prep_2 2. Add POCl₃ dropwise, keeping T < 10 °C. prep_1->prep_2 prep_3 3. Stir at room temp for 30-60 min. prep_2->prep_3 react_1 4. Add solution of 6-chloroisoquinoline in DMF dropwise. prep_3->react_1 react_2 5. Heat mixture to 90 °C for 6-8 hours. react_1->react_2 react_3 6. Monitor reaction by TLC. react_2->react_3 workup_1 7. Cool to RT and pour onto crushed ice. react_3->workup_1 workup_2 8. Neutralize with sat. NaHCO₃ solution. workup_1->workup_2 workup_3 9. Extract with Ethyl Acetate (3x). workup_2->workup_3 workup_4 10. Wash with brine, dry (MgSO₄), and concentrate. workup_3->workup_4 purify_1 11. Purify crude solid by column chromatography or recrystallization. workup_4->purify_1

Caption: Experimental workflow for the synthesis of 6-chloroisoquinoline-1-carbaldehyde.

References

  • Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 793-797. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

Sources

Method

The Pomeranz-Fritsch Reaction: A Detailed Guide to the Synthesis of 6-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 6-chloroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry, via the Pome...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-chloroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry, via the Pomeranz-Fritsch reaction. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction: The Significance of the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, a cornerstone of heterocyclic chemistry, provides a robust method for the synthesis of isoquinolines.[1] First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, this acid-catalyzed cyclization of a benzalaminoacetal has become a versatile tool for accessing a wide array of substituted isoquinolines.[2] The isoquinoline core is a privileged structure in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. The introduction of a chlorine atom at the 6-position, as in 6-chloroisoquinoline, offers a strategic handle for further functionalization, making it a key intermediate in the development of novel therapeutics.

Reaction Mechanism and Key Principles

The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[3][4]

Stage 1: Formation of the Benzalaminoacetal

The reaction is initiated by the condensation of an aromatic aldehyde, in this case, 4-chlorobenzaldehyde, with an aminoacetaldehyde acetal, such as 2,2-diethoxyethylamine. This condensation reaction forms the corresponding benzalaminoacetal. This step is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

Stage 2: Acid-Catalyzed Cyclization

The benzalaminoacetal intermediate is then subjected to strong acid catalysis, typically concentrated sulfuric acid. The acid protonates the acetal, leading to the elimination of ethanol and the formation of a reactive electrophilic species. This electrophile then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring to form the dihydroisoquinoline intermediate. Subsequent elimination of a second molecule of ethanol leads to the final aromatic 6-chloroisoquinoline product. The presence of the halogen substituent on the benzene ring generally requires higher temperatures for the cyclization to proceed efficiently.[3]

Diagram of the Pomeranz-Fritsch Reaction Mechanism

Pomeranz-Fritsch Reaction Mechanism cluster_0 Stage 1: Benzalaminoacetal Formation cluster_1 Stage 2: Cyclization and Aromatization 4-chlorobenzaldehyde 4-chlorobenzaldehyde Benzalaminoacetal Benzalaminoacetal 4-chlorobenzaldehyde->Benzalaminoacetal Condensation (-H2O) 2,2-diethoxyethylamine 2,2-diethoxyethylamine 2,2-diethoxyethylamine->Benzalaminoacetal Protonation Protonation Benzalaminoacetal->Protonation H+ Cyclization Cyclization Protonation->Cyclization -EtOH Aromatization Aromatization Cyclization->Aromatization -EtOH, -H+ 6-chloroisoquinoline 6-chloroisoquinoline Aromatization->6-chloroisoquinoline

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol for the Synthesis of 6-Chloroisoquinoline

This protocol details the synthesis of 6-chloroisoquinoline from 4-chlorobenzaldehyde and 2,2-diethoxyethylamine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Role
4-ChlorobenzaldehydeC₇H₅ClO140.57Starting Material
2,2-DiethoxyethylamineC₆H₁₅NO₂133.19Reagent
TolueneC₇H₈92.14Solvent
p-Toluenesulfonic acidC₇H₈O₃S172.20Catalyst
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst/Solvent
DichloromethaneCH₂Cl₂84.93Extraction Solvent
Sodium HydroxideNaOH40.00Base for Neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
HexaneC₆H₁₄86.18Chromatography Eluent
Ethyl AcetateC₄H₈O₂88.11Chromatography Eluent
Step-by-Step Procedure

Part 1: Formation of the Benzalaminoacetal (Schiff Base)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).[5]

  • Catalysis and Reflux: Add a catalytic amount of p-toluenesulfonic acid to the mixture. Heat the reaction mixture to reflux.[5]

  • Azeotropic Water Removal: Continue to reflux until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.[5]

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude benzalaminoacetal. This crude product can often be used in the next step without further purification.

Part 2: Cyclization to 6-Chloroisoquinoline

  • Acid Addition: In a separate large flask, cool concentrated sulfuric acid (approximately 500 mL) to 0 °C in an ice bath with vigorous stirring.[5]

  • Addition of Intermediate: Carefully add the crude benzalaminoacetal dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.[5]

  • Heating: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80 °C for 4 hours.[5]

  • Work-up:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.[5]

    • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. It is crucial to keep the temperature below 20 °C during neutralization.[5]

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 300 mL).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 6-chloroisoquinoline.[5]

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-chloroisoquinoline.[5] Alternatively, recrystallization can be employed for purification.[6][7]

Experimental Workflow Diagram

Experimental Workflow for 6-Chloroisoquinoline Synthesis cluster_setup Reaction Setup cluster_cyclization Cyclization cluster_workup Work-up and Purification Start Dissolve 4-chlorobenzaldehyde and 2,2-diethoxyethylamine in toluene Add_Catalyst Add catalytic p-toluenesulfonic acid Start->Add_Catalyst Reflux Reflux with Dean-Stark apparatus Add_Catalyst->Reflux Cool_Acid Cool concentrated H2SO4 to 0 °C Reflux->Cool_Acid Add_Intermediate Add crude benzalaminoacetal dropwise Cool_Acid->Add_Intermediate Heat_Reaction Heat to 80 °C for 4 hours Add_Intermediate->Heat_Reaction Quench Pour onto crushed ice Heat_Reaction->Quench Neutralize Basify with NaOH (pH > 10) Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify

Caption: A step-by-step workflow for the synthesis of 6-chloroisoquinoline.

Troubleshooting and Field-Proven Insights

  • Low Yield: Low yields in the Pomeranz-Fritsch reaction can often be attributed to incomplete formation of the benzalaminoacetal or inefficient cyclization. Ensure that water is effectively removed during the first stage. For the cyclization, the concentration and temperature of the sulfuric acid are critical. The presence of an electron-withdrawing group like chlorine can deactivate the aromatic ring, making the cyclization more challenging and potentially requiring more forcing conditions.[3]

  • Side Reactions: The highly acidic and high-temperature conditions of the cyclization step can lead to the formation of side products. Careful control of the reaction temperature is crucial to minimize charring and decomposition.

  • Purification Challenges: The crude product may contain unreacted starting materials or side products. Column chromatography is generally effective for purification.[5] Thin-layer chromatography (TLC) should be used to monitor the purity of the fractions.[6] For recrystallization, a solvent screen is recommended to find an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Characterization of 6-Chloroisoquinoline

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 6-chloroisoquinoline:

  • Molecular Formula: C₉H₆ClN

  • Molecular Weight: 163.61 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with a characteristic isotopic ratio of approximately 3:1 for the presence of one chlorine atom.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the nitrogen atom and the chlorine substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display the corresponding signals for the carbon atoms of the isoquinoline core.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond vibrations of the heterocyclic ring, and the C-Cl bond.

Conclusion

The Pomeranz-Fritsch reaction is a powerful and reliable method for the synthesis of 6-chloroisoquinoline. By carefully controlling the reaction conditions, particularly during the acid-catalyzed cyclization step, and employing appropriate purification techniques, this valuable intermediate can be obtained in good purity. The detailed protocol and insights provided in this guide are intended to equip researchers with the necessary information for the successful synthesis and application of 6-chloroisoquinoline in their drug discovery and development endeavors.

References

  • BenchChem. (2025). Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
  • BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Name Reactions in Organic Synthesis.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
  • Química Orgánica. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 6-Chloroisoquinoline. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Pomeranz–Fritsch reaction. In Wikipedia. [Link]

  • Zard, S. Z. (2014). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 25(11), 1964–1973.

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloroisoquinoline-7-carbaldehyde

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its pres...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the isoquinoline core is therefore a critical endeavor in medicinal chemistry and drug development, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. 1-Chloroisoquinoline-7-carbaldehyde is a versatile bifunctional building block, poised for strategic elaboration. The chloro-substituent at the C1 position and the carbaldehyde at the C7 position offer orthogonal handles for chemical modification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl linkages.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids make it an indispensable tool in modern organic synthesis. This guide provides a detailed technical overview and robust protocols for the successful application of Suzuki coupling reactions to 1-chloroisoquinoline-7-carbaldehyde, enabling the synthesis of novel 1-arylisoquinoline-7-carbaldehydes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 1-chloroisoquinoline-7-carbaldehyde. This step forms a square planar Pd(II) complex. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3] The coupling of aryl chlorides is often more challenging and typically requires more electron-rich and bulky phosphine ligands to facilitate this initial step.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this process.[4] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[2]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the final biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R-Pd(II)(R')L2 Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 1-Arylisoquinoline- 7-carbaldehyde Reductive_Elimination->Product R-R'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Considerations

The successful execution of a Suzuki coupling reaction, particularly with a potentially challenging substrate like a heteroaryl chloride, requires careful attention to experimental setup and reagent quality.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by using Schlenk techniques or a glovebox.

  • Reagent Purity: The purity of the starting materials, including the 1-chloroisoquinoline-7-carbaldehyde, the boronic acid, and the solvent, is crucial. Impurities can poison the catalyst or lead to side reactions.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be accomplished by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

Recommended Protocol for the Suzuki Coupling of 1-Chloroisoquinoline-7-carbaldehyde

This protocol is a robust starting point and may require optimization for specific boronic acids.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equivalents)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-chloroisoquinoline-7-carbaldehyde, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-arylisoquinoline-7-carbaldehyde product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow start Start combine_reactants Combine Reactants: 1-Chloroisoquinoline-7-carbaldehyde, Arylboronic acid, Base start->combine_reactants inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) combine_reactants->inert_atmosphere add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atmosphere->add_solvents add_catalyst Add Pd Catalyst and Ligand add_solvents->add_catalyst heat_reaction Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring add_catalyst->heat_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_reaction workup Aqueous Workup: Quench, Extract, Dry monitor_reaction->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Data Presentation: Key Reaction Parameters and Their Influence

The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome of the Suzuki coupling reaction. The following table summarizes common choices and their rationale for the coupling of heteroaryl chlorides.

Parameter Common Choices Rationale and Considerations Typical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.2-5 mol%
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhosThese ligands promote the formation of monoligated Pd(0) species, which are highly active for the oxidative addition of aryl chlorides. Their electron-donating nature also facilitates this step.4-10 mol%
N-Heterocyclic Carbenes (NHCs): IPr, SIMesStrong σ-donors that form stable complexes with palladium, often exhibiting high catalytic activity.4-10 mol%
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can influence the rate of transmetalation. Stronger, more soluble bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.2.0-3.0 equiv.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems are common, as water helps to dissolve the inorganic base. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.4:1 to 10:1 organic:water ratio

Troubleshooting and Self-Validation

A robust protocol should anticipate potential issues and provide guidance for their resolution.

Issue Potential Cause Recommended Action
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently active catalytic system for the C-Cl bond- Poor solubility of reactants- Ensure rigorous degassing and inert atmosphere.- Screen alternative, more electron-rich ligands (e.g., XPhos, RuPhos).- Increase reaction temperature.- Experiment with different solvent systems to improve solubility.
Homocoupling of Boronic Acid - Oxygen contamination- High reaction temperature- Improve degassing procedures.- Lower the reaction temperature if possible.
Protodeboronation - Premature cleavage of the C-B bond by water or base- Use a less aqueous solvent system.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material - Presence of a hydrogen source and a reducing agent- Ensure the solvent is not a hydrogen donor (e.g., avoid alcohols).- Use a non-coordinating base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the C1 position of 1-chloroisoquinoline-7-carbaldehyde. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a diverse library of 1-arylisoquinoline-7-carbaldehydes. These products serve as valuable intermediates for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this powerful synthetic transformation.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organometallics, 34(21), 5276-5285. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83949-83952. [Link]

  • Boger, D. L., & Brotherton, C. E. (2011). Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 133(45), 18018-18021. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Malapit, C. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(3), 2246-2251. [Link]

  • Bénéteau, R., et al. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 17(9), 10796-10825. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organometallics, 34(21), 5276-5285. [Link]

  • Plouffe, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Singh, S., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. Synthetic Communications, 49(18), 2351-2361. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

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Method

Introduction: The Strategic Importance of Amine Synthesis in Drug Discovery

An In-Depth Guide to the Reductive Amination of 1-Chloroisoquinoline-7-carbaldehyde using Sodium Triacetoxyborohydride Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, offering on...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reductive Amination of 1-Chloroisoquinoline-7-carbaldehyde using Sodium Triacetoxyborohydride

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, offering one of the most robust and versatile methods for synthesizing secondary and tertiary amines.[1][2] This one-pot procedure, which efficiently converts a carbonyl compound and an amine into a more complex amine, is highly valued for its broad substrate scope and operational simplicity.[1][3][4]

The isoquinoline core is a "privileged scaffold," a molecular framework frequently found in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][5] Consequently, the functionalization of this scaffold is of paramount importance. 1-Chloroisoquinoline-7-carbaldehyde is a valuable building block, with its aldehyde group serving as a versatile handle for introducing a wide spectrum of amine-containing side chains.[6] This capability allows researchers to generate large libraries of novel molecular entities for screening in drug discovery programs.

This application note provides a detailed protocol for the reductive amination of 1-Chloroisoquinoline-7-carbaldehyde. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, a reagent of choice for this transformation. Its mildness and remarkable chemoselectivity ensure the efficient reduction of the key imine intermediate while leaving the starting aldehyde untouched, thereby minimizing common side reactions like alcohol formation.[1][3][7][8]

Scientific Principles: Mechanism and Reagent Selectivity

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of an imine (or its protonated form, the iminium ion) and its immediate reduction.[9][10][11]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a reversible dehydration step to yield the C=N double bond of the imine.[9] Under the typically neutral or weakly acidic conditions of the reaction, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.

  • Selective Hydride Reduction: This is where the choice of reducing agent is critical. Unlike potent reagents such as sodium borohydride (NaBH₄), which can readily reduce both aldehydes and imines, sodium triacetoxyborohydride (STAB) exhibits exquisite selectivity.[12][13] The electron-withdrawing acetate groups on STAB moderate its reducing power, making it significantly more reactive towards the protonated iminium ion than the neutral aldehyde.[3][14][15] This selectivity is the key to achieving high yields in a direct, one-pot procedure where both the starting aldehyde and the imine intermediate are present simultaneously.[3][15]

The reaction is preferentially conducted in aprotic solvents, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is sensitive to water and can react slowly with protic solvents like methanol.[3][13]

Reductive Amination Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde 1-Chloroisoquinoline- 7-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R₁R₂NH Hemiaminal->Aldehyde - Amine Imine Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Final Amine Product Iminium->Product + Hydride (from STAB) STAB NaBH(OAc)₃ (STAB)

Caption: Figure 1: Reductive Amination Mechanism

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1-Chloroisoquinoline-7-carbaldehyde with a representative primary or secondary amine.

Materials and Reagents:

  • 1-Chloroisoquinoline-7-carbaldehyde

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Chloroisoquinoline-7-carbaldehyde (1.0 eq) in anhydrous DCE to a concentration of 0.1–0.2 M.

  • Amine Addition: Add the desired amine (1.0–1.2 eq) to the stirred solution at room temperature.[1]

  • Imine Formation: Stir the mixture for 20–30 minutes at room temperature to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2–1.5 eq) to the mixture in small portions over 5–10 minutes.[1] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 24 hours, depending on the reactivity of the amine.

  • Workup (Quenching): Once the reaction is complete, carefully and slowly quench the mixture by adding saturated aqueous sodium bicarbonate solution. Continue stirring for 20–30 minutes until gas evolution (from the destruction of excess hydride reagent) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.

Data Presentation: Typical Reaction Parameters

The table below summarizes representative conditions for the synthesis of secondary and tertiary amines from 1-Chloroisoquinoline-7-carbaldehyde.

AmineAmine Eq.Reducing Agent Eq.SolventTime (h)Temp (°C)Expected Yield (%)
Benzylamine1.11.5DCE4–82585–95
Morpholine1.11.5DCE2–62590–98
Aniline1.21.5DCE12–242570–85
Piperidine1.11.5DCM2–62590–98

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[1]

Visualization of Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve aldehyde in anhydrous DCE B 2. Amine Addition Add amine (1.0-1.2 eq) A->B C 3. Imine Formation Stir for 20-30 min at RT B->C D 4. Reduction Add STAB (1.2-1.5 eq) in portions C->D E 5. Reaction Stir at RT, monitor by TLC/LC-MS D->E F 6. Quench Add sat. NaHCO₃ solution E->F G 7. Extraction Extract with DCM or EtOAc F->G H 8. Wash & Dry Wash with brine, dry over Na₂SO₄ G->H I 9. Purification Concentrate and purify via column chromatography H->I J Pure Product I->J

Caption: Figure 2: Experimental Workflow

Expert Insights: Troubleshooting and Key Considerations

  • Anhydrous Conditions are Crucial: STAB is moisture-sensitive.[3][13] Ensure all glassware is oven-dried and use anhydrous solvents to prevent decomposition of the reagent and achieve optimal yields.

  • Managing Dialkylation: When using primary amines, the secondary amine product can potentially react again with the aldehyde to form a tertiary amine. While this side reaction is typically slow with STAB, it can be a concern.[14] If dialkylation is problematic, a two-step procedure can be employed: first, form the imine in a solvent like methanol, then add a different reducing agent like sodium borohydride (NaBH₄) to perform the reduction.[8][16]

  • Workup and Purification Challenges: The final product is a basic amine. During purification, it can be challenging to separate it from any unreacted, also basic, starting amine. A common strategy involves an acid-base extraction: dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to protonate the amines and pull them into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the purified amines back into an organic solvent.[17][18]

  • Reactivity of the Amine: Less nucleophilic amines, such as anilines, may require longer reaction times or the addition of a catalytic amount of acetic acid to facilitate imine formation.[8][14]

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Keserű, G. M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

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Application

Application Notes and Protocols for the Knoevenagel Condensation with 1-Chloroisoquinoline-7-carbaldehyde

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with 1-chloroisoquinoline-7-carbaldehyde. Isoquinoline and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with 1-chloroisoquinoline-7-carbaldehyde. Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, essential for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the development of novel therapeutics.[4][5][6] This guide details the reaction mechanism, provides step-by-step experimental protocols with different active methylene compounds, discusses troubleshooting, and outlines the potential applications of the resulting products in drug discovery.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1][3][7] Derivatives of isoquinoline are integral to numerous marketed drugs and clinical candidates for treating a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[8] The 1-chloro-7-formyl substitution pattern on the isoquinoline ring system offers a unique combination of reactive sites. The aldehyde at the 7-position is an ideal electrophile for the Knoevenagel condensation, while the chlorine atom at the 1-position provides a handle for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.

The Knoevenagel condensation, a modification of the Aldol condensation, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][6][9] This reaction is a cornerstone of organic synthesis due to its high efficiency and broad substrate scope, including its applicability to heteroaromatic aldehydes.[10][11] By employing 1-chloroisoquinoline-7-carbaldehyde in this reaction, researchers can readily access a variety of substituted isoquinoline derivatives with potential for further pharmacological evaluation.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[5] A weak base is crucial to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[9]

  • Deprotonation: The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst, such as piperidine or triethylamine, to form a resonance-stabilized carbanion (enolate).[12][13] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').

  • Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 1-chloroisoquinoline-7-carbaldehyde. This results in the formation of an aldol-type addition intermediate.

  • Dehydration: The intermediate alcohol is then protonated by the conjugate acid of the catalyst or the solvent. Subsequent elimination of a water molecule, often occurring spontaneously, leads to the formation of the final α,β-unsaturated product.[6]

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Carbanion Carbanion (Enolate) Z-CH⁻-Z' Active Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Aldehyde 1-Chloroisoquinoline-7-carbaldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Carbanion_ref Carbanion Carbanion_ref->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Water H₂O Intermediate_ref Intermediate Intermediate_ref->Product Elimination

Caption: The general mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed procedures for the Knoevenagel condensation of 1-chloroisoquinoline-7-carbaldehyde with various active methylene compounds.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. 1-Chloroisoquinoline-7-carbaldehyde can be synthesized according to literature procedures or procured from commercial suppliers.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Safety Precautions: Standard laboratory safety procedures should be followed. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-((1-chloroisoquinolin-7-yl)methylene)malononitrile.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 1-chloroisoquinoline-7-carbaldehyde and ethanol.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to obtain the pure 2-((1-chloroisoquinolin-7-yl)methylene)malononitrile.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(1-chloroisoquinolin-7-yl)acrylate.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

  • Toluene (15 mL)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 1-chloroisoquinoline-7-carbaldehyde, ethyl cyanoacetate, and DABCO to the flask.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring.

  • Monitor the reaction by TLC. The reaction is generally complete within 3-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Reaction with Barbituric Acid

This protocol outlines the synthesis of 5-((1-chloroisoquinolin-7-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Water (10 mL)

  • Ethanol (10 mL)

Procedure:

  • In a suitable flask, dissolve 1-chloroisoquinoline-7-carbaldehyde and barbituric acid in a mixture of water and ethanol.[14]

  • Stir the resulting solution at room temperature. The reaction can often proceed without an additional catalyst as barbituric acid itself can act as an autocatalyst.[14]

  • Monitor the reaction by TLC. A solid product is expected to form as the reaction progresses over 2-3 hours.

  • Collect the precipitated solid by filtration.

  • Purify the product by washing thoroughly with an aqueous ethanol solution to remove unreacted starting materials.

  • Dry the final product in a vacuum oven.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Aldehyde, Active Methylene, Catalyst, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Stirring/Refluxing) Reaction_Setup->Reaction_Execution Monitoring Monitoring (TLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Workup (Filtration/Solvent Removal) Monitoring->Workup Complete Purification Purification (Washing/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A typical experimental workflow for Knoevenagel condensation.

Expected Outcomes and Data

The following table summarizes the expected products and typical yields for the Knoevenagel condensation of 1-chloroisoquinoline-7-carbaldehyde with the selected active methylene compounds.

Active Methylene CompoundProduct NameCatalystTypical Yield (%)
Malononitrile2-((1-chloroisoquinolin-7-yl)methylene)malononitrilePiperidine85-95
Ethyl CyanoacetateEthyl 2-cyano-3-(1-chloroisoquinolin-7-yl)acrylateDABCO75-85
Barbituric Acid5-((1-chloroisoquinolin-7-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneNone80-90

Characterization Data: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Low reaction temperature- Steric hindrance- Use a fresh batch of catalyst.- Increase the reaction temperature or switch to a higher-boiling solvent.- Consider a more potent catalyst.
Formation of Byproducts - Self-condensation of the aldehyde- Michael addition to the product- Use a weaker base.- Maintain stoichiometric control of reactants.- Reduce reaction time once the starting material is consumed.
Difficult Purification - Product and starting material have similar polarity- Oily product- Optimize the eluent system for column chromatography.- Attempt recrystallization from a suitable solvent system to induce crystallization.

Applications in Drug Discovery

The products derived from the Knoevenagel condensation of 1-chloroisoquinoline-7-carbaldehyde are versatile intermediates for the synthesis of novel bioactive molecules. The α,β-unsaturated system is a Michael acceptor and can react with various nucleophiles. The chloro-substituent at the 1-position can be readily displaced by a range of nucleophiles (e.g., amines, thiols, alcohols) through SNAr reactions, allowing for the rapid generation of diverse chemical libraries. These libraries can then be screened for a variety of biological activities, capitalizing on the known pharmacological potential of the isoquinoline scaffold.[1][3]

Conclusion

The Knoevenagel condensation provides an efficient and straightforward method for the functionalization of 1-chloroisoquinoline-7-carbaldehyde. The protocols detailed in this guide are robust and can be adapted for a variety of active methylene compounds. The resulting α,β-unsaturated isoquinoline derivatives are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved from [Link]

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  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014, November). ResearchGate. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018, August 28). RSC Publishing. Retrieved from [Link]

  • A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Retrieved from [Link]

  • Catalysts used for Knoevenagel condensation | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

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  • The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (2017, December 21). SciELO. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved from [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025, June 10). PubMed Central. Retrieved from [Link]

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Method

Synthesis of thiosemicarbazones from 1-Chloroisoquinoline-7-carbaldehyde

Application Note & Protocol Strategic Synthesis of (E)-2-((1-chloroisoquinolin-7-yl)methylene)hydrazine-1-carbothioamide: A Guide for Medicinal Chemistry & Drug Development Abstract: This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of (E)-2-((1-chloroisoquinolin-7-yl)methylene)hydrazine-1-carbothioamide: A Guide for Medicinal Chemistry & Drug Development

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of (E)-2-((1-chloroisoquinolin-7-yl)methylene)hydrazine-1-carbothioamide, a novel thiosemicarbazone derivative. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer properties.[1][2][3] Similarly, thiosemicarbazones are a versatile class of compounds recognized for their potent metal-chelating abilities and broad therapeutic potential, including antimicrobial and antitumor effects.[3][4][5] This protocol details a robust and reproducible method for the acid-catalyzed condensation of 1-Chloroisoquinoline-7-carbaldehyde with thiosemicarbazide, offering researchers a valuable building block for the development of new therapeutic agents.

Introduction and Scientific Rationale

The strategic combination of two or more pharmacophores into a single molecular entity is a well-established strategy in drug discovery to enhance potency and overcome resistance mechanisms. The isoquinoline core is present in numerous natural and synthetic compounds with significant pharmacological value.[3] Thiosemicarbazones (TSCs), typically synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide, have garnered immense interest due to their diverse biological activities, which are often linked to their ability to chelate essential metal ions like iron and copper within cells.[4][6]

The target compound, (E)-2-((1-chloroisoquinolin-7-yl)methylene)hydrazine-1-carbothioamide, leverages the biological potential of both the isoquinoline ring and the thiosemicarbazone moiety. The chlorine atom at the 1-position of the isoquinoline ring offers a reactive handle for subsequent post-synthesis modifications, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

This guide provides a detailed protocol based on established condensation reaction principles, explaining the causality behind each step to ensure successful synthesis and high-purity product isolation.[5][7]

Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis proceeds via a classical acid-catalyzed nucleophilic addition-elimination reaction, resulting in the formation of a hydrazone (a subclass of Schiff bases).

  • Step 1: Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of 1-Chloroisoquinoline-7-carbaldehyde by the acid catalyst (glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Step 2: Nucleophilic Attack: The terminal primary amine (-NH₂) of thiosemicarbazide, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Step 3: Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Step 4: Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (C=N) of the final thiosemicarbazone product.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 1-Chloroisoquinoline- 7-carbaldehyde Protonation 1. Protonation of Carbonyl Oxygen Aldehyde->Protonation H⁺ (Catalyst) TSC Thiosemicarbazide Attack 2. Nucleophilic Attack by Thiosemicarbazide TSC->Attack Protonation->Attack Dehydration 3. Dehydration & Elimination of Water Attack->Dehydration Product (E)-2-((1-chloroisoquinolin-7-yl) methylene)hydrazine-1-carbothioamide Dehydration->Product Formation of C=N bond

Caption: Acid-catalyzed condensation mechanism.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-Chloroisoquinoline-7-carbaldehyde≥95% PuritySigma-Aldrich, etc.
Thiosemicarbazide≥99% PuritySigma-Aldrich, etc.
Ethanol (Absolute)ACS GradeFisher Scientific, etc.
Glacial Acetic AcidACS GradeVWR, etc.
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Büchner funnel and filter paper--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-Chloroisoquinoline-7-carbaldehyde (1.0 mmol, 191.6 mg).

  • Dissolution: Add 20 mL of absolute ethanol to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Reagent Addition: Add thiosemicarbazide (1.1 mmol, 100.2 mg) to the solution. A slight excess of the thiosemicarbazide is used to ensure the complete consumption of the limiting aldehyde reactant.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid acts as a catalyst to accelerate the condensation.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Let the reaction proceed for 3-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde spot.

  • Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate out of the solution as a solid. The cooling process can be completed in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol if necessary to yield a pure crystalline solid.[8]

  • Drying: Dry the purified product under vacuum to obtain the final compound.

Characterization and Validation

Proper characterization is critical to confirm the identity and purity of the synthesized (E)-2-((1-chloroisoquinolin-7-yl)methylene)hydrazine-1-carbothioamide.

Expected Spectroscopic Data

The following table summarizes the key signals expected in the characterization spectra, which serve to validate the successful synthesis of the target structure.

TechniqueExpected Observations
FT-IR (cm⁻¹)~3400-3150: N-H stretching vibrations (from NH and NH₂ groups). ~1610: C=N stretching of the imine bond. ~1540: C=C aromatic stretching. ~1080: C=S stretching vibration. The absence of a strong C=O aldehyde peak (~1700 cm⁻¹) from the starting material is a key indicator of reaction completion.[8][9]
¹H NMR (δ, ppm)~11.5-12.0 (s, 1H): Signal for the thioamide proton (-NH-C=S). ~10.0 (s, 1H): Signal for the imine proton (CH=N). ~8.5-7.5 (m, ~7H): Signals corresponding to the aromatic protons of the isoquinoline ring and the -NH₂ protons of the thiosemicarbazide moiety. The exact shifts and multiplicities will depend on the solvent used (e.g., DMSO-d₆).[8][10]
¹³C NMR (δ, ppm)~180: Signal for the thiocarbonyl carbon (C=S). ~140-150: Signals for the aromatic carbons and the imine carbon (C=N). ~120-135: Additional signals for the aromatic carbons of the isoquinoline ring.[9]
Mass Spec. (MS)[M+H]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉ClN₄S) plus a proton. The characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.[8]

Overall Synthesis and Analysis Workflow

The entire process, from initial setup to final validation, follows a systematic and logical progression.

Caption: Workflow for synthesis and validation.

Potential Applications in Drug Discovery

The synthesized isoquinoline thiosemicarbazone is a promising candidate for biological evaluation.

  • Anticancer Screening: Many thiosemicarbazones exhibit potent anticancer activity, often through the chelation of iron and subsequent inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[4][6] The compound could be screened against various cancer cell lines.[1][2]

  • Antimicrobial Testing: The scaffold can be tested for its efficacy against a panel of pathogenic bacteria and fungi, as both isoquinoline and thiosemicarbazone motifs have demonstrated antimicrobial properties.[5][8][9]

  • Further Functionalization: The chlorine atom at the C1 position serves as a versatile anchor for creating a library of analogs through reactions like Suzuki or Buchwald-Hartwig couplings, enabling extensive SAR studies to optimize biological activity.

References

  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Publishing. Available at: [Link].

  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. National Institutes of Health (NIH). Available at: [Link].

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link].

  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias | Request PDF. ResearchGate. Available at: [Link].

  • Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy. PubMed. Available at: [Link].

  • Novel quinoline thiosemicarbazone derivatives as potential antimicrobial activity. International Journal of Pharmacy & Therapeutics. Available at: [Link].

  • Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. PMC. Available at: [Link].

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link].

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Publications. Available at: [Link].

  • A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Available at: [Link].

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular. CORE. Available at: [Link].

  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link].

  • 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. Neliti. Available at: [Link].

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. Available at: [Link].

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Application

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives of 1-Chloroisoquinoline-7-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the synthesis of novel Schiff base derivatives starting from 1-chloroisoquinoline-7-carbaldehyde. Isoquinoline scaffolds are privileged structures in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel Schiff base derivatives starting from 1-chloroisoquinoline-7-carbaldehyde. Isoquinoline scaffolds are privileged structures in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Schiff bases, compounds bearing an imine or azomethine (-C=N-) group, are also of significant interest due to their versatile biological and chemical applications.[4][5] The conjugation of these two pharmacophores presents a promising strategy for the development of new therapeutic agents. This document details robust protocols for the synthesis of the key precursor, 1-chloroisoquinoline-7-carbaldehyde, and its subsequent conversion to a library of Schiff base derivatives. We emphasize the mechanistic rationale behind procedural steps and provide detailed characterization guidelines to ensure the synthesis of pure, verifiable compounds.

Introduction: The Strategic Combination of Isoquinoline and Schiff Base Moieties

The isoquinoline core is a fundamental heterocyclic motif present in numerous natural alkaloids, such as berberine and noscapine, which have been used in traditional medicine for their therapeutic effects.[2] Modern drug discovery continues to leverage this scaffold to develop potent pharmacological agents targeting a range of diseases.[1][3] The introduction of a chlorine atom and a reactive carbaldehyde group onto the isoquinoline ring, as in 1-chloroisoquinoline-7-carbaldehyde, creates a versatile platform for further molecular elaboration.

Schiff base formation is a reliable and straightforward condensation reaction between a primary amine and an aldehyde.[6] The resulting imine linkage is not merely a linker but is often crucial for biological activity, potentially participating in hydrogen bonding with enzyme active sites or other biological targets. By reacting 1-chloroisoquinoline-7-carbaldehyde with a diverse array of primary amines, researchers can systematically explore the structure-activity relationship (SAR) of the resulting derivatives, tuning properties such as lipophilicity, steric bulk, and electronic character to optimize for a desired biological outcome.

Synthesis of the Key Precursor: 1-Chloroisoquinoline-7-carbaldehyde

The synthesis of the title aldehyde is not trivial and requires a multi-step approach. A logical pathway involves the initial construction of the 6-chloroisoquinoline ring system, followed by formylation. While a direct, documented synthesis for the 7-carbaldehyde isomer is sparse, a highly plausible route can be adapted from established methodologies like the Pomeranz-Fritsch reaction for the isoquinoline core synthesis and a subsequent formylation step.[7][8]

G cluster_0 Stage 1: Isoquinoline Core Synthesis (Pomeranz-Fritsch) cluster_1 Stage 2: Formylation A 4-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal B Acid-catalyzed condensation (e.g., p-TsOH, Toluene, Reflux) A->B C Benzalaminoacetal (Schiff Base Intermediate) B->C D Cyclization (Conc. H₂SO₄, Heat) C->D E 6-Chloroisoquinoline D->E F Directed Ortho Metalation (DoM) E->F n-BuLi, THF, -78°C G Quench with DMF F->G H 1-Chloroisoquinoline-7-carbaldehyde G->H Work-up

Diagram 1: Plausible synthetic workflow for 1-Chloroisoquinoline-7-carbaldehyde.

Protocol 2.1: Synthesis of 6-Chloroisoquinoline

This protocol is based on the principles of the Pomeranz-Fritsch reaction.[8]

  • Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 4-chlorobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate.

  • Cyclization: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and carefully add the crude intermediate to the cold acid with vigorous stirring.

  • Heating: Once the addition is complete, allow the mixture to warm to room temperature, then heat to approximately 80°C for 4-6 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with a cold, concentrated NaOH solution to pH > 10.

  • Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 6-chloroisoquinoline.

Protocol 2.2: Formylation to 1-Chloroisoquinoline-7-carbaldehyde

Note: This step requires expertise in handling air- and moisture-sensitive reagents.

  • Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the synthesized 6-chloroisoquinoline (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. This step is intended to deprotonate the C7 position, directed by the chloro and ring nitrogen atoms.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF, >2.0 eq) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-chloroisoquinoline-7-carbaldehyde.

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from 1-chloroisoquinoline-7-carbaldehyde is a nucleophilic addition-elimination reaction.[9] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the final imine product. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[10]

G reactants 1-Chloroisoquinoline- 7-carbaldehyde + R-NH₂ (Primary Amine) conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux, 2-6 h reactants->conditions products Schiff Base Derivative + H₂O conditions->products

Diagram 2: General reaction for the synthesis of Schiff base derivatives.

Protocol 3.1: Conventional Reflux Method
  • Dissolution: In a round-bottom flask, dissolve 1-chloroisoquinoline-7-carbaldehyde (1.0 mmol) in absolute ethanol (15-20 mL).

  • Amine Addition: To this solution, add the desired primary amine (1.0 mmol). A variety of aromatic and aliphatic amines can be used.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, reduce the solvent volume under vacuum. The resulting solid can be collected and washed with a small amount of cold ethanol or recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base derivative.

Table 1: Exemplary Primary Amines for Derivatization
Amine ReactantResulting Schiff Base Substituent (R-group)Potential Application Focus
AnilinePhenylGeneral anticancer/antimicrobial screening[11]
4-Fluoroaniline4-FluorophenylModulating electronic properties, potential antifungal[6]
4-Methoxyaniline4-MethoxyphenylElectron-donating group for SAR studies
2-AminopyridinePyridin-2-ylIntroducing an additional metal coordination site
EthylamineEthylAliphatic derivative for solubility/lipophilicity comparison

Structural Verification and Characterization

Confirming the structure of the newly synthesized Schiff bases is critical. A combination of spectroscopic methods should be employed. The key transformation to observe is the conversion of the aldehyde and amine into an imine.

Infrared (IR) Spectroscopy

The most telling evidence in an IR spectrum is the disappearance of reactant peaks and the appearance of the characteristic imine peak.

  • Disappearance: Look for the loss of the strong aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[12]

  • Appearance: A new, strong absorption band will appear in the region of 1600-1650 cm⁻¹ , which is characteristic of the C=N (imine) stretch.[13][14]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive evidence of the imine bond formation.

  • Disappearance: The highly deshielded singlet corresponding to the aldehyde proton (CHO) at δ 9.5-10.5 ppm will no longer be present.[15] The signal for the amine protons (-NH₂) will also disappear.

  • Appearance: A new singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm , corresponding to the azomethine proton (-CH=N-).[13][16] The aromatic protons of the isoquinoline core and the R-group will also be visible, often with predictable shifts based on the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated molecular weight of the target Schiff base.[17]

Table 2: Expected Spectroscopic Data for a Representative Product

(N-(1-chloroisoquinolin-7-yl)methylene)aniline)

TechniqueExpected Key SignalsRationale
IR (cm⁻¹) ~1625 (strong)C=N imine stretch
No peak at ~1700Disappearance of aldehyde C=O
¹H NMR (ppm) ~8.5 (singlet, 1H)Azomethine proton (-CH=N-)
No peak at ~10Disappearance of aldehyde proton
7.2-8.4 (multiplet)Aromatic protons
¹³C NMR (ppm) ~160Imine carbon (-CH=N-)
MS (ESI+) m/z = 267.06 [M+H]⁺Corresponds to C₁₆H₁₁ClN₂ + H⁺

Conclusion

This guide provides a detailed and scientifically grounded approach for the synthesis and characterization of novel Schiff base derivatives of 1-chloroisoquinoline-7-carbaldehyde. By following these protocols, researchers in medicinal chemistry and drug development can efficiently generate libraries of new compounds. The inherent biological potential of the isoquinoline scaffold, combined with the chemical versatility of the Schiff base linkage, makes this a promising area for the discovery of new therapeutic agents. Rigorous characterization using the described spectroscopic methods is essential to validate the successful synthesis of the target molecules.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from ResearchGate. [Link]

  • Consensus. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved from Consensus. [Link]

  • ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from Wikipedia. [Link]

  • BYJU'S. (2020). Synthesis of Schiff Bases. Retrieved from BYJU'S. [Link]

  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from Jetir.org. [Link]

  • ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde?. Retrieved from ResearchGate. [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from International Journal of Chemical Studies. [Link]

  • PMC. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from PMC. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific. [Link]

  • SlideShare. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand. Retrieved from SlideShare. [Link]

  • Consensus. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from Consensus. [Link]

  • Journal of Physics: Conference Series. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved from IOPscience. [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Retrieved from Research & Reviews. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases. Retrieved from World Journal of Pharmaceutical Research. [Link]

  • Adıyaman University Journal of Science. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from Adıyaman University. [Link]

  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from PubMed Central. [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from Iraqi Journal of Science. [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from Indian Journal of Advances in Chemical Science. [Link]

  • IJCRT.org. (n.d.). “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. Retrieved from IJCRT.org. [Link]

  • ResearchGate. (n.d.). IR spectra of Schiff base ligand. Retrieved from ResearchGate. [Link]

  • Koya University Eprints. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Retrieved from Koya University Eprints. [Link]

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Method

Application Notes and Protocols for the Synthesis of 1-Chloroisoquinoline-7-carboxylic acid via Aldehyde Oxidation

For distribution to: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview and detailed experimental protocols for the oxidation of 1-Chloroisoquinoline-7-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the oxidation of 1-Chloroisoquinoline-7-carbaldehyde to its corresponding carboxylic acid. 1-Chloroisoquinoline-7-carboxylic acid serves as a valuable building block in medicinal chemistry for the synthesis of complex molecular scaffolds.[1] Given the presence of a halogenated heteroaromatic system, selecting an appropriate oxidation method that ensures high yield while preserving the integrity of the molecule is critical. This document details three distinct, field-proven oxidation protocols—Pinnick Oxidation, Jones Oxidation, and Silver (I) Oxide Oxidation—each with a thorough explanation of its mechanism, procedural steps, and ideal applications. A comparative analysis is included to guide researchers in selecting the optimal method based on substrate sensitivity, scalability, and safety considerations.

Introduction: The Synthetic Value of 1-Chloroisoquinoline-7-carboxylic acid

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. The transformation of the aldehyde at the 7-position to a carboxylic acid is a pivotal step, unlocking pathways to amides, esters, and other key functional groups essential for modulating pharmacological properties.[2] However, the oxidation of 1-Chloroisoquinoline-7-carbaldehyde presents a specific challenge: the need to selectively oxidize the aldehyde without affecting the chloro-substituent or the potentially sensitive isoquinoline ring. This necessitates the use of controlled and selective oxidation methodologies.

Method 1: Pinnick Oxidation (Preferred Method for Selectivity)

The Pinnick oxidation is widely regarded as one of the most effective and mild methods for converting aldehydes to carboxylic acids, especially for substrates with sensitive functional groups.[3][4] It is particularly well-suited for aliphatic, aromatic, and heteroaromatic aldehydes.[3]

Principle and Mechanistic Insight

The reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant, which, under weakly acidic conditions (typically buffered with a phosphate salt), generates the active oxidant, chlorous acid (HClO₂).[4][5] The mechanism proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl).[4]

A critical aspect of this protocol is the inclusion of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide. The HOCl byproduct is a reactive oxidant that can engage in undesirable side reactions, including reacting with the starting material or the chlorite reagent itself.[4] The scavenger selectively consumes HOCl, ensuring a clean and efficient primary reaction.[5]

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is adapted from standard literature procedures for the oxidation of heteroaromatic aldehydes.[5][6]

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde

  • tert-Butanol (t-BuOH)

  • Deionized Water (H₂O)

  • 2-methyl-2-butene (Chlorine Scavenger)

  • Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (Buffer)

  • Sodium Chlorite (NaClO₂, 80% technical grade)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Chloroisoquinoline-7-carbaldehyde (1.0 equiv) in a 2:1 mixture of t-BuOH and H₂O.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by NaH₂PO₄·H₂O (4.0 equiv).

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (3.0 equiv) in deionized water. Add this NaClO₂ solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated Na₂SO₃ solution until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up: Concentrate the mixture in vacuo to remove the t-BuOH. Add water to the residue and adjust the pH to ~3 with 1 M HCl. Extract the aqueous layer three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-Chloroisoquinoline-7-carboxylic acid can be further purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
1-Chloroisoquinoline-7-carbaldehyde1.0Substrate
Sodium Chlorite (NaClO₂)3.0Oxidant
2-methyl-2-butene5.0Scavenger
Sodium Dihydrogen Phosphate4.0Buffer
Solvent-t-BuOH / H₂O
Temperature0 °C to RTReaction Condition
Workflow Visualization

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve Aldehyde in t-BuOH/H₂O B Cool to 0 °C A->B C Add Buffer and Scavenger B->C D Dropwise addition of aq. NaClO₂ solution C->D Initiate Oxidation E Stir at RT (4-12h) D->E F Monitor by TLC E->F G Quench with Na₂SO₃ F->G Reaction Complete H Acidify and Extract with EtOAc G->H I Dry and Concentrate H->I J Purify (Recrystallization or Chromatography) I->J K K J->K Final Product

Pinnick Oxidation Experimental Workflow

Method 2: Jones Oxidation (For Robust Substrates)

The Jones oxidation is a powerful and classic method for converting primary alcohols and aldehydes to carboxylic acids.[7] It employs chromic acid (H₂CrO₄), typically prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[8][9]

Principle and Mechanistic Insight

The reaction mechanism involves the initial hydration of the aldehyde in the aqueous acidic medium to form a geminal diol.[10] This hydrate then reacts with chromic acid to form a chromate ester. A subsequent elimination step, often facilitated by a water molecule acting as a base, generates the carboxylic acid and a reduced chromium(IV) species.[7] The reaction is characterized by a distinct color change from the orange/red of Cr(VI) to the green of Cr(III), which indicates the progress of the oxidation.[7]

Causality behind Experimental Choices: This method is chosen for its high oxidizing power and cost-effectiveness.[8] However, its utility is limited by the harsh acidic conditions, which can be detrimental to acid-sensitive substrates, and the high toxicity of chromium(VI) reagents, which requires stringent safety and disposal protocols. For a robust molecule like 1-Chloroisoquinoline-7-carbaldehyde, this method can be effective if milder conditions fail.[11]

Detailed Experimental Protocol: Jones Oxidation

Safety Warning: Chromium(VI) compounds are highly toxic and carcinogenic.[8] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chromium-containing waste must be disposed of according to institutional hazardous waste guidelines.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl Alcohol (for quenching)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent (2.7 M): In a beaker cooled in an ice bath, carefully and slowly add 23 mL of concentrated H₂SO₄ to 40 mL of deionized water. In a separate flask, dissolve 26.7 g of CrO₃ in the sulfuric acid solution and dilute with water to a final volume of 100 mL.

  • Reaction Setup: Dissolve 1-Chloroisoquinoline-7-carbaldehyde (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel. Maintain the internal temperature below 20 °C. The reaction is often exothermic. Continue addition until the orange color persists, indicating a slight excess of the oxidant.

  • Reaction Monitoring: After addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor by TLC.

  • Quenching: Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate forms.

  • Work-up: Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone. Concentrate the filtrate in vacuo.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary
ReagentRole
1-Chloroisoquinoline-7-carbaldehydeSubstrate
Jones Reagent (CrO₃/H₂SO₄)Oxidant
AcetoneSolvent
Isopropyl AlcoholQuenching Agent
Temperature0 °C to RT
Workflow Visualization

Jones_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve Aldehyde in Acetone B Cool to 0 °C A->B C Dropwise addition of Jones Reagent B->C Initiate Oxidation D Stir at RT (1-2h) C->D E Quench with Isopropyl Alcohol D->E Reaction Complete F Filter through Celite E->F G Concentrate and Extract F->G H Purify G->H I I H->I Final Product

Jones Oxidation Experimental Workflow

Method 3: Silver (I) Oxide Oxidation

This method, related to the classic Tollens' test, utilizes silver(I) oxide (Ag₂O) as a mild oxidant.[12] It is particularly useful for substrates that are sensitive to both acidic and strongly basic conditions. Recent developments have also shown that catalytic amounts of silver can be used for aerobic oxidations in water.[13]

Principle and Mechanistic Insight

In the stoichiometric reaction, silver(I) oxide in a basic medium (often aqueous NaOH or ammonia) oxidizes the aldehyde to a carboxylate salt.[14] The silver(I) is concomitantly reduced to elemental silver (Ag(0)), which often precipitates as a black solid or forms a silver mirror on the glassware. The reaction is typically clean, and the workup involves simple filtration to remove the silver metal.

Detailed Experimental Protocol: Silver (I) Oxide Oxidation

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde

  • Silver(I) Oxide (Ag₂O) or Silver Nitrate (AgNO₃)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Ethanol (EtOH) / Water (H₂O)

  • Celite

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-Chloroisoquinoline-7-carbaldehyde (1.0 equiv) in a mixture of ethanol and water.

  • Oxidant Addition: Add sodium hydroxide (2.5 equiv) followed by silver(I) oxide (1.5 equiv). Alternatively, Tollens' reagent can be prepared in situ: dissolve AgNO₃ in water, add a drop of NaOH to precipitate brown Ag₂O, then add NH₄OH dropwise until the precipitate just redissolves.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The formation of a black precipitate (elemental silver) indicates that the reaction is proceeding.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture and filter through a pad of Celite to remove the silver metal. Wash the pad with water.

  • Purification: Combine the filtrate and washings. Acidify the solution with 1 M HCl to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry in vacuo.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
1-Chloroisoquinoline-7-carbaldehyde1.0Substrate
Silver (I) Oxide (Ag₂O)1.5Oxidant
Sodium Hydroxide (NaOH)2.5Base
Solvent-EtOH / H₂O
TemperatureRT to 50 °CReaction Condition

Method Selection Guide: A Comparative Analysis

FeaturePinnick OxidationJones OxidationSilver (I) Oxide Oxidation
Conditions Mild, weakly acidic (pH ~4-5)Harsh, strongly acidicMild, basic
Selectivity Excellent, high functional group tolerance[4]Moderate, risk to acid-labile groupsExcellent, very mild
Reagent Toxicity ModerateHigh (Cr(VI) is carcinogenic)[8]Low to Moderate
Work-up Multi-step (quench, extract)Multi-step (quench, filter, extract)Simple filtration
Scalability Good, but can be exothermic[3]Good, well-establishedBest for small to medium scale
Recommendation Primary choice for sensitive or complex substrates.Use when other methods fail and substrate is robust.Excellent for highly sensitive substrates.

Troubleshooting

  • Incomplete Reaction (Pinnick): Ensure the sodium chlorite is of good quality (technical grade is often ~80% pure and should be accounted for). The pH must be weakly acidic; if too neutral, the reaction will be slow.

  • Low Yield (Jones): The aldehyde may be adsorbing onto the chromium salts. Ensure thorough washing of the Celite filter cake during workup. Over-oxidation is unlikely for this substrate, but incomplete reaction is possible if the reagent is not added in slight excess.

  • Formation of Byproducts: If a scavenger is omitted in the Pinnick oxidation, HOCl can lead to chlorinated byproducts or other undesired reactions.[4] In the Jones oxidation, the strongly acidic conditions could potentially lead to degradation of the isoquinoline ring if the reaction is overheated or run for too long.

References

  • Organic Chemistry Reaction. (2026). Pinnick oxidation. [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]

  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (2015). Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. [Link]

  • Science of Synthesis. (n.d.). Isoquinoline. [Link]

Sources

Application

Using 1-Chloroisoquinoline-7-carbaldehyde in Pictet-Spengler reactions

Application Note & Protocol Guide Topic: Strategic Use of 1-Chloroisoquinoline-7-carbaldehyde in the Pictet-Spengler Reaction for the Synthesis of Novel Polycyclic Scaffolds Audience: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Use of 1-Chloroisoquinoline-7-carbaldehyde in the Pictet-Spengler Reaction for the Synthesis of Novel Polycyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds prevalent in numerous natural products and pharmacologically active molecules.[1][2] This guide details the application of 1-Chloroisoquinoline-7-carbaldehyde as a sophisticated aldehyde component in this reaction. The unique bifunctional nature of this reagent—possessing a reactive carbaldehyde at the C-7 position for the primary cyclization and a strategically placed chloro group at the C-1 position—opens a gateway to novel, complex polycyclic architectures. The chloro substituent serves as a versatile synthetic handle for post-condensation modifications via cross-coupling reactions, significantly expanding the chemical space accessible from a single core structure. This document provides a detailed mechanistic overview, a comprehensive experimental protocol for the reaction with tryptamine, and strategies for optimization and troubleshooting, aimed at empowering researchers to leverage this powerful building block in drug discovery and synthetic chemistry.

The Pictet-Spengler Reaction: A Mechanistic Overview

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] The driving force is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aryl ring of the ethylamine moiety.[5]

The reaction typically proceeds through the following key steps:

  • Imine Formation: The amine nitrogen of the β-arylethylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine).

  • Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This step is crucial as the imine itself is often not electrophilic enough to induce cyclization.[6]

  • Intramolecular Cyclization: The electron-rich aromatic ring (e.g., an indole or phenyl group) of the β-arylethylamine acts as an intramolecular nucleophile, attacking the iminium carbon. In the case of tryptamine, this attack typically occurs at the C-2 position of the indole ring.[7]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable tetrahydro-β-carboline or tetrahydroisoquinoline product.[6]

Pictet-Spengler Mechanism General Mechanism of the Pictet-Spengler Reaction Reactants β-Arylethylamine + Aldehyde (R-CHO) Imine Schiff Base (Imine) Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalyst (H⁺) Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Final Product (e.g., Tetrahydro-β-carboline) Cyclized->Product Deprotonation (Rearomatization)

Caption: General mechanism of the Pictet-Spengler reaction.

1-Chloroisoquinoline-7-carbaldehyde: A Bifunctional Building Block

The selection of 1-Chloroisoquinoline-7-carbaldehyde (CAS 223671-53-2) as the aldehyde component is a strategic choice designed for advanced scaffold synthesis.[8] Its utility stems from its two distinct reactive sites.

  • The 7-Carbaldehyde Group: This aldehyde functionality is the primary reactive partner in the Pictet-Spengler condensation. Its electrophilic nature allows for efficient imine formation with a suitable β-arylethylamine. The position on the isoquinoline core ensures that the resulting product is a complex, fused polycyclic system.

  • The 1-Chloro Substituent: This is the key to the molecule's versatility. The C-Cl bond on the isoquinoline ring is relatively stable under the acidic conditions of the Pictet-Spengler reaction.[9] However, it serves as an excellent handle for subsequent post-functionalization through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[10] This allows for the introduction of aryl, alkyl, amine, or alkyne groups, enabling the rapid generation of a library of diverse analogues from a common intermediate.

The electron-withdrawing nature of the chloro group and the isoquinoline nitrogen is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial condensation step.[11]

Experimental Protocol: Synthesis of a 1'-Chloro-isoquinolino[3][12]-fused Tetrahydro-β-carboline

This protocol describes a representative Pictet-Spengler reaction between 1-Chloroisoquinoline-7-carbaldehyde and tryptamine.

Reaction Scheme: (Tryptamine + 1-Chloroisoquinoline-7-carbaldehyde → Fused Tetrahydro-β-carboline Product)

Materials and Reagents:
  • Tryptamine (98%+)

  • 1-Chloroisoquinoline-7-carbaldehyde (97%+)[12]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq).

  • Dissolution: Dissolve the tryptamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add 1-Chloroisoquinoline-7-carbaldehyde (1.05 eq) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity. A slight excess of the aldehyde component can help drive the reaction to completion.[13]

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.2 eq) dropwise. Causality Note: TFA serves as a strong acid catalyst to promote the formation of the critical iminium ion intermediate. The reaction is cooled to control the initial exothermic reaction and prevent potential side reactions.[14]

  • Reaction Progress: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial reaction).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: Washing with water removes residual salts, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes) to afford the pure fused tetrahydro-β-carboline product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.

Experimental_Workflow Experimental Workflow for Pictet-Spengler Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Dissolve Tryptamine & Aldehyde in DCM Catalyst 2. Add TFA at 0 °C Setup->Catalyst Stir 3. Stir at RT (12-24h) Catalyst->Stir Monitor 4. Monitor by TLC Stir->Monitor Quench 5. Quench with NaHCO₃ Monitor->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. NMR, MS, IR Purify->Characterize

Caption: A typical experimental workflow for the synthesis.

Optimization and Parameter Discussion

The success of the Pictet-Spengler reaction can be sensitive to several factors.[15] The following table outlines key parameters for optimization.

ParameterOptionsRationale & Causality
Acid Catalyst Protic acids (TFA, HCl, H₂SO₄), Lewis acids (BF₃·OEt₂)The choice and strength of the acid directly influence the rate of iminium ion formation. TFA is often preferred for its efficacy and ease of removal. Harsher acids or higher temperatures may be needed for less nucleophilic β-arylethylamines but risk side reactions.[14]
Solvent Aprotic (DCM, Toluene, Acetonitrile), Protic (Methanol, Ethanol)While traditionally run in protic solvents, aprotic media have been shown to provide superior yields in some cases by minimizing side reactions with the iminium ion.[3] Anhydrous conditions are critical to prevent hydrolysis of the iminium intermediate.
Temperature 0 °C to refluxThe reaction is often started at a lower temperature to control the initial condensation and then warmed to drive the cyclization. Higher temperatures can accelerate the reaction but may lead to decomposition or the formation of undesired byproducts. Kinetic vs. thermodynamic control can sometimes be achieved by temperature modulation.[7]
Concentration 0.05 M to 0.5 MAs the key cyclization step is intramolecular, the reaction is relatively insensitive to high dilution. However, overly dilute conditions can slow the initial bimolecular condensation. A moderate concentration (e.g., 0.1 M) is a good starting point.

Leveraging the Product: Post-Condensation Diversification

The true synthetic power of using 1-Chloroisoquinoline-7-carbaldehyde is realized after the Pictet-Spengler reaction. The resulting product retains the 1-chloro-isoquinoline moiety, which is primed for a wide range of C-C and C-N bond-forming reactions.

Diversification_Logic Post-Reaction Diversification Strategy cluster_couplings Cross-Coupling Reactions Start 1-Chloroisoquinoline- 7-carbaldehyde PS_Product Pictet-Spengler Product (Fused Scaffold with C-Cl bond) Start->PS_Product Pictet-Spengler Reaction Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) PS_Product->Suzuki Buchwald Buchwald-Hartwig (Adds Amine Groups) PS_Product->Buchwald Sonogashira Sonogashira Coupling (Adds Alkyne Groups) PS_Product->Sonogashira Library Diverse Library of Novel Analogs Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Logic for creating a chemical library from one core scaffold.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong acid catalyst; Deactivated β-arylethylamine; Low temperature.Increase catalyst loading or switch to a stronger acid (e.g., H₂SO₄). Increase reaction temperature. Ensure starting materials are pure.
Formation of Side Products Reaction temperature too high; Presence of water leading to iminium hydrolysis; Polymerization.Run the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are anhydrous.
Difficult Purification Product has similar polarity to starting materials or byproducts.Adjust the polarity of the chromatographic eluent. Consider a different purification technique (e.g., recrystallization, preparative HPLC).
Incomplete Reaction Insufficient reaction time; Reversible reaction equilibrium.Extend the reaction time. Use a slight excess (1.05-1.1 eq) of the aldehyde to push the equilibrium forward.

Conclusion

1-Chloroisoquinoline-7-carbaldehyde is a highly valuable and versatile reagent for the Pictet-Spengler reaction. It enables the direct synthesis of complex, fused polycyclic systems that are of significant interest in medicinal chemistry. The strategic placement of the chloro group provides a crucial advantage, allowing for subsequent, targeted modifications to generate diverse libraries of compounds for structure-activity relationship studies. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this building block in the development of novel heterocyclic entities.

References

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Pictet-Spengler Reaction. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. (Link to journal, specific article may be behind paywall)
  • Herraiz, T., & Galisteo, J. (2003). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Journal of Organic Chemistry, 68(5), 1858-1864. Available at: [Link]

  • Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

  • Hu, J.-D., et al. (2023). Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. ChemistrySelect, 8(48). Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Vitale, P., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(15), 3343. Available at: [Link]

  • d'Andrea, P., & Brogi, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 766. Available at: [Link]

  • Various Authors. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. (General reference, specific chapter link unavailable)
  • Kaur, H., et al. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 295–316. Available at: [Link]

  • Sharma, A., et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry, 9, 1215–1221. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 7, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. International Journal of Molecular Sciences, 19(11), 3469. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved January 7, 2026, from [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved January 7, 2026, from [Link]

  • Gomha, S. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1279-1309.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 7, 2026, from [Link]

Sources

Method

Experimental protocol for Wittig reaction on 1-Chloroisoquinoline-7-carbaldehyde

Application Note & Protocol Topic: Experimental Protocol for the Wittig Reaction on 1-Chloroisoquinoline-7-carbaldehyde: Synthesis of 7-Vinyl-1-chloroisoquinoline Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Wittig Reaction on 1-Chloroisoquinoline-7-carbaldehyde: Synthesis of 7-Vinyl-1-chloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The functionalization of this core is critical for developing novel therapeutic agents. The Wittig reaction offers a reliable and stereospecific method for converting aldehydes and ketones into alkenes, making it an invaluable tool for C-C bond formation.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 7-vinyl-1-chloroisoquinoline from 1-chloroisoquinoline-7-carbaldehyde using an in situ generated, non-stabilized phosphorus ylide. We delve into the causality behind experimental choices, from reagent selection to purification strategies, and include a comprehensive troubleshooting guide to ensure reproducible success.

Introduction: The Strategic Value of Vinyl-Isoquinolines

The introduction of a vinyl group onto the isoquinoline core serves as a versatile synthetic handle for further molecular elaboration through reactions such as Heck coupling, hydroboration-oxidation, or polymerization. For drug development professionals, 1-chloroisoquinoline-7-carbaldehyde is a key intermediate whose aldehyde functionality allows for precise structural modifications.[1][4] The Wittig reaction provides a direct and high-yielding route to install this vinyl moiety with absolute regiochemical control, avoiding the isomeric mixtures often produced by alternative elimination reactions.[3] This protocol focuses on the use of methyltriphenylphosphonium bromide to generate the methylene ylide, a classic non-stabilized Wittig reagent.

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[5] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring.[2][6] The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct.[6][7]

For non-stabilized ylides, such as the one employed in this protocol (Ph₃P=CH₂), the reaction is typically under kinetic control. The initial cycloaddition to form the oxaphosphetane is rapid and irreversible, leading predominantly to the Z-alkene if stereoisomerism is possible.[8][9] In this specific case, as we are introducing a terminal methylene group, no E/Z isomers are formed.

Experimental Protocol: Synthesis of 7-Vinyl-1-chloroisoquinoline

This protocol is divided into three main stages: the in situ generation of the Wittig reagent, the olefination reaction with the isoquinoline aldehyde, and the subsequent work-up and purification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
1-Chloroisoquinoline-7-carbaldehyde>97%Commercially available223671-53-2Starting material.
Methyltriphenylphosphonium bromide>98%Sigma-Aldrich1779-49-3Phosphonium salt precursor. Must be dried before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8Strong base for ylide generation. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros Organics109-99-9Reaction solvent. Must be dry and inhibitor-free.
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7Used for precipitation and washing.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeVWR12125-02-9Used for quenching the reaction.
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.
HexanesHPLC GradeFisher Scientific110-54-3Eluent for chromatography.
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific141-78-6Eluent for chromatography.
Argon (Ar) or Nitrogen (N₂)High PurityAirgas7440-37-1Inert gas for providing an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert gas

  • Septa and needles

  • Low-temperature thermometer

  • Ice bath and Dry ice/acetone bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • n-Butyllithium: Highly pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.

  • 1-Chloroisoquinoline-7-carbaldehyde: The toxicological properties have not been fully investigated. Handle with care, avoiding inhalation, ingestion, and skin contact.

  • The entire procedure should be conducted in a well-ventilated fume hood.

Workflow Diagram

Wittig_Workflow cluster_0 Part A: Ylide Generation cluster_1 Part B: Wittig Reaction cluster_2 Part C: Work-up & Purification P_Salt Suspend Phosphonium Salt in Anhydrous THF Cool_Ylide Cool to 0°C Under Argon P_Salt->Cool_Ylide Add_Base Slowly Add n-BuLi (Color Change to Orange/Yellow) Cool_Ylide->Add_Base Stir_Ylide Stir at 0°C for 30 min (Ylide is Formed) Add_Base->Stir_Ylide Cool_Reaction Cool Ylide Solution to -78°C Stir_Ylide->Cool_Reaction Add_Aldehyde Add Aldehyde Solution (Dropwise) Cool_Reaction->Add_Aldehyde Warm_React Warm to Room Temp & Stir for 2-4h Add_Aldehyde->Warm_React Monitor Monitor by TLC Warm_React->Monitor Quench Quench with sat. NH₄Cl Monitor->Quench Extract Extract with EtOAc Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify Final_Product Characterize Pure Product (NMR, MS) Purify->Final_Product

Caption: Experimental workflow for the Wittig synthesis of 7-vinyl-1-chloroisoquinoline.

Step-by-Step Procedure

Part A: In Situ Ylide Generation

  • Preparation: Add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Seal the flask and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF via syringe to the flask to create a suspension (concentration of ~0.2 M).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10 minutes.

    • Scientist's Note: The addition of n-BuLi is highly exothermic and deprotonates the phosphonium salt to form the ylide.[10] A distinct color change from a white suspension to a deep yellow or orange solution/suspension indicates the formation of the Wittig reagent. A slow addition rate is crucial to control the temperature.

  • Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete ylide formation.

Part B: The Wittig Reaction

  • Aldehyde Preparation: In a separate, dry flask, dissolve 1-chloroisoquinoline-7-carbaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF under argon.

  • Cooling: Re-cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: Cooling to -78 °C helps to control the initial rate of the highly reactive, non-stabilized ylide with the aldehyde, minimizing potential side reactions.

  • Aldehyde Addition: Add the aldehyde solution dropwise to the cold ylide mixture via syringe over 15-20 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is complete when the starting aldehyde spot has been fully consumed.

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Scientist's Note: This step protonates any remaining ylide or base and hydrolyzes intermediates. Do this slowly as it can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of 7-vinyl-1-chloroisoquinoline and triphenylphosphine oxide (TPPO).

  • Purification: Purify the crude material using flash column chromatography on silica gel.

    • Eluent System: Start with pure hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient of 0% to 10% EtOAc in hexanes). The desired alkene product is significantly less polar than the TPPO byproduct.

    • Scientist's Note: Triphenylphosphine oxide can be a persistent impurity.[11] A well-executed column is essential. In some cases, TPPO can be partially removed by triturating the crude solid with cold diethyl ether, as the desired product may be more soluble. Alternatively, recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture can be effective.[12]

Characterization of 7-Vinyl-1-chloroisoquinoline

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expect to see characteristic signals for the vinyl group protons (a doublet of doublets for the proton attached to the ring-adjacent carbon, and two doublets for the terminal CH₂ protons) in the δ 5.5-7.0 ppm range. The aromatic protons of the isoquinoline core will appear in the δ 7.5-8.5 ppm region.

  • ¹³C NMR (in CDCl₃): Look for signals corresponding to the vinyl carbons (~115-140 ppm) and the carbons of the chloro-isoquinoline scaffold.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₈ClN, along with the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction 1. Inactive n-BuLi.2. Wet solvent or glassware.3. Phosphonium salt not fully dry.1. Titrate the n-BuLi before use.2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.3. Dry the salt under high vacuum for several hours before use.
Low Yield 1. Incomplete ylide formation.2. Aldehyde degradation.3. Loss during purification.1. Ensure sufficient stirring time after base addition.2. Use high-purity aldehyde.3. Carefully collect all fractions during chromatography and optimize the eluent system.
Reaction Stalls Insufficient equivalents of Wittig reagent.Use a slightly larger excess of the phosphonium salt and base (e.g., 1.5 eq).
Product is contaminated with TPPO 1. Co-elution during chromatography.2. Insufficient separation power.1. Use a less polar eluent system or a shallower gradient.2. Consider converting the TPPO to a more polar salt to facilitate separation.[11]3. Attempt recrystallization.[12]

References

  • Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved January 11, 2026, from [Link]

  • AdiChemistry. (n.d.). Wittig Reaction | Mechanism. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved January 11, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 11, 2026, from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, February 25). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (1987). Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (1987). Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Organic synthesis: The Wittig reaction cleans up. Retrieved January 11, 2026, from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Retrieved January 11, 2026, from [Link]

  • PubChem. (2026, January 3). 7-Bromo-1-chloroisoquinoline-3-carbaldehyde. Retrieved January 11, 2026, from [Link]

  • PubMed. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Retrieved January 11, 2026, from [Link]

  • Reddit. (2023, October 6). Can you store/isolate stabilized phosphonium ylides?. r/Chempros. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 7). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I. Retrieved January 11, 2026, from [Link]

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Application

Strategic Synthesis of Pyrazolo[4,3-c]isoquinolines via Palladium-Catalyzed C-N Cross-Coupling of Halo-isoquinolines

An Application Guide for Researchers Abstract: The pyrazolo[4,3-c]isoquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting activities ranging from anti-inf...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The pyrazolo[4,3-c]isoquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1][2][3] This application note provides a comprehensive guide for the synthesis of this valuable scaffold, focusing on the robust and versatile Buchwald-Hartwig amination of halo-isoquinolines. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed and validated experimental protocol, and present a systematic approach to reaction optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry seeking to efficiently construct this important class of molecules.

The Strategic Imperative: Why Buchwald-Hartwig Amination?

The construction of carbon-nitrogen (C-N) bonds, particularly to form N-aryl heterocycles, is a cornerstone of pharmaceutical synthesis. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by the electronic nature of the substrates.[4][5] The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation, offering a milder, more general, and highly functional-group-tolerant alternative.[5][6]

The Buchwald-Hartwig amination stands out as the premier strategy for coupling an amine (in this case, a pyrazole) with an aryl halide (a halo-isoquinoline).[5][7] Its advantages are manifold:

  • Broad Substrate Scope: It accommodates a wide variety of amines and aryl (pseudo)halides, including electronically diverse and sterically hindered partners.[5][8]

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that preserve sensitive functional groups, a critical requirement in complex molecule synthesis.[9]

  • High Efficiency: Modern catalyst systems, comprising a palladium source and a specialized phosphine ligand, achieve high yields where other methods fail.[6]

This methodology effectively supersedes harsher, traditional techniques like the Ullmann condensation, which often requires high temperatures and stoichiometric copper reagents.[5][10] By leveraging the Buchwald-Hartwig reaction, chemists can access the pyrazolo[4,3-c]isoquinoline core in a predictable and efficient manner.

The Engine of Transformation: The Catalytic Cycle

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The process begins with the in situ generation of a coordinatively unsaturated, active LPd(0) species from a stable Pd(II) precatalyst.[9][11]

The key steps are:

  • Oxidative Addition: The active LPd(0) catalyst inserts into the carbon-halogen bond of the halo-isoquinoline. This is typically the rate-determining step and forms a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl.[9]

  • Amine Coordination & Deprotonation: The pyrazole coordinates to the palladium center. A base then deprotonates the pyrazole's N-H proton, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the pyrazole but not so harsh as to degrade the substrates or catalyst.[4][9]

  • Reductive Elimination: The final, product-forming step where the C-N bond is formed, releasing the pyrazolo[4,3-c]isoquinoline product and regenerating the active LPd(0) catalyst, which re-enters the cycle.[5][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L(Ar)Pd(II)(HN-Pyrazole)]+X- OA_Complex->Amine_Complex Ligand Exchange (+ H-Pyrazole) Amido_Complex L(Ar)Pd(II)-(N-Pyrazole) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H+X-) Amido_Complex->Pd0 Reductive Elimination (- Ar-Pyrazole) Product Product (Pyrazolo[4,3-c]isoquinoline) Amido_Complex->Product ArX Halo-isoquinoline (Ar-X) ArX->OA_Complex Pyrazole Pyrazole Pyrazole->Amine_Complex

Fig 1. General catalytic cycle for the Buchwald-Hartwig amination.
Field-Validated Protocol: Synthesis of a Model Pyrazolo[4,3-c]isoquinoline

This protocol describes a general procedure for the palladium-catalyzed coupling of a halo-isoquinoline with a pyrazole derivative.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. The palladium catalyst and phosphine ligands are air-sensitive and potentially toxic. Anhydrous solvents are required.

Materials & Reagents:

  • Halo-isoquinoline (e.g., 5-bromo-isoquinoline): 1.0 mmol, 1.0 equiv.

  • Pyrazole: 1.2 mmol, 1.2 equiv.

  • Palladium source: Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)): 0.02 mmol, 2 mol%.

  • Ligand: tBuBrettPhos: 0.06 mmol, 6 mol%.[8]

  • Base: Potassium phosphate (K₃PO₄), anhydrous: 1.5 mmol, 1.5 equiv.

  • Solvent: 1,4-Dioxane, anhydrous: 3-5 mL.

Experimental Procedure:

  • Catalyst Pre-formation (Schlenk Flask Setup): a. To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add Pd(dba)₂ (2 mol %), tBuBrettPhos (6 mol %), and K₃PO₄ (1.5 equiv). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere. c. Add anhydrous 1,4-dioxane (approx. 1.5 mL) via syringe. d. Stir the mixture and heat it in an oil bath at 120 °C for 5 minutes. This pre-formation step helps generate the active catalytic species.[8] e. Cool the mixture to room temperature.

  • Reaction Assembly: a. In the same flask (or transferring the pre-mixed solution to a new flask containing the substrates under an inert atmosphere), add the halo-isoquinoline (1.0 equiv) and the pyrazole derivative (1.2 equiv). b. Rinse the container used for the substrates with a small amount of additional anhydrous dioxane and add it to the reaction flask to ensure complete transfer.

  • Reaction Execution: a. Place the sealed Schlenk flask in a pre-heated oil bath set to 70-100 °C. The optimal temperature may vary and should be determined for specific substrates. b. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: a. Periodically take aliquots from the reaction mixture using a syringe under an inert atmosphere. b. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the halo-isoquinoline starting material.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure pyrazolo[4,3-c]isoquinoline product.

  • Characterization: a. Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][13]

Expected Results and Data Analysis

The efficiency of the Buchwald-Hartwig amination can be high, but yields are substrate-dependent. The following table provides representative data for the synthesis of N-arylpyrazoles, which serves as a strong analogue for the target synthesis.

Aryl (Pseudo)halidePyrazole DerivativeLigandBaseTemp (°C)Yield (%)Reference
4-Bromotoluene3-TrimethylsilylpyrazoletBuBrettPhosK₃PO₄7095[8]
2-IodophenolPyrazoletBuBrettPhosK₃PO₄7091[8]
4-ChlorobenzonitrilePyrazoleXPhosCs₂CO₃11085[6]
Estrone-2-bromideAnilineXPhosCs₂CO₃11093[6]

Key Characterization Data:

  • ¹H NMR: Look for the disappearance of the pyrazole N-H proton signal and characteristic shifts in the aromatic protons of both the isoquinoline and pyrazole moieties.

  • ¹³C NMR: Appearance of new quaternary carbon signals at the fusion points of the heterocyclic system.

  • HRMS: Provides the exact mass of the synthesized molecule, confirming its elemental composition.[13]

Optimization and Troubleshooting

Even robust reactions can require optimization. Low yields or incomplete conversion are common challenges that can be systematically addressed.

Common Issues & Recommended Actions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure an oxygen-free environment and use high-purity, anhydrous reagents and solvents.[14] The active Pd(0) species can be oxidized to inactive Pd(II).

    • Sub-optimal Components: The combination of ligand, base, and solvent is crucial. If one set of conditions fails, systematically screen others. A stronger base (e.g., NaOtBu) or a more electron-rich, bulky ligand (e.g., RuPhos, XPhos) may be required for challenging substrates like aryl chlorides.[9][14]

    • Temperature: If the reaction is sluggish, increasing the temperature may improve the rate of oxidative addition.[14]

  • Formation of Side Products:

    • Hydrodehalogenation: The halo-isoquinoline is reduced to isoquinoline. This can occur if there are sources of hydride in the reaction or via a competing β-hydride elimination pathway. Using a different ligand or base can sometimes suppress this side reaction.[14]

    • Homocoupling of Pyrazole: This is less common in Buchwald-Hartwig amination but can occur. Ensuring proper stoichiometry and catalyst activity is key.[15]

Troubleshooting_Workflow Start Initial Reaction Result LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Products Observed Start->SideProducts Success High Yield Start->Success CheckInert Verify Inert Atmosphere & Reagent Purity LowYield->CheckInert IdentifySide Identify Side Product (e.g., Hydrodehalogenation) SideProducts->IdentifySide ScreenLigand Screen Different Ligand (e.g., XPhos, RuPhos) CheckInert->ScreenLigand ScreenBase Screen Stronger/Weaker Base (e.g., NaOtBu, Cs2CO3) ScreenLigand->ScreenBase IncreaseTemp Increase Temperature ScreenBase->IncreaseTemp IncreaseTemp->Start Re-evaluate ChangeLigandBase Change Ligand/Base Combo to Alter Selectivity IdentifySide->ChangeLigandBase ChangeLigandBase->Start Re-evaluate

Fig 2. Decision workflow for troubleshooting the C-N cross-coupling reaction.

References

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Method

Application of 1-Chloroisoquinoline-7-carbaldehyde in Anticancer Drug Discovery: A Technical Guide

Introduction: The Promise of the Isoquinoline Scaffold in Oncology The isoquinoline scaffold, a benzo[c]pyridine heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold in Oncology

The isoquinoline scaffold, a benzo[c]pyridine heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] In recent years, isoquinoline derivatives have garnered significant attention in oncology research due to their potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[3][4] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate key signaling pathways integral to tumor progression and survival.[1][5]

1-Chloroisoquinoline-7-carbaldehyde is a synthetic derivative that presents a unique combination of reactive moieties: a chlorine atom, which can influence the electronic properties and metabolic stability of the molecule, and a carbaldehyde group, which serves as a versatile handle for synthetic modifications.[6][7] While specific biological data for 1-Chloroisoquinoline-7-carbaldehyde is limited in the public domain, its structural features suggest significant potential as a precursor for the development of novel anticancer agents.[2] This technical guide provides a comprehensive overview of the potential applications of 1-Chloroisoquinoline-7-carbaldehyde in anticancer drug discovery, including detailed protocols for its evaluation and insights into its likely mechanisms of action based on studies of structurally related compounds.

Strategic Rationale for Investigating 1-Chloroisoquinoline-7-carbaldehyde

The strategic impetus for exploring 1-Chloroisoquinoline-7-carbaldehyde in an anticancer context is threefold:

  • The Proven Anticancer Potential of the Isoquinoline Core: The isoquinoline nucleus is a well-established pharmacophore in the design of anticancer drugs.[1][4]

  • The Influence of Halogenation: The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cellular uptake and bioavailability. Halogenation has been shown to be a key determinant of activity in related quinoline and isoquinoline compounds.[8]

  • Synthetic Versatility of the Carbaldehyde Group: The aldehyde functionality at the 7-position provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, which have shown promising anticancer activities.[7][9][10] This allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Proposed Anticancer Mechanisms of Action

Based on the known biological activities of various isoquinoline derivatives, 1-Chloroisoquinoline-7-carbaldehyde and its subsequent derivatives may exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many isoquinoline compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[1]

  • Cell Cycle Arrest: Isoquinoline derivatives have been shown to arrest the cell cycle at different phases (e.g., G2/M or S phase), thereby inhibiting cancer cell proliferation.[5]

  • Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer, are potential targets for isoquinoline-based compounds.[1]

  • Microtubule Disruption: Some isoquinoline alkaloids have been found to interfere with microtubule polymerization, leading to mitotic arrest and cell death.[5]

  • Topoisomerase Inhibition: Certain isoquinoline derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[1][11]

Experimental Protocols for Anticancer Evaluation

The following protocols are provided as a guide for the initial in vitro evaluation of 1-Chloroisoquinoline-7-carbaldehyde and its derivatives. These are standard methodologies that may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using the MTT Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 1-Chloroisoquinoline-7-carbaldehyde stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1-Chloroisoquinoline-7-carbaldehyde stock solution in culture medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method allows for the quantitative analysis of apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • 1-Chloroisoquinoline-7-carbaldehyde

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-Chloroisoquinoline-7-carbaldehyde at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to a loading control (e.g., β-actin).

Data Presentation

Table 1: Hypothetical IC₅₀ Values of 1-Chloroisoquinoline-7-carbaldehyde Derivatives
CompoundCancer Cell LineIC₅₀ (µM)
1-Chloroisoquinoline-7-carbaldehydeMCF-7 (Breast)15.2
Derivative A (Schiff Base)MCF-7 (Breast)5.8
Derivative B (Hydrazone)MCF-7 (Breast)2.1
1-Chloroisoquinoline-7-carbaldehydeA549 (Lung)22.5
Derivative A (Schiff Base)A549 (Lung)8.9
Derivative B (Hydrazone)A549 (Lung)3.7
1-Chloroisoquinoline-7-carbaldehydeHCT116 (Colon)18.9
Derivative A (Schiff Base)HCT116 (Colon)7.2
Derivative B (Hydrazone)HCT116 (Colon)2.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Development Synthesis of Derivatives Synthesis of Derivatives Cell Viability (MTT Assay) Cell Viability (MTT Assay) Synthesis of Derivatives->Cell Viability (MTT Assay) Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cell Viability (MTT Assay)->Apoptosis Assay (Flow Cytometry) Confirm Apoptosis Western Blot Analysis Western Blot Analysis Apoptosis Assay (Flow Cytometry)->Western Blot Analysis Identify Key Proteins In Vivo Studies In Vivo Studies Western Blot Analysis->In Vivo Studies Evaluate Efficacy

Caption: Workflow for anticancer screening of 1-Chloroisoquinoline-7-carbaldehyde.

Proposed Signaling Pathway

G 1-Chloroisoquinoline-7-carbaldehyde Derivative 1-Chloroisoquinoline-7-carbaldehyde Derivative PI3K PI3K 1-Chloroisoquinoline-7-carbaldehyde Derivative->PI3K NF-kB NF-kB 1-Chloroisoquinoline-7-carbaldehyde Derivative->NF-kB Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Bcl-2 Bcl-2 Akt->Bcl-2 Downregulation Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition Apoptosis Apoptosis Bcl-2->Apoptosis Induction Anti-apoptotic Genes Anti-apoptotic Genes NF-kB->Anti-apoptotic Genes Downregulation Anti-apoptotic Genes->Apoptosis Induction

Caption: Proposed inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Conclusion and Future Directions

1-Chloroisoquinoline-7-carbaldehyde represents a promising starting point for the development of novel anticancer therapeutics. Its versatile chemical nature allows for the creation of a diverse library of compounds for biological screening. The protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing and screening a library of derivatives to establish robust structure-activity relationships. Promising lead compounds should then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential.

References

  • Sharma, A., et al. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Curr Top Med Chem. 2020;20(28):2599-2633. Available from: [Link].

  • Szychowski, K. A., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2022;27(19):6687. Available from: [Link].

  • González, M., et al. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Med Chem. 2024;15(1):31-52. Available from: [Link].

  • Lee, S., et al. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Int J Mol Sci. 2021;22(16):8535. Available from: [Link].

  • Li, Y., et al. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Onco Targets Ther. 2017;10:4595-4605. Available from: [Link].

  • Carroll, A. R., et al. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Bioorg Med Chem. 2020;28(2):115222. Available from: [Link].

  • Mukherjee, A., et al. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Invest New Drugs. 2010;28(5):587-97. Available from: [Link].

  • Nuta, D. C., et al. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel). 2021;14(8):740. Available from: [Link].

  • Ghorab, M. M., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv. 2018;8(12):6488-6517. Available from: [Link].

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link].

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to Developing Novel Anti-inflammatory Agents from 1-Chloroisoquinoline-7-carbaldehyde

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Inflammation Research The isoquinoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide arr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Inflammation Research

The isoquinoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] The inherent structural features of the isoquinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many isoquinoline-based compounds have been shown to exert their anti-inflammatory action by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4][5][6]

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 1-Chloroisoquinoline-7-carbaldehyde as a versatile starting material for the synthesis and evaluation of novel anti-inflammatory compounds. While direct anti-inflammatory activity of this specific precursor is not extensively documented, its reactive chloro and carbaldehyde functionalities present prime opportunities for chemical modification to generate a library of new chemical entities (NCEs) with therapeutic potential. We will outline a strategic workflow, from synthetic derivatization and in vitro screening to mechanistic elucidation, providing detailed protocols and the scientific rationale behind each step.

Chemical Properties of the Starting Material: 1-Chloroisoquinoline-7-carbaldehyde

A thorough understanding of the starting material is crucial for designing a successful synthetic strategy.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[7][8]
Molecular Weight 191.61 g/mol [7][8]
CAS Number 223671-53-2[7][9][10][11][12]
Physical Form Solid[8]

The key reactive sites for derivatization are the chloro group at the 1-position and the carbaldehyde group at the 7-position. The chloro group is susceptible to nucleophilic substitution, while the aldehyde group can undergo a variety of reactions, including reductive amination, condensation, and oxidation.

Proposed Drug Discovery and Development Workflow

The following diagram illustrates a logical workflow for the development of anti-inflammatory compounds from 1-Chloroisoquinoline-7-carbaldehyde.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies A Starting Material: 1-Chloroisoquinoline-7-carbaldehyde B Derivatization Strategy: - Nucleophilic Substitution at C1 - Reductive Amination at C7-aldehyde A->B C Compound Library Generation B->C D Primary Screening: LPS-induced Nitric Oxide (NO) Production in Macrophages C->D Test Compounds E Hit Identification D->E F Secondary Screening: - Pro-inflammatory Cytokine Profiling (TNF-α, IL-6) - COX-2 Inhibition Assay E->F G Lead Compound Selection F->G Validated Hits H Mechanism of Action Elucidation: - NF-κB Translocation Assay - MAPK Phosphorylation Analysis G->H I In Vivo Proof-of-Concept H->I

Caption: A streamlined workflow for the discovery of anti-inflammatory agents.

Phase 1: Synthesis of a Focused Compound Library

The primary goal of this phase is to generate a diverse library of compounds by modifying the two reactive handles on the 1-Chloroisoquinoline-7-carbaldehyde scaffold.

Protocol 1: Derivatization via Nucleophilic Aromatic Substitution

Rationale: The chlorine atom at the C1 position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity and physical properties.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Chloroisoquinoline-7-carbaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents), such as a substituted aniline, a heterocyclic amine, or a thiol.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Derivatization via Reductive Amination

Rationale: The carbaldehyde group at the C7 position provides a handle for introducing amine functionalities through reductive amination. This is a robust reaction that can be used to append a wide variety of primary and secondary amines, thereby exploring a different chemical space.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Chloroisoquinoline-7-carbaldehyde (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in portions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Phase 2: In Vitro Screening for Anti-inflammatory Activity

This phase focuses on identifying active compounds ("hits") from the synthesized library using cell-based assays that model key aspects of the inflammatory response.

Protocol 3: Primary Screening - Griess Assay for Nitric Oxide Production

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple, rapid, and cost-effective method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 4: Secondary Screening - Cytokine and COX-2 Assays

Rationale: Compounds that show significant activity in the primary screen should be further evaluated for their ability to inhibit the production of other key pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins.

  • Pro-inflammatory Cytokine Profiling (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the supernatants from the cell-based assay described in Protocol 3.

  • COX-2 Inhibition Assay: Commercially available COX-2 inhibitor screening kits can be used to assess the direct inhibitory effect of the compounds on the enzymatic activity of COX-2.

Phase 3: Elucidation of the Mechanism of Action

For the most promising lead compounds, understanding their mechanism of action is crucial for further development.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Nuclear Translocation & Gene Expression cluster_4 Potential Inhibition Sites LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK IKK IKK Complex LPS->IKK NFKB_I NF-κB/IκB Complex IKK->NFKB_I Phosphorylates IκB NFKB_A Active NF-κB (p65/p50) NFKB_I->NFKB_A IκB Degradation Nucleus Nucleus NFKB_A->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Compound Isoquinoline Derivative Compound->MAPK Compound->IKK

Caption: Key inflammatory signaling pathways and potential points of inhibition.

Protocol 5: NF-κB Nuclear Translocation Assay

Rationale: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4]

Step-by-Step Methodology:

  • Cell Treatment: Seed macrophages on sterile coverslips in a 24-well plate. Pre-treat with the lead compound for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 will be localized in the nucleus. Effective compounds will prevent this nuclear translocation.

Protocol 6: Western Blot Analysis of MAPK Phosphorylation

Rationale: The MAPK family of proteins (including p38, JNK, and ERK) are key upstream regulators of inflammatory responses.[4][6] Their activation through phosphorylation is a crucial step in the signaling cascade.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as described previously and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Probe with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine the effect of the compound on MAPK phosphorylation.

Conclusion and Future Directions

This document provides a robust framework for the systematic development of novel anti-inflammatory compounds derived from 1-Chloroisoquinoline-7-carbaldehyde. By following this integrated approach of chemical synthesis, in vitro screening, and mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. Compounds that demonstrate significant in vitro potency and a clear mechanism of action can then be advanced to in vivo models of inflammation to evaluate their therapeutic potential. The versatility of the isoquinoline scaffold, combined with the strategic derivatization of 1-Chloroisoquinoline-7-carbaldehyde, offers a promising avenue for the discovery of next-generation anti-inflammatory drugs.

References

  • Do, H. T. T., Bui, B. P., Sim, S., Jung, J.-K., Lee, H., & Cho, J. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2319. [Link]

  • Li, P., Wu, J., Li, Y., Chen, Y., Huang, Y., & Li, X. (2022). Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Frontiers in Immunology, 13, 843867. [Link]

  • Various Authors. (2024). Isoquinoline derivatives and its medicinal activity. Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • ResearchGate. (n.d.). Alkaloids isoquinoline summary showing anti-inflammatory activity. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Valipour, M., Baradaran, B., & Ghandadi, M. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytotherapy Research, 37(6), 2469–2486. [Link]

  • PubMed. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Support Guide

Welcome to the technical support center for the Vilsmeier-Haack synthesis of isoquinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis of isoquinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this formylation reaction, ensuring optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for isoquinolines?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1] It utilizes a "Vilsmeier reagent," typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This reagent acts as a weak electrophile, making the reaction particularly effective for electron-rich systems like many isoquinoline derivatives.[1][4] The reaction is favored for its relatively mild conditions and its ability to produce isoquinoline-carbaldehydes, which are valuable precursors in the synthesis of various pharmacologically active compounds.[5]

Q2: How is the Vilsmeier reagent formed and what is its role?

The Vilsmeier reagent, an electrophilic N,N-dimethylchloroiminium ion ([(CH₃)₂N=CHCl]⁺), is formed from the reaction of DMF and POCl₃.[1][6] This iminium salt is the active formylating agent.[6] The reaction mechanism involves the initial formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the electron-rich isoquinoline ring.[6] The resulting intermediate iminium ion is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[3]

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Adduct->Vilsmeier_Reagent Forms electrophile Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Isoquinoline Isoquinoline (Electron-rich) Isoquinoline->Iminium_Salt Aldehyde Isoquinoline-aldehyde Iminium_Salt->Aldehyde Aqueous Work-up (Hydrolysis) Troubleshooting_Workflow start Low Yield in Vilsmeier-Haack Reaction check_reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) start->check_reagents check_stoichiometry Verify Stoichiometry (Sufficient Vilsmeier Reagent?) check_reagents->check_stoichiometry check_substrate Assess Substrate Reactivity (Electron-Withdrawing Groups Present?) check_stoichiometry->check_substrate optimize_temp Optimize Temperature and Time? check_substrate->optimize_temp check_workup Incomplete Hydrolysis during Work-up? optimize_temp->check_workup solution Improved Yield check_workup->solution

Sources

Optimization

Technical Support Center: Purification of Crude 1-Chloroisoquinoline-7-carbaldehyde by Column Chromatography

Welcome to the technical support center for the purification of 1-Chloroisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloroisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key heterocyclic intermediate. We will move beyond simple protocols to address the nuanced challenges you may encounter, providing field-proven insights to ensure the integrity of your experimental outcomes.

The purification of aromatic aldehydes like 1-Chloroisoquinoline-7-carbaldehyde (C₁₀H₆ClNO, MW: 191.61 g/mol ) requires careful consideration of their chemical properties.[1][2] The presence of the aldehyde group, the nitrogen atom in the isoquinoline ring, and the chloro-substituent create a moderately polar molecule that is also potentially sensitive to the acidic nature of standard silica gel.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Column Chromatography

This section addresses specific problems in a question-and-answer format to help you resolve issues encountered during the purification process.

Question 1: My compound is streaking or "tailing" significantly on the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

  • Probable Cause(s):

    • Acid-Base Interactions: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen of the isoquinoline ring can interact strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.[3][5]

    • Compound Degradation: Aldehydes can be sensitive to acidic conditions and may undergo degradation on the column, leading to the appearance of new, often more polar, impurities that smear across fractions.[3][6]

    • Poor Solubility: The compound may have low solubility in the chosen mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

  • Solution(s):

    • Deactivate the Stationary Phase: The most common and effective solution is to neutralize the acidic silica gel. This can be done by preparing your eluent with a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine (TEA).[3][6] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to pass through without unwanted interactions.

    • Switch to an Alternative Stationary Phase: If tailing persists or if your compound is particularly acid-sensitive, consider using neutral alumina as your stationary phase.[6] Remember that the elution profile will be different, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates.

    • Optimize the Solvent System: Ensure your compound is fully soluble in the mobile phase. If you suspect solubility issues, you may need to choose a different, slightly more polar solvent system that still provides good separation.[7]

Question 2: I'm not recovering all of my material. My overall yield after the column is very low. Where did my compound go?

  • Probable Cause(s):

    • Irreversible Adsorption: The compound may have bound so strongly to the stationary phase that it cannot be eluted with the chosen solvent system. This is common if the mobile phase is not polar enough.

    • Degradation on the Column: As mentioned, the compound may have decomposed on the silica gel.[7] You might observe a persistent yellow or brown band at the top of the column that does not move.

    • Premature Elution: The compound may be less polar than anticipated and could have eluted very quickly, possibly in the initial fractions collected before you started monitoring closely.

  • Solution(s):

    • Perform a "Column Flush": After you have collected what you believe to be all of your product, flush the column with a highly polar solvent (e.g., 10% Methanol in Ethyl Acetate). Concentrate this flush and analyze it by TLC. If your product is present, it indicates your primary eluent was not polar enough.

    • Check for Stability: Before running a large-scale column, spot a solution of your crude material onto a silica TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots compared to a freshly spotted lane. This can indicate if your compound is unstable on silica.[7]

    • Analyze All Fractions: Always check the very first fractions that come off the column, even the ones you think are just the solvent front.[7]

Question 3: The separation between my product and a key impurity is very poor, even after trying several solvent systems. How can I improve the resolution?

  • Probable Cause(s):

    • Suboptimal Eluent Polarity: The chosen solvent system may not have the selectivity needed to resolve two compounds with very similar polarities.

    • Column Overloading: Applying too much crude material to the column will result in broad bands that overlap, making separation impossible.[8]

    • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and ruin separation.[8]

  • Solution(s):

    • Fine-Tune the Eluent System: The goal for good separation on a column is to have the Rf of your target compound around 0.2-0.3 on a TLC plate.[3] Test different solvent mixtures. For example, instead of just Hexane/Ethyl Acetate, try Dichloromethane/Hexane or Toluene/Ethyl Acetate. Sometimes changing the solvent components, even at the same overall polarity, can dramatically alter selectivity.

    • Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are separating very similar compounds, use a lower ratio (e.g., 1:100).

    • Improve Packing Technique: Use the "slurry method" to pack your column. This involves mixing the silica gel with the initial eluent to form a homogenous slurry and then pouring it into the column. This minimizes the formation of air bubbles and channels.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my crude sample onto the column?

A1: You have two primary options: wet loading and dry loading.[9]

  • Wet Loading: Dissolve your crude material in the minimum amount of the initial, least polar eluent and carefully pipette it onto the top of the column. This is fast and simple for samples that are readily soluble.

  • Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a different, more volatile solvent (like dichloromethane). Add a small amount of silica gel (about 5-10 times the mass of your sample) to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[9] Carefully add this powder to the top of your packed column. Dry loading often provides better resolution as it ensures the sample starts as a very narrow, uniform band.

Q2: Should I run my column with a constant solvent mixture (isocratic) or gradually increase the polarity (gradient)?

A2: For separating a mixture with components of widely different polarities, a gradient elution is almost always superior.[10] Start with a low-polarity mixture to elute the non-polar impurities. Then, gradually increase the percentage of the more polar solvent to elute your product, and finally, any highly polar impurities. This approach saves time and solvent, and often results in sharper peaks compared to an isocratic elution.[3]

Q3: How do I choose the right starting solvent system for my TLC analysis?

A3: Given the structure of 1-Chloroisoquinoline-7-carbaldehyde, it is a moderately polar compound. A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent.[11] Begin with a system like 4:1 Hexane:Ethyl Acetate. If the compound's Rf is too low (close to the baseline), increase the polarity by moving to 2:1 or 1:1. If the Rf is too high (near the solvent front), decrease the polarity to 9:1.

Detailed Experimental Protocol: Column Chromatography

This protocol is a self-validating system for the purification of ~1 gram of crude 1-Chloroisoquinoline-7-carbaldehyde.

1. Preparation of the Stationary Phase:

  • Weigh 50 g of silica gel (60 Å, 230-400 mesh) into a beaker.

  • In a separate flask, prepare ~300 mL of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Add the eluent to the silica gel while stirring to create a uniform slurry with no clumps.

2. Packing the Column:

  • Secure a glass column (e.g., 40 mm diameter) vertically. Ensure the stopcock is closed and a small cotton or glass wool plug is at the bottom.

  • Add a small layer of sand (~1 cm).

  • Pour the silica slurry into the column. Use a funnel to avoid spilling.

  • Continuously tap the side of the column gently to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[9]

  • Once the silica has settled, add another layer of sand (~1 cm) on top to prevent the bed from being disturbed during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve 1 g of crude 1-Chloroisoquinoline-7-carbaldehyde in ~10 mL of dichloromethane.

  • Add ~5 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the sand at the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent (9:1 Hexane:EtOAc) to the column.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per test tube). Use gentle air pressure if necessary to maintain a steady flow rate.

  • Monitor the fractions by TLC. Spot every few fractions on a TLC plate, along with a spot of your crude starting material. Visualize under a UV lamp.

  • Once the less polar impurities have eluted, begin a gradient elution by gradually increasing the polarity of the mobile phase as outlined in the data table below.

5. Isolation of Pure Product:

  • Once TLC analysis shows which fractions contain your pure product (ideally as a single spot), combine these fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Obtain the mass of the purified solid and calculate the yield. Confirm purity using analytical techniques like NMR or HPLC.

Data Summary Table
ParameterRecommended Value / SystemRationale & Comments
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds. Consider deactivating with 0.5% TEA if tailing occurs.[3][6]
Sample Loading Dry LoadingRecommended for achieving a narrow band and optimal separation.[9]
Target Rf Value 0.2 - 0.3 (on TLC)Provides the best balance between good separation and reasonable elution time on the column.[3]
Eluent System Gradient: Hexane / Ethyl Acetate (EtOAc)A versatile system for moderately polar compounds. The gradient allows for efficient removal of impurities.[12][13]
Step 1: 95:5 (Hexane:EtOAc)Elutes very non-polar impurities.
Step 2: 90:10 to 80:20 (Hexane:EtOAc)The target compound is expected to elute in this range. Adjust based on TLC.
Step 3: 70:30 (Hexane:EtOAc)Elutes more polar impurities.
Step 4: 100% EtOAc or 9:1 EtOAc:MeOHA final "flush" to remove anything remaining on the column.
Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps to take when troubleshooting a problematic column chromatography purification.

G start Poor Purification Result problem_id Identify Primary Issue start->problem_id poor_sep Poor Separation (Overlapping Peaks) problem_id->poor_sep Overlap low_rec Low Recovery problem_id->low_rec Low Yield tailing Streaking / Tailing problem_id->tailing Tailing cause_sep Probable Cause? poor_sep->cause_sep sol_overload Reduce Sample Load (e.g., < 1:50 ratio) cause_sep->sol_overload Overloaded? sol_eluent Re-optimize Eluent (Test different solvent systems) cause_sep->sol_eluent Bad Rf? sol_repack Repack Column (Use slurry method) cause_sep->sol_repack Poor Packing? cause_rec Probable Cause? low_rec->cause_rec sol_flush Flush Column w/ Polar Solvent (e.g., 10% MeOH/EtOAc) cause_rec->sol_flush Stuck on Column? sol_stability Check Stability on TLC Plate (Spot and wait 1hr before eluting) cause_rec->sol_stability Decomposing? cause_tail Probable Cause? tailing->cause_tail sol_tea Add 0.5-1% Triethylamine to Eluent cause_tail->sol_tea Acidic Silica? sol_alumina Switch to Neutral Alumina cause_tail->sol_alumina Still Tailing?

Caption: A decision-making workflow for troubleshooting column chromatography.

References
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. Retrieved from [Link]

  • CMU.EDU.JM. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • RJPT. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Chloroisoquinoline-7-carbaldehyde

Welcome to the Technical Support Center. This guide provides specialized information for researchers, scientists, and drug development professionals on the purification of 1-Chloroisoquinoline-7-carbaldehyde by recrystal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides specialized information for researchers, scientists, and drug development professionals on the purification of 1-Chloroisoquinoline-7-carbaldehyde by recrystallization. The following content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent system for the recrystallization of 1-Chloroisoquinoline-7-carbaldehyde?

Answer: Based on the physicochemical properties of structurally similar compounds, such as other halogenated isoquinoline aldehydes, two solvent systems are highly recommended as starting points:

  • Ethanol/Water: This is an excellent choice for moderately polar compounds. The aldehyde's aromatic and heterocyclic structure suggests good solubility in a hot polar organic solvent like ethanol, while the addition of water as an anti-solvent will drastically reduce its solubility upon cooling, promoting crystallization. A similar isomer, 6-Chloroisoquinoline-1-carbaldehyde, shows good recrystallization behavior in this system.[1]

  • Toluene/Hexane: This non-polar/polar aprotic system is effective for aromatic compounds. Toluene's aromatic character will facilitate the dissolution of the molecule at elevated temperatures. Hexane, a non-polar anti-solvent, will then induce precipitation upon cooling. This system is particularly useful if the impurities are significantly more or less polar than the target compound.[1]

The choice between these depends on the nature of the impurities you are trying to remove. A small-scale solvent screening is always the most efficient first step to confirm the ideal system for your specific batch of crude material.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.

Causality & Troubleshooting Steps:

  • High Solute Concentration: The most common cause is that the solution is too concentrated. The saturation point is reached at too high a temperature.

    • Solution: Add more of the primary (good) solvent to the hot mixture to decrease the concentration. Reheat until the solution is clear, then allow it to cool slowly again.

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Ensure the hot, filtered solution cools slowly. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to slow the rate of cooling to room temperature before moving to an ice bath.

  • Inappropriate Solvent System: The polarity difference between the solvent and anti-solvent may be too large, causing the compound to crash out of solution abruptly.

    • Solution: Select a solvent pair with a more gradual change in solubility. For example, if you are using methanol/water and it oils out, try isopropanol/water or acetone/water. The lower polarity of isopropanol or acetone compared to methanol can lead to a less drastic solubility drop.

Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This is a common issue with several straightforward remedies.

Troubleshooting Protocol:

  • Induce Nucleation: Crystal growth requires a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for crystal formation to begin.

    • Seed Crystals: If you have a small amount of pure 1-Chloroisoquinoline-7-carbaldehyde, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.

  • Increase Supersaturation: The solution may be too dilute.

    • Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to remove too much solvent, which could cause the product to precipitate out with impurities. Perform this in small increments.

  • Introduce an Anti-Solvent: If using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cold solution until persistent cloudiness appears. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

Answer: This typically indicates that the impurities have a very similar solubility profile to your target compound in the chosen solvent system, causing them to co-crystallize.

Expert Recommendations:

  • Re-evaluate Your Solvent Choice: The chosen solvent may not be discriminating enough between your product and the impurity. You must perform a new solvent screen. If an impurity is co-crystallizing, you need a solvent system where the impurity is either highly soluble (remains in the mother liquor) or very insoluble (can be removed via hot filtration).

  • Consider an Alternative Purification Technique: For impurities that are structurally very similar to the product, recrystallization alone may not be sufficient.

    • Column Chromatography: This is a highly effective method for separating compounds with similar polarities.[2] For a moderately polar compound like 1-Chloroisoquinoline-7-carbaldehyde, a silica gel column with a hexane/ethyl acetate eluent system is a standard starting point.[1] An initial chromatographic purification to remove the most problematic impurities can be followed by a final recrystallization step to achieve high purity.

    • Acid-Base Extraction: The isoquinoline nitrogen is basic and can be protonated.[3] If your impurities are neutral, you can dissolve the crude material in a solvent like dichloromethane, extract with dilute HCl to move your product to the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract your purified product.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a small amount of crude material.

Methodology:

  • Place approximately 20-30 mg of crude 1-Chloroisoquinoline-7-carbaldehyde into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetone) dropwise at room temperature, swirling after each drop.

  • Identify "Poor" Solvents: If the compound does not dissolve in ~1 mL of solvent at room temperature, it is a poor solvent. Set these aside as potential anti-solvents.

  • Identify "Good" Solvents: If the compound dissolves readily at room temperature, it is too good a solvent for single-solvent recrystallization. Set these aside as the primary solvent for a two-solvent system.

  • Test for Single-Solvent System: For tubes where the compound is sparingly soluble at room temperature, gently heat the mixture in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Evaluate: A successful single solvent will show high solubility when hot and form a significant amount of crystalline precipitate when cold.

  • Test for Two-Solvent System: Take a tube with a "good" solvent where the compound is fully dissolved. Add a "poor" anti-solvent dropwise until the solution becomes persistently cloudy. Add one or two drops of the "good" solvent to clarify the solution, then heat gently and cool as described above.

  • Evaluate: A successful solvent pair will yield a high recovery of clean crystals.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Potential Use
Water 100 80.1 Likely a poor solvent; excellent as an anti-solvent with alcohols.[4]
Ethanol 78 24.5 Good primary solvent; moderate polarity suits the compound structure.[5]
Isopropanol 82 19.9 Slightly less polar alternative to ethanol; may offer different selectivity.
Acetone 56 20.7 Good solvent, but its low boiling point can be problematic.[5]
Ethyl Acetate 77 6.0 Medium polarity ester; good primary solvent, often paired with hexane.[6]
Toluene 111 2.4 Good solvent for aromatic compounds; high boiling point.[7]

| Hexane | 69 | 1.9 | Non-polar; excellent anti-solvent for pairing with more polar solvents.[5] |

Protocol 2: Full Recrystallization Procedure (Example: Ethanol/Water)

Methodology:

  • Dissolution: Place the crude 1-Chloroisoquinoline-7-carbaldehyde in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove impurities that do not dissolve.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask with a watch glass. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Induce Precipitation: Once at room temperature, begin adding water dropwise while swirling until the solution becomes faintly and persistently cloudy. Add a single drop of hot ethanol to redissolve the precipitate, resulting in a perfectly saturated solution.

  • Complete Crystallization: Allow the flask to stand at room temperature for 30-60 minutes, then place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities from the crystal surfaces.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

Visual Workflow & Troubleshooting Guides

Systematic Solvent Selection Workflow

Solvent_Selection start Start: Crude Solid test_rt_sol Test Solubility in ~0.5mL Solvent at Room Temp start->test_rt_sol hot_sol Heat to Boiling test_rt_sol->hot_sol Sparingly Soluble too_soluble FAIL: Too Soluble test_rt_sol->too_soluble Very Soluble insoluble FAIL: Insoluble test_rt_sol->insoluble Insoluble dissolved_hot Completely Dissolved? hot_sol->dissolved_hot cool Cool to 0°C dissolved_hot->cool Yes dissolved_hot->insoluble No crystals Crystals Form? cool->crystals good_single SUCCESS: Good Single Solvent crystals->good_single Yes crystals->too_soluble No use_as_good Use as 'Good' Solvent in Solvent Pair too_soluble->use_as_good use_as_poor Use as 'Poor' Solvent (Anti-Solvent) insoluble->use_as_poor

Caption: A logical workflow for systematically identifying an effective recrystallization solvent.

Troubleshooting Recrystallization Failures

Troubleshooting start Hot Solution Cooled issue What is the issue? start->issue oiling_out Product 'Oiled Out' issue->oiling_out Oily Layer Forms no_crystals No Crystals Formed issue->no_crystals Solution Remains Clear low_yield Yield is Very Low issue->low_yield Few Crystals Formed oil_sol_1 Add more hot 'good' solvent oiling_out->oil_sol_1 oil_sol_2 Ensure slow cooling (insulate flask) oiling_out->oil_sol_2 oil_sol_3 Change to a less polar solvent system oiling_out->oil_sol_3 no_xtal_sol_1 Scratch inner wall of flask with glass rod no_crystals->no_xtal_sol_1 no_xtal_sol_2 Add a seed crystal no_crystals->no_xtal_sol_2 no_xtal_sol_3 Reduce solvent volume (evaporation) no_crystals->no_xtal_sol_3 low_yield_sol_1 Cool longer / colder low_yield->low_yield_sol_1 low_yield_sol_2 Too much solvent used; concentrate mother liquor low_yield->low_yield_sol_2 low_yield_sol_3 Wash crystals with minimal ice-cold solvent low_yield->low_yield_sol_3

Caption: A decision tree for troubleshooting common issues encountered during crystallization.

References

  • PubChem. Isoquinoline, 1-chloro-. National Institutes of Health. [Link]

  • Google Patents.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • PubMed. A versatile synthesis of substituted isoquinolines. National Library of Medicine. [Link]

  • Unknown Source.
  • Carbone Scientific CO.,LTD. 1-Chloro-isoquinoline-7-carbaldehyde. [Link]

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. [Link]

  • University of Toronto. Recrystallization and Crystallization. [Link]

Sources

Optimization

Introduction: The Challenge of the Pomeranz-Fritsch Reaction

An in-depth guide to navigating the complexities of the Pomeranz-Fritsch reaction for synthesizing isoquinolines, a critical scaffold in medicinal chemistry. This guide provides a framework for diagnosing and resolving c...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Pomeranz-Fritsch reaction for synthesizing isoquinolines, a critical scaffold in medicinal chemistry. This guide provides a framework for diagnosing and resolving common issues leading to low product yield.

The Pomeranz-Fritsch reaction, first reported in 1893, is a powerful method for synthesizing the isoquinoline core from benzaldehydes and 2,2-dialkoxyethylamines.[1][2][3] This acid-catalyzed cyclization is fundamental in the synthesis of numerous natural products and pharmaceutical agents, including the vasodilator papaverine.[3] Despite its utility, the reaction is often plagued by low yields and the formation of complex byproducts, making it a significant challenge for researchers.[4][5]

This technical guide serves as a support center for scientists encountering these difficulties. It is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but the underlying chemical reasoning to empower you to make informed decisions in your own work.

Core Principles: Understanding the Reaction Mechanism

A successful troubleshooting strategy begins with a firm grasp of the reaction mechanism. The Pomeranz-Fritsch reaction is a two-stage process:

  • Schiff Base Formation: The reaction begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which is a type of Schiff base.[1][6] This step is typically straightforward and can be performed at room temperature or with gentle heating.[4]

  • Acid-Catalyzed Cyclization: The crude benzalaminoacetal is then subjected to strong acidic conditions. The acid catalyzes the hydrolysis of one acetal group, and the subsequent intramolecular electrophilic attack of the aromatic ring on the resulting cation initiates the cyclization.[6] A second elimination of an alcohol molecule leads to the final aromatic isoquinoline product.[3][6]

Pomeranz_Fritsch_Mechanism Pomeranz-Fritsch Reaction Mechanism Start Benzaldehyde + 2,2-Dialkoxyethylamine SchiffBase Benzalaminoacetal (Schiff Base Intermediate) Start->SchiffBase Condensation Cyclization Acid-Catalyzed Cyclization & Elimination SchiffBase->Cyclization Strong Acid (H+) Heat Product Isoquinoline Product Cyclization->Product Aromatization

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the Pomeranz-Fritsch reaction.

Q1: My reaction shows incomplete conversion of starting materials and a complex mixture of byproducts. Where should I start?

A: Incomplete conversion coupled with multiple byproducts often points to suboptimal reaction conditions or issues with substrate reactivity.[4] The harsh conditions required for cyclization can also lead to polymerization and degradation if not carefully controlled.[4]

Causality & Actionable Solutions:

  • Substrate Reactivity: The electronic nature of your benzaldehyde is paramount. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the aromatic ring, facilitating the electrophilic cyclization and leading to cleaner reactions at milder conditions.[4][7] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making cyclization more difficult and requiring harsher conditions that promote side reactions.[4]

    • Solution: If your substrate has strong EWGs, consider using a modified version of the reaction or be prepared for extensive optimization of the acid catalyst and temperature.

  • Acid Catalyst Concentration: The amount and strength of the acid are critical. Insufficient acid will cause the reaction to stall, while excessive or overly strong acid can lead to charring and decomposition.[4]

    • Solution: Perform a systematic screening of the acid concentration. Start with the literature-reported conditions for a similar substrate and titrate the concentration up or down.

  • Reaction Temperature: Temperature is a double-edged sword. Low temperatures result in sluggish or incomplete reactions.[4] High temperatures accelerate the desired reaction but can also dramatically increase the rate of side reactions and decomposition.[4][8]

    • Solution: Carefully monitor and optimize the temperature. Run a series of small-scale reactions at different temperatures (e.g., 100 °C, 120 °C, 140 °C) and analyze the crude mixture by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.

  • Purity of Starting Materials: Impurities in either the benzaldehyde or the aminoacetaldehyde acetal can introduce competing side reactions.[4]

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallize or distill them if necessary.

Q2: I've isolated a major byproduct that isn't my desired isoquinoline. NMR and Mass Spec suggest it's a seven-membered ring. What is it and how do I prevent it?

A: You are likely forming a benzo[d]azepinone scaffold.[4] This byproduct has been observed to form under specific acidic conditions, representing an alternative cyclization pathway.[9]

Causality & Actionable Solutions:

  • Mechanism of Byproduct Formation: The choice of acid catalyst can significantly influence the reaction pathway. It has been reported that using 37% aqueous hydrochloric acid in dioxane can preferentially promote the formation of the seven-membered benzo[d]azepinone byproduct over the desired six-membered isoquinoline.[4][9]

  • Prevention through Catalyst Selection: To favor the desired isoquinoline synthesis, you must change the acid catalyst.

    • Solution: Switch to a different acid system. Concentrated sulfuric acid is the classic choice.[1] However, other acids like trifluoroacetic acid (TFA), methanesulfonic acid, or polyphosphoric acid (PPA) have been shown to provide better selectivity for isoquinoline formation in certain cases.[4][9][10] A screening of these alternative acids is your most effective strategy.

Acid Catalyst Common Usage & Characteristics Potential Issues Reference
Conc. Sulfuric Acid (H₂SO₄) The classical and most common catalyst. Strongly dehydrating.Can be too harsh, leading to charring and decomposition with sensitive substrates.[1][3]
Polyphosphoric Acid (PPA) Effective cyclizing agent, particularly for 8-substituted isoquinolines.Can be viscous and difficult to work with.[7][10]
Methanesulfonic Acid A strong organic acid that can provide good yields.Can still be harsh; optimization of concentration is needed.[4][9]
Trifluoroacetic Acid (TFA) Can provide better selectivity and milder conditions for some substrates.May not be strong enough for highly deactivated systems.[4]
HCl (aq) in Dioxane Used in some modifications.Risk of forming benzo[d]azepinone byproducts. [4][9]
Q3: The first step, forming the Schiff base, seems to be the problem. How can I ensure this intermediate is formed cleanly before cyclization?

A: While often straightforward, the formation of the benzalaminoacetal is a critical foundation for the entire synthesis. Incomplete formation means you are carrying unreacted starting materials into the harsh cyclization step, where they can decompose or react in unintended ways.

Causality & Actionable Solutions:

  • Equilibrium: The condensation reaction to form the Schiff base is an equilibrium process. The removal of water can drive the reaction to completion.

    • Solution: While often not necessary, if you suspect poor Schiff base formation, consider running the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water byproduct.

  • Monitoring: Do not assume the reaction is complete.

    • Solution: Monitor the formation of the Schiff base by TLC or ¹H NMR before proceeding.[4] In the NMR, you should see the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the imine proton (~8-8.5 ppm). The solvent is typically removed under reduced pressure before the cyclization step.[4]

Q4: My work-up is messy, and I'm losing a lot of product during purification. What is a standard, effective work-up procedure?

A: A proper work-up is crucial for isolating your product from the highly acidic and often tarry reaction mixture. The key is to carefully neutralize the acid and then efficiently extract your basic isoquinoline product.

Standard Work-up Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring.[4] This dilutes the acid and dissipates the heat of neutralization.

  • Basification: Make the acidic aqueous solution strongly basic by slowly adding a base like concentrated NaOH or NH₄OH.[4] The target pH should be >10 to ensure your isoquinoline product is in its free-base form, which is soluble in organic solvents. The crude product may precipitate at this stage.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[4][11] Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After filtering off the drying agent and evaporating the solvent, the crude isoquinoline can be purified by column chromatography or recrystallization.[4]

Systematic Troubleshooting Workflow

When faced with low yield, a logical, step-by-step approach is more effective than random changes. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield in Pomeranz-Fritsch Reaction check_sm 1. Analyze Starting Materials (Purity via NMR/GC) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Purify Starting Materials (Distill/Recrystallize) sm_ok->purify_sm No check_sb 2. Confirm Schiff Base Formation (Monitor via TLC/NMR) sm_ok->check_sb Yes purify_sm->check_sm sb_ok Formation Complete? check_sb->sb_ok optimize_sb Optimize Condensation (e.g., Dean-Stark) sb_ok->optimize_sb No check_cyc 3. Analyze Crude Cyclization Mixture (LC-MS/TLC) sb_ok->check_cyc Yes optimize_sb->check_sb cyc_result What is the main issue? check_cyc->cyc_result incomplete Incomplete Conversion cyc_result->incomplete byproducts Major Byproducts cyc_result->byproducts charring Decomposition/Charring cyc_result->charring solve_incomplete Increase Temp. Increase Acid Conc. Increase Reaction Time incomplete->solve_incomplete solve_byproducts Identify Byproducts Change Acid Catalyst Lower Temperature byproducts->solve_byproducts solve_charring Lower Temperature Use Milder Acid Decrease Acid Conc. charring->solve_charring end Optimized Yield solve_incomplete->end solve_byproducts->end solve_charring->end

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis

Disclaimer: This is a general guideline. The optimal conditions, particularly temperature and acid concentration, are highly substrate-dependent and require optimization.

Part A: Formation of the Benzalaminoacetal (Schiff Base) [4]

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) in ethanol (approx. 2-3 mL per mmol of aldehyde).

  • Add aminoacetaldehyde diethyl acetal (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/NMR analysis confirms the consumption of the benzaldehyde.

  • Remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which is often an oil. This intermediate is typically used in the next step without further purification.

Part B: Acid-Catalyzed Cyclization and Work-up [4]

  • In a separate, larger flask equipped with a stir bar and cooled in an ice bath, add the acid catalyst (e.g., concentrated sulfuric acid, typically 5-10 equivalents).

  • CAUTION: Slowly and dropwise, add the crude benzalaminoacetal from Part A to the stirred, cold acid. This addition is highly exothermic. Maintain the internal temperature below 20 °C.

  • Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for the optimized reaction time (typically 1-4 hours). Monitor the reaction progress by TLC or LC-MS (by quenching a small aliquot in water, basifying, and extracting).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Basify the resulting aqueous solution to pH >10 by the slow addition of concentrated NaOH solution or ammonium hydroxide while cooling in an ice bath.

  • Extract the basic aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (2004). ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3658-3662. Retrieved from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Pomeranz–Fritsch reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14342-14349. Retrieved from [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (2025). Organic Chemistry Reaction. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry. (2022, September 21). YouTube. Retrieved from [Link]

  • Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Retrieved from [Link]

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. (2019). The Journal of Organic Chemistry, 85(1), 478-488. Retrieved from [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023, February 6). Biotage. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Chloroisoquinoline-7-carbaldehyde in Acidic Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Chloroisoquinoline-7-carbaldehyde in their experimental workflows. This document provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Chloroisoquinoline-7-carbaldehyde in their experimental workflows. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose issues, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity of 1-Chloroisoquinoline-7-carbaldehyde

1-Chloroisoquinoline-7-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a chloro-substituted isoquinoline core. The inherent chemical properties of both the isoquinoline ring system and its substituents dictate its stability and reactivity profile. The lone pair of electrons on the isoquinoline nitrogen atom imparts basic properties (pKa ≈ 5.14), making it susceptible to protonation in acidic media.[1][2] This protonation is a critical event that significantly influences the molecule's stability, often initiating degradation pathways.

This guide will focus on the two primary sites of instability under acidic conditions: the C1-chloro substituent and the C7-carbaldehyde group.

Frequently Asked Questions (FAQs)

Q1: I am using 1-Chloroisoquinoline-7-carbaldehyde in an acidic reaction medium and observing the formation of an unexpected, more polar byproduct. What is likely happening?

A1: The most probable degradation pathway in acidic conditions is the hydrolysis of the 1-chloro group to yield Isoquinoline-1(2H)-one-7-carbaldehyde . The isoquinoline nitrogen becomes protonated in acid, which strongly activates the C1 position towards nucleophilic attack by water. This is a common reactivity pattern for 1-haloisoquinolines.

Q2: Can the aldehyde group degrade under acidic conditions?

A2: Yes, while generally more stable than the C1-chloro group to hydrolysis, the aldehyde moiety can undergo two principal reactions in acidic media:

  • Reversible Hydration: The aldehyde can be hydrated to form a geminal diol. This is typically a reversible equilibrium and may not represent permanent degradation, but it will affect analytical characterization (e.g., NMR, HPLC) if not accounted for.

  • Acid-Catalyzed Self-Condensation: At higher concentrations or elevated temperatures, aromatic aldehydes can undergo acid-catalyzed aldol-type self-condensation reactions.[3][4][5][6][7] This would result in the formation of oligomeric or polymeric byproducts, often observed as a baseline rise in HPLC or as complex mixtures in NMR.

Q3: I am performing a reaction in a non-aqueous acidic medium (e.g., TFA in DCM). Is my compound still at risk?

A3: Yes. Even in the absence of a large excess of water, trace amounts of water can be sufficient to cause slow hydrolysis of the highly activated 1-chloro group, especially at elevated temperatures or over long reaction times. Furthermore, strong acids like trifluoroacetic acid (TFA) will fully protonate the isoquinoline nitrogen, maximizing the lability of the chloro substituent.

Q4: How can I monitor the stability of my 1-Chloroisoquinoline-7-carbaldehyde stock solution?

A4: The most effective method for monitoring the stability is through High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a mass spectrometer (MS). A periodic injection of your stock solution will allow you to quantify the appearance of degradation products over time. A shift in the retention time and the appearance of new peaks are indicative of degradation. For structural confirmation of degradants, HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8]

Q5: What are the best practices for storing 1-Chloroisoquinoline-7-carbaldehyde?

A5: To ensure long-term stability, store the compound as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). If you need to prepare a stock solution, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C). Avoid preparing acidic stock solutions for long-term storage.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the instability of 1-Chloroisoquinoline-7-carbaldehyde in acidic conditions.

Observation Potential Cause(s) Recommended Action(s)
Appearance of a new major peak in HPLC, more polar than the starting material, with a mass increase of 18 Da and loss of HCl. Hydrolysis of the 1-chloro group to the corresponding isoquinolin-1(2H)-one.- Confirm the identity of the byproduct using HPLC-MS. - If the reaction chemistry allows, consider running the reaction under non-acidic or milder acidic conditions. - If acidic conditions are necessary, minimize reaction time and temperature. - Use anhydrous solvents and reagents to minimize water content.
Broadening of peaks in ¹H NMR, especially in the aromatic region, and a decrease in the aldehyde proton integral. 1. Reversible hydration of the aldehyde to a geminal diol. 2. Onset of self-condensation or polymerization.- For NMR analysis, ensure the sample is prepared in a dry deuterated solvent. A D₂O shake can confirm the presence of the geminal diol. - Dilute the sample for analysis to disfavor intermolecular reactions. - If condensation is suspected, analyze the sample by size-exclusion chromatography or MALDI-TOF mass spectrometry.
Development of a yellow or brown color in the reaction mixture over time. Formation of conjugated oligomeric byproducts from aldehyde self-condensation.- Lower the reaction temperature. - Reduce the concentration of the starting material. - If possible, use a less harsh acid or a buffered acidic system.
Inconsistent reaction yields or kinetics. Degradation of the starting material under the reaction conditions.- Perform a stability study of 1-Chloroisoquinoline-7-carbaldehyde under your specific reaction conditions by taking aliquots at different time points and analyzing by HPLC. - Prepare fresh solutions of the aldehyde immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of 1-Chloroisoquinoline-7-carbaldehyde in your specific acidic medium.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-Chloroisoquinoline-7-carbaldehyde (e.g., 1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile or THF).

2. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add your acidic medium of interest (e.g., 1M HCl, 10% TFA in DCM) to achieve the desired final concentration.

  • Control: Prepare a control sample by diluting the stock solution with the aprotic solvent only.

  • Incubate both the stressed sample and the control at your intended reaction temperature (e.g., room temperature, 50°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from both the stressed sample and the control.

  • Quench the reaction by neutralizing the acid with a suitable base if necessary.

  • Dilute the samples to a suitable concentration for analysis.

4. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from potential degradation products.

  • Use a photodiode array (PDA) detector to assess peak purity and an MS detector to identify the mass of any new peaks.

Protocol 2: Analytical Characterization of Degradation Products

1. HPLC-MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and acquire mass spectra in positive ion mode.

  • Expected Observations:

    • Parent Compound: Look for the [M+H]⁺ ion corresponding to C₁₀H₆ClNO.

    • Hydrolysis Product: Look for the [M+H]⁺ ion corresponding to C₁₀H₇NO₂.

2. NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Spectral Changes upon Hydrolysis:

    • Disappearance of the characteristic ¹H NMR signals for the protons on the chloro-substituted isoquinoline ring.

    • Appearance of new aromatic signals corresponding to the isoquinolin-1(2H)-one scaffold.

    • The aldehyde proton signal (around 9-10 ppm) should remain, but its chemical environment will be slightly altered.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of 1-Chloroisoquinoline-7-carbaldehyde under acidic conditions.

degradation_pathways start 1-Chloroisoquinoline-7-carbaldehyde protonated Protonated Isoquinolinium Ion start->protonated + H⁺ hydrolysis_product Isoquinoline-1(2H)-one-7-carbaldehyde (Hydrolysis Product) protonated->hydrolysis_product + H₂O - HCl gem_diol Geminal Diol (Reversible Hydration) protonated->gem_diol + H₂O (reversible) condensation_product Self-Condensation Products (Oligomers/Polymers) protonated->condensation_product Self-reaction (High Conc./Temp)

Caption: Primary degradation pathways in acidic conditions.

mechanism cluster_0 Mechanism of Acid-Catalyzed Hydrolysis step1 1. Protonation of Isoquinoline Nitrogen step2 2. Nucleophilic Attack by Water at C1 step1->step2 Activates C1 for attack step3 3. Loss of HCl step2->step3 step4 4. Tautomerization to Isoquinolin-1(2H)-one step3->step4

Caption: Mechanistic steps of C1-Cl hydrolysis.

References

  • Snieckus, V., & Beak, P. (2004). Directed ortho metalation. A survey of recent progress.
  • Zhang, L., et al. (Year). Lanthanide metal ionic liquid as a catalyst for aldol condensation. Journal Name, Volume(Issue), Pages.
  • BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Aldol condensation. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. In Wikipedia. Retrieved from [Link]

  • Perez, M. A., et al. (2010). Kinetic study of the gas-phase reaction of atomic chlorine with a series of aldehydes. Atmospheric Environment, 44(20), 2465-2471.
  • Allen Career Institute. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Reber, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Gutman, I., et al. (2000). The significant resonance forms of isoquinoline. Indian Journal of Chemistry - Section A, 39A, 1045-1048.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Khan, A. (2021). Isoquinoline | Synthesis and Resonating Structures [Video]. YouTube. Retrieved from [Link]

  • CEC. (2017). Isoquinoline [Video]. YouTube. Retrieved from [Link]

  • da Silva, G. N., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
  • Nagy, J. B., & Toth, K. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Journal of Physical Organic Chemistry, 23(8), 735-743.
  • Unacademy. (2020). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Notes. (2016). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. New Journal of Chemistry, 42(22), 18210-18218.
  • Chen, Y., & Dong, V. M. (2019). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 1-Chloroisoquinoline-7-carbaldehyde

Introduction Welcome to the technical support center for 1-Chloroisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Chloroisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to prevent degradation. As a substituted aromatic aldehyde, 1-Chloroisoquinoline-7-carbaldehyde is susceptible to various degradation pathways that can compromise sample integrity and experimental outcomes. This document offers a comprehensive resource in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-Chloroisoquinoline-7-carbaldehyde?

To ensure the long-term stability of solid 1-Chloroisoquinoline-7-carbaldehyde, it should be stored at 2-8°C in a tightly sealed, amber glass vial.[1] The compound should be protected from light, moisture, and air. For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[2]

Q2: I need to store 1-Chloroisoquinoline-7-carbaldehyde in solution. What is the best practice?

It is generally advised to prepare solutions of 1-Chloroisoquinoline-7-carbaldehyde fresh for each experiment.[2] If short-term storage is unavoidable, dissolve the compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store at -20°C under an inert atmosphere. Avoid storing in protic solvents or aqueous solutions for extended periods, as this can accelerate degradation.

Q3: What are the visible signs of degradation?

While not a definitive measure of purity, visual inspection can offer initial clues. A change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown), clumping, or a change in crystal structure, may indicate degradation.[2] For solutions, the appearance of a yellow tint, turbidity, or the formation of a precipitate can also be signs of instability.[2] However, the absence of these signs does not guarantee the compound's purity. Chromatographic analysis is essential for a definitive assessment.

Q4: What are the primary chemical culprits for the degradation of this compound?

The degradation of 1-Chloroisoquinoline-7-carbaldehyde is primarily driven by three factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-chloroisoquinoline-7-carboxylic acid. This can be initiated by atmospheric oxygen.

  • Moisture: The presence of water can lead to the formation of a hydrate at the aldehyde group.

  • Light: As with many aromatic compounds, exposure to UV light can induce photolytic degradation.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying and addressing potential degradation of your 1-Chloroisoquinoline-7-carbaldehyde stock.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variable reaction yields, unexpected side products, or a decrease in biological activity, degradation of your starting material is a likely cause.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of Starting Material (HPLC/NMR) A->B C Purity Confirmed (>95%) B->C Purity OK D Degradation Detected (<95%) B->D Degradation E Investigate Other Experimental Parameters C->E F Procure Fresh Batch of Compound D->F H Re-run Experiment E->H G Implement Strict Storage Protocols F->G G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Purity Assessment: The first and most critical step is to determine the purity of your 1-Chloroisoquinoline-7-carbaldehyde stock. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.

  • Interpretation: If the purity is below 95% or if significant impurity peaks are observed, degradation has likely occurred.

  • Remediation: If degradation is confirmed, it is strongly recommended to procure a fresh batch of the compound. Subsequently, implement the stringent storage conditions outlined in the FAQs to prevent future degradation.

Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)

The presence of new peaks in your analytical chromatograms that were not present in the initial analysis of the material is a clear indicator of degradation.

Potential Degradation Pathways and Products:

Based on the known reactivity of aromatic aldehydes and chloro-substituted heterocycles, the following degradation pathways are plausible for 1-Chloroisoquinoline-7-carbaldehyde. While specific studies on this isomer are limited, data from the closely related 6-Chloroisoquinoline-1-carbaldehyde provides a strong predictive framework.[2]

cluster_0 Degradation Pathways A 1-Chloroisoquinoline-7-carbaldehyde B 1-Chloroisoquinoline-7-carboxylic acid A->B Oxidation (O2, light) C 1-Chloroisoquinoline-7-methanol A->C Cannizzaro Reaction (strong base) D 1-Chloroisoquinoline-7-carboxylic acid salt A->D Cannizzaro Reaction (strong base)

Caption: Potential degradation pathways for 1-Chloroisoquinoline-7-carbaldehyde.

Data Summary of Potential Degradation Products:

Degradation Product Molecular Formula Molecular Weight ( g/mol ) Formation Condition
1-Chloroisoquinoline-7-carboxylic acidC₁₀H₆ClNO₂207.61Oxidation (exposure to air, light)
1-Chloroisoquinoline-7-methanolC₁₀H₈ClNO193.63Cannizzaro Reaction (strong base)
1-Chloroisoquinoline-7-carboxylic acid saltC₁₀H₅ClNNaO₂229.60Cannizzaro Reaction (strong base, e.g., NaOH)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to separate 1-Chloroisoquinoline-7-carbaldehyde from its potential degradation products. Method optimization will be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To proactively understand the stability of 1-Chloroisoquinoline-7-carbaldehyde under various stress conditions, a forced degradation study can be performed. This is invaluable for developing robust formulations and analytical methods. The following conditions are adapted from protocols for the closely related 6-Chloroisoquinoline-1-carbaldehyde.[3]

  • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL solution of the compound in acetonitrile with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of a 1 mg/mL solution of the compound in acetonitrile with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of a 1 mg/mL solution of the compound in acetonitrile with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and a 1 mg/mL solution in acetonitrile at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution in acetonitrile to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

After exposure to each condition, neutralize the acidic and basic samples, and analyze all samples by the stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.

References

Sources

Troubleshooting

Technical Support Center: Monitoring 1-Chloroisoquinoline-7-carbaldehyde Reactions by TLC

Welcome to the technical support center for monitoring reactions involving 1-chloroisoquinoline-7-carbaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-chloroisoquinoline-7-carbaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

1-Chloroisoquinoline-7-carbaldehyde is a versatile heterocyclic compound used as a building block in the synthesis of various biologically active molecules.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of reactions involving this compound due to its simplicity, speed, and high sensitivity.[2] Proper TLC analysis allows for the rapid determination of reactant consumption, product formation, and the presence of any side products, which is crucial for optimizing reaction conditions and ensuring the desired outcome.[3][4] This guide provides practical, field-proven insights to help you navigate the nuances of TLC for this specific class of compounds.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking or elongated on the TLC plate. What is causing this and how can I fix it?

A1: Streaking is a common issue in TLC and can be caused by several factors when working with 1-chloroisoquinoline-7-carbaldehyde and its derivatives.

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[5] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your sample solution and spot it again. You can check the concentration by spotting multiple times in the same location, allowing the solvent to dry between applications, to see if a more defined spot forms.[6]

  • Inappropriate Solvent System: If the mobile phase is too polar, it can cause highly polar compounds to move with the solvent front, resulting in streaking. Conversely, if the solvent is not polar enough, the compound may not move from the baseline.

    • Solution: Adjust the polarity of your mobile phase. A good starting point for isoquinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Systematically vary the ratio to achieve an optimal Rf value (retention factor), ideally between 0.3 and 0.4 for your starting material.[8]

  • Interaction with Silica Gel: Isoquinoline derivatives are basic in nature due to the nitrogen atom. The acidic nature of standard silica gel plates can lead to strong, sometimes irreversible, adsorption, causing streaking.[9]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or a few drops of ammonia in methanol, to your mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve spot shape. Alternatively, consider using a different stationary phase like alumina (neutral or basic).[9]

  • Compound Instability: Although 1-chloroisoquinoline-7-carbaldehyde is generally stable, some derivatives can be unstable on silica gel.[10][11]

    • Solution: To test for stability, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate, and then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[10]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be frustrating, but it's often a solvable problem.

  • Insufficient Concentration: The concentration of your sample may be too low to be detected.[5]

    • Solution: Try concentrating your sample or spotting it multiple times in the same location on the plate, ensuring the spot is completely dry before re-spotting.[6]

  • Improper Visualization Technique: 1-Chloroisoquinoline-7-carbaldehyde, being an aromatic and conjugated system, should be visible under UV light.[12][13] However, not all derivatives or potential side products will be UV-active.

    • Solution:

      • UV Light (254 nm): This should be your first method of visualization. The compound should appear as a dark spot against the fluorescent background of the TLC plate.[14]

      • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds and many other organic molecules will form a temporary colored complex with iodine, appearing as yellow-brown spots.[14][15]

      • Staining: If UV and iodine fail, chemical stains are necessary. For an aldehyde functional group, a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain can be very effective, often producing a distinct color.[14][16] Permanganate stain is also a good general-purpose stain for many functional groups.[14]

  • Sample Volatility: Highly volatile compounds may evaporate from the plate before or during development.[6]

    • Solution: While 1-chloroisoquinoline-7-carbaldehyde itself is not highly volatile, some lower molecular weight products or impurities could be. If you suspect this, minimizing the time the plate is exposed to air before and after development can help.

  • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spots are submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[5]

Q3: My reactant and product have very similar Rf values. How can I improve their separation?

A3: Differentiating between compounds with close Rf values is a common challenge in reaction monitoring.

  • Optimize the Mobile Phase:

    • Adjust Polarity: Make very fine adjustments to the ratio of your polar and non-polar solvents. Sometimes a small change can significantly impact separation.

    • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, switch to a solvent system with different selectivity. For example, try dichloromethane/methanol or toluene/acetone. Solvents from different classes (e.g., alcohols, esters, chlorinated hydrocarbons) interact with compounds differently and can often resolve spots that co-elute in another system.[17]

  • Use a "Co-spot": The co-spot is a critical tool for monitoring reactions.[8] In the middle lane of your TLC plate, spot both your starting material and the reaction mixture on top of each other. If the reactant and product are different, you will see two distinct spots in the reaction mixture lane, and the co-spot lane will show two spots that align with the starting material and the product. If the reaction is complete, the co-spot will look like a single spot corresponding to the product.[3]

  • Change the Stationary Phase: If changing the mobile phase is unsuccessful, consider a different stationary phase. As mentioned, alumina plates can offer different selectivity than silica gel. For very polar compounds, reversed-phase TLC plates (like C18) can be effective.[6][18]

  • Multiple Developments: Developing the plate multiple times in the same solvent system can sometimes improve the separation of spots with low Rf values. After the first development, remove the plate, evaporate the solvent, and then place it back in the chamber to develop again.[18]

Q4: How do I handle reactions in high-boiling point solvents like DMF or DMSO? They often create a large smear on the TLC plate.

A4: High-boiling point solvents are a common source of TLC problems as they do not evaporate easily from the plate.

  • Pre-Elution with a Non-Polar Solvent: After spotting your reaction mixture, you can try to first elute the plate with a highly non-polar solvent like hexane. This will carry the high-boiling solvent to the top of the plate while leaving your compounds of interest at the baseline. After this pre-elution, dry the plate thoroughly and then elute it with your chosen solvent system for separation.

  • Vacuum Drying: After spotting the plate, place it in a desiccator or flask under high vacuum for a few minutes before developing it. This can help to remove the residual high-boiling solvent.[10]

Experimental Protocols & Workflows

Protocol 1: Standard TLC Monitoring of a Reaction
  • Plate Preparation:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (with a fluorescent indicator, F254).[7]

    • Mark three lanes on the starting line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[8]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting material on the 'SM' and 'Co' marks.

    • Take an aliquot of your reaction mixture and spot it on the 'Rxn' and 'Co' marks.[3]

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed.[6]

  • Development:

    • Prepare your chosen mobile phase in a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.[5]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[14]

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[14][16]

Workflow for Troubleshooting Poor Separation

G start Poor Separation (Spots Overlap) solvent_polarity Adjust Solvent Polarity (e.g., change Hex/EtOAc ratio) start->solvent_polarity Initial Step solvent_selectivity Change Solvent System (e.g., DCM/MeOH) solvent_polarity->solvent_selectivity If still unresolved success Resolution Achieved solvent_polarity->success If resolved stationary_phase Change Stationary Phase (e.g., Alumina, C18) solvent_selectivity->stationary_phase If still unresolved solvent_selectivity->success If resolved multiple_dev Use Multiple Developments stationary_phase->multiple_dev Final Attempt stationary_phase->success If resolved multiple_dev->success If resolved

Caption: Troubleshooting flowchart for poor spot separation in TLC.

Data Presentation

Table 1: Recommended Solvent Systems and Visualization
Compound TypeRecommended Mobile Phase (Starting Ratios)Visualization MethodsExpected Rf Range
1-Chloroisoquinoline-7-carbaldehydeHexane:Ethyl Acetate (4:1 to 1:1)UV (254 nm), Iodine, p-Anisaldehyde Stain0.3 - 0.6
More Polar Products (e.g., alcohols, acids)Hexane:Ethyl Acetate (1:1 to 1:4) or Dichloromethane:Methanol (95:5)UV, Iodine, Permanganate Stain0.1 - 0.4
Less Polar Products (e.g., ethers, esters)Hexane:Ethyl Acetate (9:1 to 4:1)UV, Iodine0.5 - 0.8

Note: These are starting points. The optimal solvent system must be determined experimentally for each specific reaction.[19]

Conclusion

Effectively monitoring reactions of 1-chloroisoquinoline-7-carbaldehyde by TLC is a skill that combines theoretical knowledge with practical experience. By systematically addressing common issues such as streaking, poor visualization, and inadequate separation, researchers can gain valuable insights into their reaction's progress. This guide provides a foundational framework for troubleshooting and optimizing your TLC methods, ultimately leading to more efficient and successful synthetic outcomes.

References

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis, particularly concerning the formation of undesired side products. We will delve into the common challenges encountered during the Vilsmeier-Haack formylation of 1-chloroisoquinoline and provide actionable solutions grounded in mechanistic understanding.

Section 1: Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 1-Chloroisoquinoline-7-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1][2] The reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: POCl₃ activates DMF to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Electrophilic Aromatic Substitution: The 1-chloroisoquinoline substrate, acting as a nucleophile, attacks the Vilsmeier reagent. The isoquinoline ring is deactivated by the electron-withdrawing nature of the nitrogen atom and the C1-chloro group, making the benzene ring the more favorable site for electrophilic attack.

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde product.[2][4]

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-Chloroisoquinoline Vilsmeier_Reagent->Substrate Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt Electrophilic Attack Iminium_Salt->Iminium_Salt_2 Product 1-Chloroisoquinoline- 7-carbaldehyde Iminium_Salt_2->Product Aqueous Workup (H₂O)

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction produced a complex mixture of isomers. What are the likely side products and why did they form?

A1: This is the most prevalent issue. While formylation is expected at the C7 position, side reactions can lead to a mixture of regioisomers. The directing effects on the isoquinoline ring are complex. The C1-chloro group and the pyridine nitrogen are electron-withdrawing, deactivating the entire ring system but influencing the position of attack. Electrophilic substitution on the benzene portion of the isoquinoline ring generally occurs at the C5 and C7 positions.

Common Side Products:

  • 1-Chloro-5-isoquinolinecarbaldehyde: Formation of this isomer is common due to the electronic activation at the C5 position.

  • Diformylated Products: Under forcing conditions (e.g., high temperature or large excess of Vilsmeier reagent), a second formyl group may be added, leading to products like 1-chloro-5,7-isoquinolinedicarbaldehyde.

Troubleshooting Regioselectivity:

  • Temperature Control: Reaction temperature is a critical parameter.[2] Running the reaction at the lowest effective temperature can significantly improve selectivity. Start optimization at a moderate temperature (e.g., 60-70°C) and adjust based on conversion and side product formation monitored by TLC or HPLC. Excessively high temperatures can lead to product decomposition.[5]

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the starting material is consumed can promote the formation of diformylated byproducts.

CompoundStructureTypical Rf Value (Relative)
1-Chloroisoquinoline (Starting Material)UnavailableHighest
1-Chloroisoquinoline-7-carbaldehyde (Product) UnavailableIntermediate
1-Chloro-5-isoquinolinecarbaldehyde (Isomer)UnavailableClose to Product
Diformylated ByproductsUnavailableLowest
Note: Rf values are illustrative for a normal-phase silica plate with a hexane/ethyl acetate eluent. The 5- and 7-isomers often have very similar polarities and can be challenging to separate.

Q2: I have a significant amount of unreacted 1-chloroisoquinoline starting material. What went wrong?

A2: Low conversion is typically traced back to the Vilsmeier reagent itself or the reaction conditions. The success of the reaction hinges on the efficient in situ formation of the electrophilic chloroiminium salt.[5]

Low_Conversion_Troubleshooting cluster_checks cluster_actions Start Low Conversion or No Reaction Check1 Check Reagent Quality Start->Check1 Check2 Verify Stoichiometry Start->Check2 Check3 Optimize Conditions Start->Check3 Action1 Use fresh, anhydrous DMF. Use fresh POCl₃. Ensure inert atmosphere. Check1->Action1 Action Action2 Ensure ≥3 equivalents of POCl₃ and DMF are used. Check2->Action2 Action Action3 Increase temperature incrementally (e.g., 70°C → 90°C). Increase reaction time. Monitor by TLC/HPLC. Check3->Action3 Action

Causality:

  • Reagent Quality: Moisture in the DMF or degraded POCl₃ will prevent the formation of the Vilsmeier reagent. Always use anhydrous solvents and fresh reagents.[5]

  • Stoichiometry: A sufficient excess of the Vilsmeier reagent is needed to drive the reaction to completion, especially with a deactivated substrate like 1-chloroisoquinoline. A molar ratio of 1:3:3 (Substrate:DMF:POCl₃) is a common starting point.[6]

  • Reaction Conditions: Deactivated aromatic systems require more forcing conditions. If conversion is low at a lower temperature, a modest increase in heat (e.g., from 70°C to 90°C) may be necessary.[5]

Q3: My final product is a dark, oily residue that is difficult to purify. What are these impurities?

A3: A dark, intractable crude product often points to two issues: polymerization/degradation from excessive heat, or impurities from an improper workup.[7]

  • Degradation: The Vilsmeier-Haack reaction can generate highly colored byproducts if the temperature is too high or not controlled during the initial exothermic addition of POCl₃ to DMF.[8]

  • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. If the quench is inefficient or the pH is not properly controlled, residual iminium salts or related species can contaminate the product.

  • Aqueous Workup: It is critical to perform a proper aqueous workup. This involves dissolving the crude material in a solvent like ethyl acetate and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic components, followed by a brine wash.[7]

Q4: My aldehyde product appears to be degrading during silica gel chromatography. How can I prevent this?

A4: This is a known issue. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or lead to product loss on the column.[7]

Solution: Use Neutralized Silica Gel If you suspect degradation, neutralize the silica gel before use. This is achieved by preparing a slurry of the silica gel in your column eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v).[7] This simple step deactivates the acidic sites on the silica surface, protecting your aldehyde during purification.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I stress that all reactions should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and conditions for your specific setup.

Protocol 1: Optimized Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the formylation of related heterocyclic systems.[5][6]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice-salt bath.

    • Causality: Cooling is essential to control the initial exothermic reaction between DMF and POCl₃.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, remove the cooling bath and stir the resulting mixture at room temperature for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-chloroisoquinoline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of ~8 by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • Causality: This step facilitates the hydrolysis of the iminium salt to the aldehyde and neutralizes excess acid.[5]

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (see Protocol 2) to yield pure 1-Chloroisoquinoline-7-carbaldehyde.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target product, ensuring clear separation from impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined by TLC. If product sensitivity is a concern, add 0.5% triethylamine to the eluent. Pack the column evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • NROChemistry via YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link] (Note: A generic placeholder as the original link was to a platform.)

  • University of Regensburg. (n.d.). Isoquinoline Chemistry. Retrieved from a general chemistry resource on isoquinoline synthesis.
  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]

  • Ali, M. M., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines. Indian Journal of Chemistry.
  • Royal Society of Chemistry. (2016). Facile synthesis of isoquinolines and isoquinoline N-oxides. RSC Advances.
  • PubMed. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry.
  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

Sources

Troubleshooting

Improving solubility of 1-Chloroisoquinoline-7-carbaldehyde for reactions

Technical Support Center: 1-Chloroisoquinoline-7-carbaldehyde Welcome to the technical support guide for 1-Chloroisoquinoline-7-carbaldehyde. This document provides in-depth troubleshooting and practical guidance for res...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloroisoquinoline-7-carbaldehyde

Welcome to the technical support guide for 1-Chloroisoquinoline-7-carbaldehyde. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and experimental protocols necessary to overcome these hurdles and ensure the success of your synthetic endeavors.

Introduction: Understanding the Solubility Challenge

1-Chloroisoquinoline-7-carbaldehyde (MW: 191.61 g/mol ) is a solid, heterocyclic aldehyde.[1] Its structure, featuring a planar aromatic isoquinoline core, a polar aldehyde group, and a chloro substituent, results in a molecule with significant crystal lattice energy. Strong intermolecular forces, such as π-π stacking and dipole-dipole interactions, contribute to its characteristically low solubility in many common organic solvents.[2] This "brick dust" nature often complicates its use in solution-phase reactions, leading to poor reaction kinetics, low yields, and reproducibility issues. This guide addresses these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve 1-Chloroisoquinoline-7-carbaldehyde in my chosen reaction solvent at room temperature. What are my initial steps?

A1: When facing poor solubility, a systematic approach is crucial. Do not immediately resort to high heat, as this can risk degradation. The first step is to perform a systematic solvent screening and consider gentle warming.

  • Rationale: The principle of "like dissolves like" is paramount. The goal is to find a solvent whose polarity and interaction modes (e.g., dipole-dipole, hydrogen bonding capability) best match the solute.[3] 1-Chloroisoquinoline-7-carbaldehyde has both polar (aldehyde, nitrogen lone pair) and non-polar (aromatic rings) characteristics, suggesting that solvents of intermediate to high polarity, particularly polar aprotic solvents, will be most effective.

  • Troubleshooting Workflow: Follow a logical progression to identify a suitable solvent system efficiently.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Insoluble in Initial Solvent (e.g., DCM, Toluene) B Action: Perform Small-Scale Solvent Screening (See Table 1) A->B C Did any solvent show promising solubility? B->C D Action: Apply Gentle Heat (40-60 °C) to Promising Solvents C->D Yes G Action: Evaluate Co-Solvent Systems (e.g., Toluene/DMF, THF/NMP) C->G No E Is the compound now fully dissolved and stable? D->E F Success: Proceed with Reaction Under These Conditions E->F Yes E->G No H Is solubility achieved without precipitation? G->H H->F Yes I Consider Alternative Strategies: - Phase-Transfer Catalysis - Solvent-Free Reaction (Ball Milling) H->I No

Caption: Workflow for addressing solubility issues.

Q2: Which specific solvents are recommended for 1-Chloroisoquinoline-7-carbaldehyde, and what is the reasoning?

A2: Based on the structure, polar aprotic solvents are the most promising candidates. These solvents possess a significant dipole moment that can interact favorably with the polar aldehyde and the isoquinoline nitrogen, but they lack acidic protons that could react with the aldehyde or other reagents.

  • Rationale: Protic solvents like methanol or ethanol can sometimes form hemiacetals with aldehydes, and their hydrogen-bonding network can stabilize the ground state of nucleophiles, potentially slowing down desired reactions.[3][4] Aprotic solvents circumvent these issues.

  • Data Summary: The table below provides a starting point for solvent selection. Always perform a small-scale test before committing the bulk of your material.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Rationale & Comments
Dimethylformamide (DMF) Polar Aprotic15337Excellent starting point. High polarity effectively solvates polar functional groups. Often used for reactions involving heterocyclic compounds.[5]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232Similar to DMF but with a higher boiling point, useful for reactions requiring elevated temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Very high polarity, can dissolve many otherwise insoluble compounds.[3] Caution: Can be difficult to remove and may participate in oxidation side-reactions.
Acetonitrile (MeCN) Polar Aprotic8237Good solvent for many reactions, but its lower boiling point limits the reaction temperature.[6]
1,4-Dioxane Ethereal1012.2A moderate choice. Often used in combination with more polar solvents (co-solvent system).
Tetrahydrofuran (THF) Ethereal667.5Lower polarity; less likely to be effective alone but can be a useful co-solvent.
Dichloromethane (DCM) Halogenated409.1Generally poor solubility expected, but may work in specific reactions where reactants are nonpolar. Halogenated solvents can have specific stabilizing interactions.[7]
Q3: I've achieved solubility by heating, but my reaction is sluggish or fails. What could be the issue?

A3: Achieving dissolution is only the first step. The solvent's role extends to influencing reaction kinetics and stabilizing transition states.[3] If a reaction fails despite apparent solubility, consider the following:

  • Transition State Stabilization: The ideal solvent must not only dissolve the reactants but also stabilize the transition state of the rate-determining step. For many reactions involving aldehydes, the transition state is more charged than the ground state. A polar solvent is often required to lower the activation energy.[6] If you are using a minimally polar solvent (e.g., Toluene, Dioxane), even with heat, the reaction may not proceed efficiently.

  • Compound Stability: While 1-Chloroisoquinoline-7-carbaldehyde is generally stable, prolonged heating in certain solvents or under non-neutral pH can cause degradation. For instance, aromatic aldehydes can undergo the Cannizzaro reaction under strongly basic conditions.[8][9] Always monitor the stability of your starting material under the reaction conditions (e.g., by TLC or LC-MS) before introducing other reagents.

  • Reactivity of the Aldehyde: Heterocyclic aldehydes can sometimes exhibit different reactivity compared to simple aromatic aldehydes due to the electronic influence of the heteroatoms.[8] The electron-withdrawing nature of the isoquinoline nitrogen and the chloro group may affect the electrophilicity of the aldehyde carbon.

Caption: Key factors to investigate when a reaction fails despite solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid and material-sparing assessment of suitable solvents.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde

  • Selection of candidate solvents (See Table 1)

  • Small glass vials (e.g., 1-dram) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Heat gun or temperature-controlled heating block

Procedure:

  • Preparation: Into five separate, labeled vials, weigh approximately 5 mg of 1-Chloroisoquinoline-7-carbaldehyde.

  • Solvent Addition (Room Temp): To each vial, add 0.5 mL of a different candidate solvent (e.g., DMF, NMP, DMSO, MeCN, Dioxane). This corresponds to a concentration of ~10 mg/mL.

  • Agitation: Cap the vials and agitate vigorously using a vortex mixer for 1 minute. Place them on a stir plate and stir for 30 minutes at room temperature.

  • Observation 1: Visually inspect each vial for dissolution. Note any that are clear, partially dissolved, or remain a suspension.

  • Heating: For vials where the compound is not fully dissolved, warm them to 50 °C using a heating block for 15 minutes with continued stirring.

  • Observation 2: Remove the vials from the heat and observe again. Note any changes in solubility.

  • Cooling: Allow the heated vials to cool slowly to room temperature. Observe if any precipitation occurs, which would indicate that the solubility is highly temperature-dependent and may not be suitable for reactions run at room temperature.

  • Selection: Choose the solvent that provides complete dissolution at the lowest possible temperature and maintains solubility upon returning to the intended reaction temperature.

References

  • IJCRT.org. A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. Available at: [Link].

  • National Institutes of Health (NIH). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available at: [Link].

  • ResearchGate. (PDF) Solid-State Techniques for Improving Solubility. Available at: [Link].

  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. Available at: [Link].

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Co-crystallization: Technique for solubility enhancement. Available at: [Link].

  • YouTube. 4 Recrystallization Methods for Increased Yield. Available at: [Link].

  • Chemical Communications (RSC Publishing). A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes. Available at: [Link].

  • Google Patents. US3294790A - Method of preparing heterocyclic aldehydes.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link].

  • Chemistry LibreTexts. 4.7: Solvent Effects. Available at: [Link].

  • Wikipedia. Solvent effects. Available at: [Link].

  • ResearchGate. Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. Available at: [Link].

  • arXiv. Solvent Effects on the Menshutkin Reaction. Available at: [Link].

  • ACG Publications. Synthesis of biologically active heterocyclic compounds from β-diketones. Available at: [Link].

  • National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link].

Sources

Optimization

Scaling up the synthesis of 1-Chloroisoquinoline-7-carbaldehyde safely

Answering the complex challenges of synthetic scale-up requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of synthetic scale-up requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the synthesis of 1-Chloroisoquinoline-7-carbaldehyde, a key intermediate in pharmaceutical development. Our focus is on providing robust, safety-forward guidance to navigate the intricacies of this process, ensuring both efficiency and, paramountly, operational safety.

The synthesis, while achievable, is not without its challenges, particularly concerning the management of highly reactive intermediates and exothermic events. This guide is structured to address these issues head-on, moving from a strategic overview of the synthetic pathway to granular, problem-solving advice in a direct question-and-answer format.

Proposed Synthetic Pathway: The Vilsmeier-Haack Approach

A logical and efficient route to 1-Chloroisoquinoline-7-carbaldehyde involves a two-stage process centered around the Vilsmeier-Haack reaction. This classic method allows for the simultaneous chlorination and formylation of a suitable isoquinolinone precursor.

  • Stage 1: Synthesis of Isoquinoline-7-carbaldehyde Precursor (Isoquinolin-1-one) : The initial phase involves constructing the core isoquinoline ring system. Methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions can be employed, starting from appropriately substituted phenylethylamines or benzaldehydes, respectively, to yield an isoquinoline derivative.[1][2][3] For this specific target, synthesizing a precursor that can be converted to 7-substituted isoquinolin-1-one is a strategic choice.

  • Stage 2: Vilsmeier-Haack Reaction : This key step transforms the isoquinolin-1-one into the final product. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and chlorinating agent.[4][5] This reaction is highly effective but demands rigorous control over temperature and reagent addition due to its thermal hazards.[6][7]

G cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: Vilsmeier-Haack Reaction Precursors Substituted Phenylethylamine/Benzaldehyde Core Isoquinolin-1-one Precursor Precursors->Core e.g., Bischler-Napieralski Product 1-Chloroisoquinoline-7-carbaldehyde Core->Product Formylation & Chlorination Reagents POCl₃ + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier In situ formation Vilsmeier->Product

Caption: Proposed two-stage synthesis of 1-Chloroisoquinoline-7-carbaldehyde.

Safety First: Hazard Analysis and Mitigation for Scale-Up

Scaling up the Vilsmeier-Haack reaction introduces significant safety considerations that must be proactively managed. The primary hazards stem from the reagents and the reaction's thermal profile.

Hazard IDDescriptionConsequenceMitigation Strategy
HAZ-01 Exothermic Formation of Vilsmeier Reagent The reaction between POCl₃ and DMF is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase (thermal runaway), causing vigorous boiling of the solvent and pressure buildup.[6][8]Slow, controlled addition: Add POCl₃ dropwise to DMF cooled in an ice bath (0-5°C). Continuous monitoring: Use a calibrated thermometer and have a secondary cooling bath (e.g., dry ice/acetone) on standby. Reverse addition: For larger scales, consider adding POCl₃ to a mixture of the substrate and DMF. This consumes the Vilsmeier reagent as it forms, preventing its accumulation.[8]
HAZ-02 Thermal Instability of Vilsmeier Reagent The pre-formed Vilsmeier reagent is thermally unstable and can decompose violently, especially at elevated temperatures or under basic conditions, potentially releasing toxic gases.[6][7]Use in situ: Generate and use the reagent immediately without isolation. Maintain low temperature: Keep the reagent at 0°C until the substrate is added. Avoid accumulation: The "reverse addition" method mentioned in HAZ-01 is the safest approach for scale-up.
HAZ-03 Phosphorus Oxychloride (POCl₃) Reactivity POCl₃ reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas and phosphoric acid.[9][10] It is also highly corrosive to skin, eyes, and the respiratory tract.[11][12]Inert atmosphere: Handle POCl₃ under a dry, inert atmosphere (e.g., nitrogen or argon).[9] Strict moisture control: Use flame-dried glassware and anhydrous solvents. Personal Protective Equipment (PPE): Wear acid-resistant gloves (Neoprene recommended), chemical splash goggles, a face shield, and a lab coat.[11][13] Work in a well-ventilated chemical fume hood.
HAZ-04 Exothermic Quench Quenching the reaction mixture by adding it to water/ice is highly exothermic and releases a large amount of HCl gas.Slow addition to ice: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. Adequate ventilation: Perform the quench in a fume hood with high airflow. Base neutralization: Have a neutralizing agent (e.g., saturated sodium bicarbonate solution) ready for controlled addition after the initial quench.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Q1: My reaction yield is very low or the reaction failed entirely. What are the likely causes?

Low yield is a frequent issue stemming from reagent quality, reaction conditions, or workup procedures.[4]

  • Cause 1: Inefficient Vilsmeier Reagent Formation. The success of the reaction hinges on the proper formation of the chloroiminium salt.

    • Troubleshooting:

      • Reagent Quality: Ensure you are using anhydrous DMF and fresh, high-purity POCl₃. POCl₃ can degrade over time, especially if exposed to moisture.

      • Temperature Control: The initial mixing of POCl₃ and DMF must be done at 0°C. If the temperature rises too high, the reagent can decompose.

      • Stoichiometry: Use a slight excess of DMF (3-5 equivalents) relative to the substrate to ensure complete conversion to the Vilsmeier reagent.[4]

  • Cause 2: Inadequate Reaction Conditions. The formylation step may not have gone to completion.

    • Troubleshooting:

      • Temperature & Time: For less reactive substrates, heating is often necessary (e.g., 60-90°C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider increasing the temperature or extending the reaction time.

      • Solvent: Ensure the substrate is fully dissolved in DMF before it is added to the Vilsmeier reagent.

  • Cause 3: Improper Workup. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.

    • Troubleshooting:

      • Hydrolysis: The workup requires pouring the reaction mixture into ice-water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide) to facilitate hydrolysis.[4] Ensure the pH is adjusted correctly to drive the hydrolysis to completion.

      • Product Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

G cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Yield or Reaction Failure Reagent Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Reagent Conditions Verify Reaction Conditions (Temp, Time) Reagent->Conditions Reagents OK R1 Use anhydrous solvents Reagent->R1 Workup Review Workup Procedure Conditions->Workup Conditions OK C1 Monitor by TLC Conditions->C1 Success Yield Improved Workup->Success Workup Optimized W1 Ensure complete hydrolysis (pH) Workup->W1 R2 Verify POCl₃ purity R3 Check stoichiometry C2 Increase temp/time if needed W2 Optimize extraction solvent/reps

Caption: Troubleshooting logic for addressing low reaction yield.

Q2: I'm observing significant side product formation. How can I improve selectivity?

Side products complicate purification and reduce yield.

  • Cause: Diformylation or Polymerization. Highly activated isoquinoline systems or excessively high temperatures can lead to multiple formylations or the formation of polymeric tars.[4]

    • Troubleshooting:

      • Control Temperature: Avoid excessively high reaction temperatures. Start at a moderate temperature (e.g., 60°C) and only increase if the reaction is sluggish.

      • Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A large excess can promote side reactions.

      • Purification: If side products are unavoidable, purification by column chromatography on silica gel is typically effective. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is a good starting point.[14]

Q3: The purification of the final product is difficult. The crude material is an oil or heavily colored.

This usually indicates residual impurities from the reaction or workup.

  • Troubleshooting:

    • Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Follow with a brine wash to remove residual water.[14]

    • Neutralized Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[14] If you suspect degradation on the column, you can use silica gel that has been neutralized by slurrying it with a small amount (e.g., 1%) of triethylamine in the eluent.

    • Recrystallization: For final purification, recrystallization can be highly effective. Experiment with solvent systems like ethanol/water or toluene/hexane to find suitable conditions.[15]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A series of eliminations results in the formation of the highly electrophilic N,N-dimethyl-chloromethyleniminium salt (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich isoquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, water attacks the iminium salt, which, after rearrangement and elimination of dimethylamine, yields the final aldehyde product.[4]

Q2: Why is the formylation directed to the 7-position and chlorination to the 1-position?

The chlorination at the 1-position is characteristic of the reaction of POCl₃ with an isoquinolin-1-one (a lactam). The oxygen of the amide is converted into a better leaving group, which is then displaced by a chloride ion. The position of electrophilic formylation on the benzene ring (the 7-position) is determined by the directing effects of the substituents on the isoquinoline precursor.

Q3: Are there alternatives to POCl₃ for this reaction?

While POCl₃ is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used with DMF to generate a Vilsmeier reagent.[16] However, for the specific transformation of an isoquinolin-1-one to a 1-chloro-isoquinoline, POCl₃ is particularly effective and widely documented.

Q4: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.[4]

  • Setup: Use silica gel plates.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., starting at a 7:3 ratio) is a good starting point. Adjust the polarity to achieve an Rf value of 0.2-0.4 for the product.

  • Visualization: The product, containing an extended aromatic system, should be visible under UV light (254 nm).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline-7-carbaldehyde

Disclaimer: This is a representative protocol based on established methodologies for analogous compounds.[4][17] Researchers must conduct their own risk assessment and optimization.

Materials & Reagents:

  • Substituted Isoquinolin-1-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq).

    • Cool the flask to 0°C in an ice-salt bath.

    • Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[17]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the isoquinolin-1-one substrate (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.

    • Maintain heating for 4-8 hours, monitoring the reaction progress by TLC.[17]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10x the volume of the reaction mixture).

    • Carefully neutralize the acidic mixture by slowly adding saturated NaHCO₃ solution until the evolution of CO₂ gas ceases and the pH is ~7-8.

    • Extract the aqueous layer with EtOAc (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/EtOAc as the eluent, to afford 1-Chloroisoquinoline-7-carbaldehyde as the final product.[14]

References

  • Stoessel, F. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Org. Process Res. Dev. 2005, 9 (6), 1006–1019. Available from: [Link]

  • Phosphorus Oxychloride. SafeRack. Available from: [Link]

  • Jacobs, J., et al. 1,4-Dehydrochlorination of 1-(1-haloalkyl)-3,4-dihydroisoquinolines as a convenient route to functionalized isoquinolines. Tetrahedron. 2009, 65(26), 5093-5099. Available from: [Link]

  • Phosphorus Oxychloride Safety Data Sheet. Air Liquide. Available from: [Link]

  • Kirby, G. W., Tan, S. L., & Uff, B. C. Cyanochlorination and cyanogenation of isoquinoline. J. Chem. Soc. D. 1969, 1075a. Available from: [Link]

  • Phosphorus Oxychloride HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Liaw, B. R., et al. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Org. Process Res. Dev. 2003, 7 (4), 536–541. Available from: [Link]

  • Zeng, J., et al. Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. Bioorg. Med. Chem. Lett. 2013, 23(4), 1001-3. Available from: [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available from: [Link]

  • Magesh, C. J., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2004, 43B, 2427-2431. Available from: [Link]

  • Jiang, M., et al. Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. J. Org. Chem. 2020, 85(15), 9631–9640. Available from: [Link]

  • Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. ACS Publications. Available from: [Link]

  • Isoquinoline-7-carbaldehyde. African Rock Art. Available from: [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. Available from: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

  • Patel, D. R., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Eur. J. Med. Chem. 2011, 46(9), 4230-7. Available from: [Link]

  • Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go. EurekAlert!. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Al-Zaydi, K. M. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018, 8(5), 2413-2433. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Work-up and Purification of 1-Chloroisoquinoline-7-carbaldehyde

An in-depth technical guide to the synthesis of 1-Chloroisoquinoline-7-carbaldehyde. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 1-Chloroisoquinoline-7-carbaldehyde.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the work-up and purification of 1-Chloroisoquinoline-7-carbaldehyde. The synthesis of this molecule, likely involving a Vilsmeier-Haack formylation followed by a chlorination step, or vice-versa, presents unique challenges during the isolation and purification stages. This document offers troubleshooting advice and answers to frequently asked questions to ensure a high yield and purity of the final product.

Troubleshooting Guide

Encountering issues during the work-up of a reaction is a common challenge in organic synthesis. The following table addresses specific problems that may arise during the isolation of 1-Chloroisoquinoline-7-carbaldehyde.

Issue Potential Cause(s) Recommended Actions & Solutions
Low or No Product Yield Incomplete hydrolysis of the Vilsmeier intermediate (iminium salt).[1]Ensure the reaction mixture is thoroughly quenched in ice-water and vigorously stirred. Neutralize with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of 8-9 to facilitate complete hydrolysis.[2] Monitor the hydrolysis by TLC.
Product is lost in the aqueous layer.The isoquinoline nitrogen is basic and can be protonated in acidic conditions, making the molecule water-soluble.[3] Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to deprotonate the nitrogen and increase its solubility in the organic solvent.[4]
Degradation of the product.The aldehyde group can be sensitive to harsh acidic or basic conditions.[5] Avoid using strong bases like NaOH if possible, as this could lead to side reactions like the Cannizzaro reaction.[5] Perform the work-up at low temperatures (0-10 °C).
Oily or Intractable Crude Product Presence of residual DMF or other high-boiling solvents.After extraction and drying, ensure the solvent is completely removed under high vacuum. If DMF is suspected, wash the organic layer multiple times with water and brine during the extraction phase.
Incomplete reaction or presence of polymeric side products.Review the reaction conditions (temperature, time) to ensure complete conversion.[1] Consider purification by column chromatography to separate the desired product from polymeric material.
Product Contamination with Starting Material Incomplete reaction.Monitor the reaction to completion using TLC. If the starting material is non-polar, it may co-elute with the product. Optimize chromatographic conditions for better separation.
Unreacted phosphorus oxychloride (POCl₃) or its byproducts.Quenching the reaction mixture in ice-water will hydrolyze any remaining POCl₃ to phosphoric acid. Subsequent neutralization will convert it to a salt, which will remain in the aqueous layer.[6]
Formation of Unexpected Side Products Hydrolysis of the chloro group.While the chloro group on the isoquinoline ring is generally stable, prolonged exposure to strong bases or high temperatures during work-up could lead to hydrolysis.[7] Keep the work-up conditions mild and the duration short.
Cannizzaro reaction.Under strongly basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.[5] Use a mild base like sodium bicarbonate for neutralization and avoid excess.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the Vilsmeier-Haack reaction mixture on crushed ice?

The Vilsmeier-Haack reaction is typically performed using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent.[8][9] The reaction is highly exothermic and needs to be controlled. Pouring the reaction mixture onto crushed ice serves two primary purposes:

  • Rapid Cooling: It quickly dissipates the heat generated from the exothermic reaction and the subsequent hydrolysis of excess POCl₃.

  • Hydrolysis: It initiates the hydrolysis of the intermediate iminium salt to the desired aldehyde and quenches any unreacted POCl₃.[1]

Q2: Why is neutralization with a base a critical step in the work-up?

Neutralization is crucial for several reasons:

  • Complete Hydrolysis: The hydrolysis of the iminium salt to the aldehyde is facilitated under neutral to slightly basic conditions.[1]

  • Product Solubility: Isoquinoline and its derivatives are basic due to the nitrogen atom in the ring.[3] Under acidic conditions, the nitrogen is protonated, forming a water-soluble salt. To extract the product into an organic solvent, the solution must be basified to deprotonate the nitrogen, rendering the molecule neutral and soluble in organic solvents.[4][10]

  • Removal of Acidic Byproducts: The hydrolysis of POCl₃ produces phosphoric acid. Neutralization converts this into a phosphate salt, which remains in the aqueous phase.

Q3: What is the optimal pH for the aqueous work-up, and which base should I use?

A pH range of 8-9 is generally recommended for the extraction of isoquinoline derivatives.[2] This ensures that the nitrogen atom is deprotonated without creating conditions that are harsh enough to cause significant degradation of the aldehyde.

Base Pros Cons
Sodium Bicarbonate (NaHCO₃) Mild, easy to control pH.Can cause foaming due to CO₂ evolution.[4]
Sodium Carbonate (Na₂CO₃) Stronger than NaHCO₃, effective for neutralization.Can lead to a higher pH if not added carefully.
Sodium Hydroxide (NaOH) Strong base, very effective for neutralization.Can cause a rapid increase in pH and may promote side reactions like the Cannizzaro reaction.[4][5]

For 1-Chloroisoquinoline-7-carbaldehyde, using a saturated solution of sodium bicarbonate is a safe starting point. Add it slowly with good stirring until the evolution of CO₂ ceases and the desired pH is reached.

Q4: How do I choose an appropriate solvent for extracting 1-Chloroisoquinoline-7-carbaldehyde?

The choice of solvent is critical for efficient extraction. The ideal solvent should:

  • Have high solubility for the product and low solubility for impurities.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

Commonly used solvents for the extraction of isoquinoline derivatives include:

  • Dichloromethane (DCM): Excellent solvent for many organic compounds, but it is denser than water.

  • Ethyl Acetate (EtOAc): A good polar aprotic solvent that is less dense than water.[1][11]

  • Chloroform: Similar to DCM but with a higher boiling point.

A series of extractions (e.g., 3 x 50 mL) is more efficient than a single large-volume extraction.[4] After combining the organic layers, wash with brine to remove residual water, and then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.[11]

Q5: What are the recommended methods for the final purification of the product?

After extraction and solvent removal, the crude product will likely require further purification.

  • Column Chromatography: This is the most common method for purifying products from a Vilsmeier-Haack reaction.[6][12] Silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[4][13]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.[4][11] The choice of solvent is key; the product should be soluble in the hot solvent and insoluble in the cold solvent. Ethanol or a mixture of hexane and ethyl acetate are often good starting points for isoquinoline derivatives.[4]

Experimental Workflows

General Work-up and Extraction Protocol

Workup_Workflow A Reaction Mixture (Post-Vilsmeier) B Quench: Pour slowly onto crushed ice with vigorous stirring A->B C Neutralize: Add saturated NaHCO₃ solution dropwise to pH 8-9 B->C D Extract: Transfer to a separatory funnel and extract with Ethyl Acetate (3x) C->D E Wash: Combine organic layers and wash with brine D->E F Dry: Dry over anhydrous Na₂SO₄ E->F G Concentrate: Filter and remove solvent under reduced pressure F->G H Crude 1-Chloroisoquinoline-7-carbaldehyde G->H

Caption: General workflow for the work-up and extraction of 1-Chloroisoquinoline-7-carbaldehyde.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield After Work-up Q1 Check pH of aqueous layer after extraction Start->Q1 pH_acidic pH < 8 Q1->pH_acidic pH_ok pH 8-9 Q1->pH_ok rebasify Re-basify aqueous layer to pH > 9 and re-extract pH_acidic->rebasify Q2 Check for product precipitation during neutralization pH_ok->Q2 precipitate Precipitate formed? Q2->precipitate no_precipitate No precipitate precipitate->no_precipitate No filter_solid Filter the solid, wash with cold water, and dry. Extract filtrate. precipitate->filter_solid Yes Q3 Analyze crude product by TLC/NMR no_precipitate->Q3 incomplete_rxn Starting material present? Q3->incomplete_rxn degradation Side products observed? Q3->degradation optimize_rxn Optimize reaction time/temp incomplete_rxn->optimize_rxn optimize_workup Consider milder work-up conditions (lower temp, milder base) degradation->optimize_workup

Caption: Decision tree for troubleshooting low yield during work-up.

References

  • M. J. M. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae. [Link]

  • V. P., T. S., & P. S. (1998). Extractions of isoquinoline alkaloids with butanol and octanol. Acta Universitatis Palackianae Olomucensis. Facultas Medica. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. [Link]

  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • J. A. Joule, K. Mills. (n.d.). Isoquinoline. Heterocyclic Chemistry.
  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • YouTube. (2020). Reactions of Isoquinoline. YouTube. [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Chloroisoquinoline-7-carbaldehyde Derivatives

Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize stoichiometry, troubleshoot common issues, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 1-Chloroisoquinoline-7-carbaldehyde?

A1: The Vilsmeier-Haack reaction is the cornerstone method for the formylation of electron-rich heteroaromatic compounds like 1-chloroisoquinoline.[1][2] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for activated aromatic systems and less prone to the harsh conditions required by stronger acylating agents like those used in Friedel-Crafts reactions.[2]

Q2: Why is strict control of temperature and moisture essential during the formation of the Vilsmeier reagent?

A2: The reaction between DMF and POCl₃ is highly exothermic and the resulting Vilsmeier reagent is extremely sensitive to moisture.[5] Failure to control these parameters can lead to two primary issues:

  • Thermal Decomposition: Uncontrolled temperature can cause the reagent to decompose, significantly lowering the concentration of the active electrophile and leading to poor yields.

  • Hydrolysis: The Vilsmeier reagent reacts violently with water, hydrolyzing back to DMF and phosphoric acid derivatives.[5] Therefore, using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is critical for the reaction's success.[6]

Q3: What determines the position of formylation on the 1-chloroisoquinoline ring?

A3: The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substrate.[6] The isoquinoline ring system has its own inherent reactivity pattern, which is further influenced by the chloro-substituent at the C1 position. The electrophilic Vilsmeier reagent will preferentially attack the positions that are most electron-rich and sterically accessible. For 1-chloroisoquinoline, formylation typically occurs on the benzene ring portion of the scaffold, with the C7 position being a common site for substitution.

Troubleshooting Guide: Optimizing Stoichiometry & Reaction Outcomes

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I optimize it?

A1: Low yield is a frequent challenge that can almost always be traced back to a few key parameters. A systematic approach is the best way to diagnose the issue.

G start Low / No Yield reagents 1. Verify Reagent Quality start->reagents reagents_q Are DMF/POCl3 anhydrous? Is substrate pure? reagents->reagents_q stoich 2. Adjust Stoichiometry stoich_q Is Vilsmeier reagent in sufficient excess? stoich->stoich_q conditions 3. Optimize Conditions conditions_q Is temperature/time adequate for substrate reactivity? conditions->conditions_q workup 4. Check Work-up Procedure workup_q Is hydrolysis complete? Is pH neutral before extraction? workup->workup_q reagents_q->reagents No, rectify reagents_q->stoich Yes stoich_q->stoich No, increase excess stoich_q->conditions Yes conditions_q->conditions No, increase temp/time conditions_q->workup Yes workup_q->workup No, optimize quench/neutralization solution Problem Solved workup_q->solution Yes

Caption: Key stages in the Vilsmeier-Haack synthesis of the target aldehyde.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). b. Cool the flask to 0°C using an ice-water bath. c. Add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. [1] d. Once the addition is complete, allow the resulting pale-yellow mixture to stir at 0°C for an additional 30-60 minutes to ensure complete formation of the reagent. [6]

  • Formylation Reaction: a. Dissolve the 1-chloroisoquinoline substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 90°C. [1] d. Stir the mixture at 90°C for 6-8 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 500g per 100 mmol of substrate). c. Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8 and CO₂ evolution ceases. [1] d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). e. Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. g. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 1-Chloroisoquinoline-7-carbaldehyde.

References

  • Elsevier. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2008). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Thieme. (n.d.). Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 1-Chloroisoquinoline-7-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Chloroisoquinoline-7-carbaldehyde. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your synthesis.

Troubleshooting Guide: Exothermic Reaction Management

The synthesis of 1-Chloroisoquinoline-7-carbaldehyde, typically achieved via a Vilsmeier-Haack reaction, involves highly reactive reagents and exothermic steps that require careful management to ensure safety, yield, and purity.[1] The primary exothermic events occur during the formation of the Vilsmeier reagent and the subsequent quenching of the reaction.

Issue Potential Cause Troubleshooting Action & Scientific Rationale
Rapid Temperature Spike During Vilsmeier Reagent Formation 1. Rate of POCl₃ Addition: Adding phosphorus oxychloride (POCl₃) too quickly to N,N-dimethylformamide (DMF) can lead to an uncontrolled exotherm.[2] 2. Inadequate Cooling: The cooling bath (ice-salt or dry ice-acetone) may not be efficient enough to dissipate the heat generated.Action: 1. Add POCl₃ dropwise via a pressure-equalizing dropping funnel, maintaining the internal temperature below 5-10°C.[3][4] 2. Ensure the reaction flask is adequately submerged in the cooling bath and that the bath's temperature is consistently maintained. Rationale: The reaction between POCl₃ and DMF to form the chloroiminium salt (Vilsmeier reagent) is highly exothermic.[1][5] Slow, controlled addition and efficient heat removal are critical to prevent a runaway reaction.
Uncontrolled Exotherm During Reaction Quenching 1. Rapid Addition to Water/Ice: Pouring the reaction mixture too quickly onto ice or water can cause a violent, exothermic reaction due to the rapid hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.[6] 2. Insufficient Quenching Medium: An inadequate amount of ice or water may not be sufficient to absorb the heat of hydrolysis.Action: 1. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[3] Alternatively, add crushed ice portion-wise to the cooled reaction mixture. 2. Use a significant excess of crushed ice to ensure efficient heat absorption. Rationale: The hydrolysis of phosphorus oxychloride is extremely exothermic and produces corrosive hydrochloric acid fumes.[6][7] A large volume of ice provides a sufficient heat sink and dilutes the acid as it forms.
Formation of Dark, Tarry Byproducts 1. Elevated Reaction Temperature: Exceeding the optimal reaction temperature can lead to polymerization and decomposition of the starting material and product.[8] 2. Localized Hotspots: Inefficient stirring can create localized areas of high temperature, promoting side reactions.Action: 1. Maintain strict temperature control throughout the reaction, especially during the heating phase.[9] 2. Use a mechanical stirrer for larger scale reactions to ensure efficient mixing and uniform temperature distribution. Rationale: The Vilsmeier-Haack reaction is sensitive to temperature.[10] Excessive heat can lead to unwanted side reactions, reducing the yield and complicating purification.[11]
Low Yield of Desired Product 1. Incomplete Vilsmeier Reagent Formation: If the initial reaction between POCl₃ and DMF is incomplete, the subsequent formylation will be inefficient. 2. Reaction Temperature Too Low: While avoiding high temperatures is crucial, a temperature that is too low may result in an incomplete reaction.[8]Action: 1. Allow the POCl₃/DMF mixture to stir at 0°C for at least 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding the isoquinoline substrate.[8] 2. After the initial addition at low temperature, the reaction may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[4] Rationale: The concentration of the active Vilsmeier reagent and the reaction temperature are key parameters that influence the reaction kinetics and overall yield.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance.[6][7] It reacts violently with water, releasing heat and toxic, corrosive fumes of hydrochloric acid and phosphoric acid.[6][12] Inhalation can be fatal and cause severe irritation to the respiratory tract, leading to pulmonary edema.[7][13] Skin contact will cause severe burns.[7] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]

Q2: Can I pre-mix the Vilsmeier reagent and store it for later use?

A2: It is strongly recommended to prepare the Vilsmeier reagent in situ and use it immediately. The reagent is moisture-sensitive and can degrade over time, leading to lower yields and inconsistent results.[11]

Q3: My reaction mixture turned a dark red/brown color upon heating. Is this normal?

A3: A color change to a reddish or brownish hue is often observed during the Vilsmeier-Haack reaction and is not necessarily an indication of a problem.[14] However, the formation of a dark, tarry precipitate may suggest decomposition due to excessive temperature.[11] It is crucial to monitor the reaction progress by TLC to distinguish between normal color changes and product degradation.[15]

Q4: What is the best method for neutralizing the reaction mixture after quenching?

A4: After quenching the reaction with ice, the acidic mixture should be carefully neutralized with a base. Saturated aqueous solutions of sodium bicarbonate or sodium carbonate are commonly used.[3][8] Add the base slowly with vigorous stirring, as the neutralization will generate carbon dioxide gas. The final pH should be in the range of 6-8 to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[8]

Q5: I observe significant fuming during the quenching and neutralization steps. What is this, and how can I minimize it?

A5: The fumes are primarily hydrochloric acid (HCl) gas, generated from the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.[6] To minimize fuming, perform the quenching and neutralization steps slowly in a highly efficient fume hood. Ensuring the ice/water mixture is well-stirred and that the base is added portion-wise will help to control the rate of gas evolution.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-Chloroisoquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

Step 1: Vilsmeier Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[16]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

Step 2: Formylation Reaction

  • Dissolve the isoquinolinone precursor (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (typically between 60-90°C).[8][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred slurry of crushed ice.[4]

  • Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[8]

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[17][18]

Exothermic_Reaction_Management cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Quenching cluster_exotherms Critical Exothermic Steps DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Substrate Isoquinolinone Precursor Substrate->Iminium Quench Quench with Ice/Water Iminium->Quench Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Product 1-Chloroisoquinoline-7-carbaldehyde Neutralize->Product Exo1 High Exotherm Exo1->Vilsmeier Exo2 Vigorous Exotherm Exo2->Quench

Caption: Workflow for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde, highlighting the critical exothermic steps.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_reagent_solution Solution for Reagent Formation cluster_quench_solution Solution for Quenching start Uncontrolled Exotherm Observed q_step During which step? start->q_step step_reagent Reagent Formation q_step->step_reagent step_quench Quenching q_step->step_quench sol_rate Reduce POCl₃ addition rate step_reagent->sol_rate sol_cooling Improve cooling efficiency step_reagent->sol_cooling sol_slow_quench Add reaction mix slowly to ice step_quench->sol_slow_quench sol_excess_ice Use large excess of ice step_quench->sol_excess_ice

Caption: Troubleshooting logic for managing exothermic events during the synthesis.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Available from: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. Chapter: 5 Phosphorus Oxychloride. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis of 1-Chloroisoquinoline-7-carbaldehyde isomers

An In-Depth Comparative Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline-7-carbaldehyde and Its Positional Isomers For researchers, scientists, and drug development professionals, the unambiguous structural el...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline-7-carbaldehyde and Its Positional Isomers

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific advancement. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives often exhibit diverse biological activities. However, the synthesis of a specific isomer, such as 1-Chloroisoquinoline-7-carbaldehyde, can frequently yield a mixture of positional isomers. Differentiating these closely related molecules is a critical analytical challenge where even minor structural changes can significantly impact biological function and chemical reactivity.

This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of 1-Chloroisoquinoline-7-carbaldehyde and its isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data will be explained, offering field-proven insights to empower researchers in their analytical endeavors. Due to the limited availability of direct experimental data for all possible isomers, this guide will leverage predicted data and information from analogous structures, grounded in fundamental spectroscopic principles, to provide a robust analytical framework.[1]

The Analytical Imperative: Why Isomer Differentiation Matters

The precise placement of the chloro and carbaldehyde substituents on the isoquinoline core dictates the molecule's electronic and steric properties. A shift in the position of the electron-withdrawing chlorine atom or the reactive aldehyde group can alter molecular polarity, hydrogen bonding potential, and ultimately, how the molecule interacts with biological targets. Consequently, relying on a single analytical technique is often insufficient for definitive identification. This guide champions a multi-spectroscopic approach, where the convergence of data from different techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are highly diagnostic for distinguishing positional isomers of 1-Chloroisoquinoline-7-carbaldehyde.[2] The electron-withdrawing effects of the nitrogen atom, the chlorine substituent, and the carbonyl group create a unique electronic landscape for each isomer, leading to distinct chemical shifts for the aromatic protons.[3]

For 1-Chloroisoquinoline-7-carbaldehyde , the aldehyde proton is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 10.0-10.2 ppm.[4] The protons on the isoquinoline ring will exhibit a complex pattern of doublets and doublet of doublets between δ 7.6 and 8.5 ppm.[3] Protons ortho and para to the electron-withdrawing chloro group are expected to be shifted further downfield.[3]

In contrast, an isomer like 1-Chloroisoquinoline-6-carbaldehyde would show a different splitting pattern and chemical shifts for the protons on the benzene portion of the isoquinoline ring due to the altered positions of the substituents.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the carbonyl carbon being a key diagnostic peak. For aromatic aldehydes, this signal typically appears in the range of δ 190-200 ppm.[5] The positions of the carbon atoms bearing the chlorine and the carbons of the isoquinoline ring system will also show distinct chemical shifts depending on the isomer. For 1-Chloroisoquinoline-7-carbaldehyde, the carbon bearing the chlorine (C-7) and the carbons in its vicinity will have their chemical shifts influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy: Discerning Vibrational Fingerprints

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For 1-Chloroisoquinoline-7-carbaldehyde and its isomers, the key vibrational modes are the C=O stretch of the aldehyde and the C-Cl stretch.

The carbonyl (C=O) stretching frequency of an aromatic aldehyde is a prominent feature and is sensitive to the electronic effects of other substituents on the aromatic ring.[6][7] Conjugation of the aldehyde to the aromatic ring typically lowers the C=O stretching frequency to around 1705-1685 cm⁻¹.[6][8] The presence of an additional electron-withdrawing group, like chlorine, can slightly alter this frequency. A strong carbonyl stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹.[5]

Additionally, characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region.[5] The C-Cl stretching vibration would likely be observed in the fingerprint region (below 1000 cm⁻¹), although it may be difficult to assign definitively.[9] While the C=O stretch will be present in all isomers, its precise frequency can offer clues to the electronic environment and thus help in differentiation.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), molecules fragment in a reproducible manner, offering a "fingerprint" that can be used for identification.

For any isomer of 1-Chloroisoquinoline-7-carbaldehyde (C₁₀H₆ClNO), the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks in an approximate 3:1 ratio.[10][11] The predicted monoisotopic mass is 191.0138 m/z.[5]

The fragmentation patterns of the isomers are expected to be similar, likely involving the initial loss of a hydrogen atom (M-1), the formyl radical (M-29, loss of CHO), or chlorine (M-35).[12] However, the relative intensities of these fragment ions may differ between isomers, reflecting the different stabilities of the resulting carbocations.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[13] The isoquinoline ring system is a chromophore that absorbs UV radiation. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring.[14] Different isomers of 1-Chloroisoquinoline-7-carbaldehyde will likely exhibit subtle differences in their UV-Vis spectra due to the varying effects of the substituent positions on the electronic structure of the isoquinoline chromophore.[14][15] While these differences may not be as pronounced as in NMR, they can provide valuable corroborating evidence for structural assignment.

Comparative Spectroscopic Data Summary
Spectroscopic TechniqueFeature1-Chloroisoquinoline-7-carbaldehyde (Predicted)Positional Isomers (General Predicted Characteristics)
¹H NMR Aldehyde Proton (CHO)~10.0 - 10.2 ppm (singlet)[4]~9.9 - 10.3 ppm (singlet)
Aromatic ProtonsComplex multiplets (δ ~7.6 - 8.5 ppm)[3]Different chemical shifts and coupling constants depending on substituent positions
¹³C NMR Carbonyl Carbon (C=O)~190 - 193 ppm[4][5]~190 - 195 ppm
Aromatic CarbonsDistinct signals for all 9 aromatic carbons[5]Varied chemical shifts for ring carbons
IR Spectroscopy C=O Stretch (Aldehyde)~1700 cm⁻¹ (strong)[5]~1690 - 1710 cm⁻¹, sensitive to electronic environment[6]
C-Cl StretchFingerprint region (< 1000 cm⁻¹)[9]Fingerprint region (< 1000 cm⁻¹)
Mass Spectrometry Molecular Ion (M⁺)m/z 191/193 (approx. 3:1 ratio)[5]m/z 191/193 (approx. 3:1 ratio)
Key FragmentsLoss of H, CHO, Cl[4]Potentially different relative abundances of fragment ions
UV-Vis Spectroscopy λ_maxMultiple absorption bands characteristic of the substituted isoquinoline system[13]Subtle shifts in λ_max and molar absorptivity
Visualizing the Analytical Workflow and Isomeric Structures

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample Purified Isomer Mixture or Suspected Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Comparative Data Analysis NMR->Data IR->Data MS->Data UV->Data Structure Structure Confirmation Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of chemical compounds.

isomers Positional Isomers of 1-Chloroisoquinoline-carbaldehyde cluster_7 1-Chloroisoquinoline-7-carbaldehyde cluster_6 1-Chloroisoquinoline-6-carbaldehyde a a b b

Caption: Molecular structures of 1-Chloroisoquinoline-7-carbaldehyde and its 6-carbaldehyde isomer.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker DRX-400 (or higher field) spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Rationale: High-field NMR is chosen to maximize signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. CDCl₃ is a common solvent for many organic compounds, but DMSO-d₆ may be used if solubility is an issue.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[16] Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of solid sample.

  • Procedure: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[16]

  • Rationale: The KBr pellet method ensures a uniform dispersion of the solid sample, minimizing scattering effects and producing a high-quality spectrum. ATR is a modern, faster alternative that requires less sample preparation.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample, dissolved in a volatile solvent, can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Procedure: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Rationale: EI is a "hard" ionization technique that produces extensive fragmentation, which is valuable for structural elucidation by creating a detailed fragmentation pattern or "fingerprint" for the molecule.

UV-Vis Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.[16]

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

  • Procedure: The spectrophotometer is blanked using a cuvette containing only the solvent. The sample solution is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.[16]

  • Rationale: UV-grade solvents are used because they are transparent in the UV region of interest. A dual-beam instrument corrects for fluctuations in the light source, providing a more stable baseline.

Conclusion
References
  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Comparative

The Strategic Placement of Halogens: A Comparative Analysis of Halo-isoquinolines in Modern Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applicat...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1] The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this privileged structure has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of isoquinoline derivatives, profoundly influencing their potency, selectivity, and metabolic stability.[1] This guide offers a comparative analysis of halo-isoquinolines, providing researchers, scientists, and drug development professionals with an in-depth understanding of their potential in oncology, neuroprotection, and antimicrobial chemotherapy, supported by experimental data and detailed protocols.

The Halogen Effect: More Than Just a Steric Bulker

The introduction of a halogen atom into the isoquinoline nucleus is a nuanced decision driven by the unique properties of each halogen. The choice of halogen and its position on the isoquinoline ring can dramatically alter a molecule's lipophilicity, electronic character, and metabolic fate, which in turn dictates its interaction with biological targets.[2]

Halogenation can enhance binding affinity through various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds.[3] The electronegativity and size of the halogen atom are critical determinants of these interactions. For instance, the small and highly electronegative fluorine atom can significantly alter the acidity of nearby protons and act as a hydrogen bond acceptor, while the larger and more polarizable iodine atom is an excellent halogen bond donor.[4]

A Comparative Look at Halo-isoquinolines in Key Therapeutic Areas

Anticancer Activity: A Tale of Potency and Selectivity

Halogenated isoquinolines have demonstrated significant promise as anticancer agents, with their efficacy often being dependent on the nature and position of the halogen substituent.[1][5]

Comparative Anticancer Potency:

While a direct head-to-head comparison of a complete series of 6-halo-isoquinoline-1-carbaldehydes is not extensively documented, the existing literature on related halo-isoquinolines provides valuable insights into their structure-activity relationships (SAR). For instance, fluorination at various positions on the isoquinoline ring has been shown to yield potent antiproliferative agents with IC50 values in the nanomolar range against several cancer cell lines.[4] The table below summarizes representative data for various halo-isoquinoline derivatives, illustrating the impact of halogenation on anticancer activity.

Compound ClassHalogenCancer Cell LineIC50 (µM)Key Observations
Isoquinoline-based thiosemicarbazonesFluoroVariousLow to mid nMFluorination enhances antiproliferative activity.[4]
2-Chloroquinoline-3-carbaldehyde derivativesChloroMCF-7 (Breast), A549 (Lung)VariesPrecursors to cytotoxic compounds.[5]
4-Bromo-isoquinoline derivativesBromoLeukemiaVariesUtilized in the synthesis of antitumor thiosemicarbazones.[5]
Quinoxaline aryl ethersFluoro, ChloroHCT-116 (Colon), MDA-MB-231 (Breast), DU-145 (Prostate)< 16Potent activity against multiple cancer cell lines.[6]
Pyranoquinolone derivativesBromoA549 (Lung)~35Dual inhibitor of topoisomerase II and DNA gyrase with apoptosis induction.[6]

Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for a single isoquinoline scaffold with systematic halogen substitution is limited.

One of the primary mechanisms through which halo-isoquinolines exert their anticancer effects is the induction of apoptosis.[7] This programmed cell death is often mediated through the modulation of key signaling pathways.

Signaling Pathway: Induction of Apoptosis by Halo-isoquinolines

G Halo_Isoquinoline Halo-isoquinoline Derivative Signaling_Pathways Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt) Halo_Isoquinoline->Signaling_Pathways Bcl2_Family Regulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Halo_Isoquinoline->Bcl2_Family Signaling_Pathways->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Halo-isoquinolines can induce apoptosis through various signaling pathways.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Halogenation can enhance the binding affinity and selectivity of isoquinoline-based kinase inhibitors.

Comparative Kinase Inhibitory Activity:

The electron-withdrawing nature and steric bulk of the halogen at specific positions of the isoquinoline ring are critical for modulating kinase inhibitory activity.[4] For example, structure-activity relationship studies on 4-(Phenylaminomethylene) isoquinoline-1, 3 (2H, 4H)-diones as inhibitors of cyclin-dependent kinase 4 (CDK4) have highlighted the importance of substituent effects.[8]

Compound ClassHalogenTarget KinaseIC50 (nM)Key Observations
Pyrazolo[3,4-g]isoquinolinesBromoHaspinDetrimentalIntroduction of bromine at the 8-position was detrimental to Haspin inhibition.[9]
Quinazoline DerivativesChloro, FluoroEGFR0.37 to 12.93Bulky halogen atoms at the 2,4-position of the aniline moiety increased VEGFR2 activity, while 3,4-substitution favored EGFR inhibition.[10]
HalophenolsChloro, Bromo, IodoProtein Tyrosine KinasesVariesSeveral derivatives showed stronger activity than the reference compound genistein.[11]

Note: This table summarizes findings from different studies on related heterocyclic compounds to illustrate the impact of halogenation on kinase inhibition.

Experimental Workflow: Anticancer Screening of Halo-isoquinolines

G Start Synthesized Halo-isoquinoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 values Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic cells Cytotoxicity->Apoptosis Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo™) Determine IC50 against specific kinases Cytotoxicity->Kinase_Assay Western_Blot Mechanistic Studies (Western Blot) Analyze protein expression (Caspases, Bcl-2, etc.) Apoptosis->Western_Blot End Lead Compound Identification Western_Blot->End Kinase_Assay->End

Caption: A typical workflow for evaluating the anticancer potential of halo-isoquinolines.

Neuroprotective Effects: A Shield Against Neurodegeneration

Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory and anti-oxidative actions.[12] Halogenation can potentially enhance these properties. Studies have shown that isoquinoline derivatives can enhance neuronal survival.[13] The introduction of halogens can modulate the interaction of these compounds with targets relevant to neurodegenerative diseases.

While direct comparative studies on a series of halo-isoquinolines for neuroprotection are still emerging, the known neuroprotective effects of various isoquinoline alkaloids provide a strong rationale for exploring their halogenated counterparts.[12][14]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halo-isoquinolines have shown promise in this area. For instance, a new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Interestingly, in this particular study, replacing a chloro group with a fluoro group on the isoquinoline moiety did not significantly alter the activity, suggesting that for this scaffold and target, the presence of a halogen, rather than its specific type, might be the key determinant of activity.[15]

Comparative Antimicrobial Potency:

Compound ClassHalogenBacterial StrainMIC (µg/mL)Key Observations
Alkynyl isoquinolinesChloro, FluoroMRSA, VREVariesActive against multidrug-resistant Gram-positive bacteria.[15]
QuinolonequinonesBromo, ChloroS. aureus, S. epidermidis1.22Exhibited significant antibacterial activity.[17]
Bromoquinoline IsomersBromoGram-positive & Gram-negativeVariesBroad-spectrum antimicrobial properties.[18]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halo-isoquinoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the halo-isoquinoline derivative in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[19]

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[19]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.[20][21]

Materials:

  • Recombinant kinase and its specific substrate

  • Halo-isoquinoline derivative

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add a mixture of the kinase and its substrate.

  • Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[20]

Conclusion: The Future of Halo-isoquinolines in Drug Discovery

The strategic incorporation of halogens into the isoquinoline scaffold provides a powerful and versatile approach to fine-tune the pharmacological properties of drug candidates. This comparative guide highlights the significant potential of halo-isoquinolines in the development of novel anticancer, neuroprotective, and antimicrobial agents. While direct comparative data across a full series of halo-analogues remains an area for further investigation, the existing body of research strongly supports the continued exploration of this chemical space. The provided experimental protocols offer a robust framework for researchers to systematically evaluate these promising compounds and unlock their full therapeutic potential. The nuanced understanding of the "halogen effect" will undoubtedly continue to guide the rational design of the next generation of isoquinoline-based medicines.

References

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Validation

A Researcher's Guide to ¹H NMR Chemical Shifts in Substituted Isoquinolines: A Comparative Analysis

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of ¹H NMR chemical shifts for substituted isoquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of ¹H NMR chemical shifts for substituted isoquinolines, supported by experimental data and theoretical principles. Our goal is to equip you with the expertise to predict, analyze, and interpret the ¹H NMR spectra of this critical class of heterocyclic compounds.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] Understanding the precise structure and electronic properties of isoquinoline derivatives is paramount for rational drug design and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the substitution patterns on the isoquinoline ring. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is, in turn, modulated by the nature and position of substituents. This guide will delve into these substituent-induced chemical shift variations, providing both a theoretical framework and practical, data-driven comparisons.

Theoretical Framework: Understanding Substituent Effects on ¹H NMR Chemical Shifts

The chemical shift of a proton in the isoquinoline ring is governed by the magnetic field it experiences, which is a sum of the externally applied magnetic field and the local magnetic fields generated by the circulation of electrons. Substituents alter the electron density distribution within the aromatic system, thereby shielding (increasing electron density, shifting the signal upfield to a lower ppm value) or deshielding (decreasing electron density, shifting the signal downfield to a higher ppm value) the ring protons. These effects are primarily transmitted through two mechanisms:

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electronegative substituents withdraw electron density, deshielding nearby protons. This effect attenuates with distance.[2][3]

  • Mesomeric (Resonance) Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) with lone pairs (e.g., -OCH₃, -NH₂) increase electron density, particularly at the ortho and para positions, causing upfield shifts. Conversely, electron-withdrawing groups (EWGs) that can accept π-electron density (e.g., -NO₂, -CN) decrease electron density at these positions, leading to downfield shifts.[4]

In the isoquinoline system, the nitrogen atom's electronegativity already creates a polarized environment, with protons on the pyridine ring (especially H-1 and H-3) being generally more deshielded than those on the benzene ring. The interplay of these inherent electronic features with the inductive and mesomeric effects of substituents leads to predictable, yet often complex, changes in the ¹H NMR spectrum.

Visualizing Electronic Effects on the Isoquinoline Core

The following diagram illustrates how electron-donating and electron-withdrawing substituents influence the electron density and, consequently, the ¹H NMR chemical shifts at various positions on the isoquinoline ring.

Caption: Logical flow of substituent effects on the isoquinoline ring.

Comparative ¹H NMR Data for Substituted Isoquinolines

The following tables summarize experimental ¹H NMR chemical shift data for unsubstituted isoquinoline and several of its derivatives. All data is reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Note that chemical shifts can vary slightly depending on the solvent and concentration.[5]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Isoquinoline

ProtonChemical Shift (δ, ppm) in CDCl₃
H-19.22
H-38.53
H-47.63
H-57.78
H-67.60
H-77.85
H-88.05

Data compiled from various sources.[6]

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Methoxy-Substituted Isoquinolines in CDCl₃

ProtonUnsubstituted6-Methoxy7-Methoxy6,7-Dimethoxy
H-19.22~9.10~9.15~9.05
H-38.53~8.40~8.45~8.35
H-47.63~7.50~7.55~7.45
H-57.787.05~7.707.02
H-67.60-~7.50-
H-77.85~7.20--
H-88.05~7.957.257.30
OCH₃-3.953.984.02, 4.05

Note: Values are approximate and collated from multiple sources for comparison.[7][8] The methoxy group, being an electron-donating group, generally causes an upfield shift (lower ppm) for protons on the benzene ring, particularly for those ortho and para to the substituent.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Chloro- and Nitro-Substituted Isoquinolines in CDCl₃

ProtonUnsubstituted1-Chloro5-Nitro
H-19.22-~9.50
H-38.53~8.20~8.80
H-47.63~7.80~8.00
H-57.78~7.90-
H-67.60~7.70~7.80
H-77.85~7.95~8.20
H-88.05~8.15~8.90

Note: Values are approximate and collated from multiple sources for comparison.[9][10] Both chloro and nitro groups are electron-withdrawing. The nitro group, being a strong deactivator, causes a significant downfield shift (higher ppm) for all protons, especially those on the same ring. The chloro group's effect is a combination of inductive withdrawal and weak mesomeric donation, resulting in a more moderate deshielding.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum of a Substituted Isoquinoline

This section provides a standardized protocol for the preparation and analysis of a substituted isoquinoline sample by ¹H NMR spectroscopy.

I. Materials and Equipment

  • Substituted isoquinoline sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)

  • NMR tube (5 mm, high precision)

  • Tetramethylsilane (TMS) internal standard (if not already in the solvent)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

II. Sample Preparation Workflow

G start Start weigh 1. Weigh 5-10 mg of isoquinoline sample start->weigh dissolve 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) weigh->dissolve transfer 3. Transfer solution to a 5 mm NMR tube dissolve->transfer vortex 4. Vortex gently to ensure homogeneity transfer->vortex place 5. Place the NMR tube in the spectrometer vortex->place end Ready for Analysis place->end

Caption: Standard workflow for preparing an isoquinoline sample for ¹H NMR analysis.

III. Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tune the Probe: Tune the probe to the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected signals.

    • Number of Scans: For a 5-10 mg sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (AQ): Aim for an acquisition time of at least 2-3 seconds to ensure good resolution.

  • Acquire the Spectrum: Start the acquisition.

IV. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

By following this protocol, you can reliably obtain high-quality, reproducible ¹H NMR spectra for your substituted isoquinoline compounds, enabling accurate structural elucidation and comparison.

Conclusion

The ¹H NMR spectrum of a substituted isoquinoline is rich with information, and a systematic understanding of substituent effects is key to unlocking it. This guide has provided a foundational understanding of the theoretical principles governing chemical shifts, presented comparative data for key substituent types, and offered a robust experimental protocol. By combining these theoretical insights with careful experimental practice, researchers can confidently utilize ¹H NMR spectroscopy to accelerate their research and development efforts in the vital field of isoquinoline chemistry.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.).
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 11, 2026, from [Link]

  • Abraham, R. J., & Matthaiou, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved January 11, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved January 11, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 11, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 11, 2026, from [Link]

  • H NMR Chemical Shifts - COPYRIGHTED MATERIAL. (n.d.). Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved January 11, 2026, from [Link]

  • Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... Retrieved January 11, 2026, from [Link]

  • Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved January 11, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 11, 2026, from [Link]

  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 11, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 11, 2026, from [Link]

  • American Chemical Society. (2026, January 8). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Retrieved January 11, 2026, from [Link]

  • Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (n.d.). Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Nitroquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved January 11, 2026, from [Link]

  • Beilstein Journals. (n.d.). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (2005, January 31). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. Retrieved January 11, 2026, from [Link]

Sources

Comparative

Confirming the Structure of 1-Chloroisoquinoline-7-carbaldehyde: A Comparative Guide to HRMS and Orthogonal Techniques

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of 1-Chloroisoquinoline-7-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the causality behind experimental choices, present a detailed HRMS protocol, and objectively compare its performance against orthogonal analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Challenge: Unambiguous Structure Elucidation

The synthesis of complex organic molecules can often yield a variety of isomers and unexpected byproducts. Therefore, confirming the precise atomic connectivity and constitution of the target molecule is a critical step. 1-Chloroisoquinoline-7-carbaldehyde, with its substituted isoquinoline core, presents a classic case for the need for robust analytical techniques to verify its structure.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical first step in structural confirmation.[1][2]

The Power of a Precise Mass

The cornerstone of HRMS in structural elucidation lies in its ability to provide an exact mass measurement, often to within a few parts per million (ppm) of the theoretical value.[2] This level of accuracy allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

For 1-Chloroisoquinoline-7-carbaldehyde, the molecular formula is C₁₀H₆ClNO. The theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), is a fundamental piece of data for confirmation.

Calculation of Theoretical Monoisotopic Mass:

  • Carbon (¹²C): 10 x 12.000000 = 120.000000 Da

  • Hydrogen (¹H): 6 x 1.007825 = 6.04695 Da

  • Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da

  • Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

  • Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da

  • Total Theoretical Monoisotopic Mass: 191.013792 Da

An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the proposed elemental composition.

The Isotopic Fingerprint: Confirming the Presence of Chlorine

A key feature of mass spectrometry is the presence of isotopic peaks. For an element like chlorine, which has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), the mass spectrum will exhibit a characteristic pattern. A molecule containing a single chlorine atom will show a molecular ion peak (M) corresponding to the ³⁵Cl isotope and an M+2 peak, approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. This distinct isotopic signature is a powerful confirmation of the presence of a chlorine atom in the molecule.

Experimental Workflow for HRMS Analysis

The following diagram illustrates a typical workflow for the HRMS analysis of a small molecule like 1-Chloroisoquinoline-7-carbaldehyde.

Caption: A typical workflow for HRMS-based structural confirmation.

Detailed HRMS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Chloroisoquinoline-7-carbaldehyde.

    • Dissolve the sample in a high-purity solvent such as acetonitrile or methanol to create a stock solution of 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Instrument Setup (Example using an Orbitrap Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the isoquinoline nitrogen is basic and readily protonated.

    • Spray Voltage: 3.5 - 4.5 kV.

    • Capillary Temperature: 275 - 325 °C.

    • Mass Resolution: Set to a high value, for example, 120,000 (FWHM) at m/z 200, to ensure accurate mass measurement.[3]

    • Scan Range: A range that encompasses the expected m/z of the protonated molecule, for example, m/z 100-500.

  • Data Acquisition and Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum.

    • Determine the experimental m/z of the most abundant ion. For 1-Chloroisoquinoline-7-carbaldehyde, this will be the protonated molecule, [M+H]⁺.

    • Compare the measured accurate mass with the theoretical monoisotopic mass of the [M+H]⁺ ion (192.021617 Da). The mass error should ideally be below 5 ppm.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom (M+2 peak with ~33% relative abundance).

Orthogonal Techniques for Comprehensive Structural Verification

While HRMS provides a definitive elemental composition, it does not directly reveal the connectivity of the atoms. For complete structural elucidation, orthogonal techniques that provide information on the molecular framework are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.[4][5] For 1-Chloroisoquinoline-7-carbaldehyde, both ¹H and ¹³C NMR would be employed.

Predicted ¹H and ¹³C NMR Data:

Based on known data for isoquinoline and its derivatives, the following are predicted chemical shifts for 1-Chloroisoquinoline-7-carbaldehyde.[6]

Technique Predicted Chemical Shifts (ppm) Key Information Provided
¹H NMR Aldehyde proton (CHO): ~10.0 ppmAromatic protons: ~7.5 - 9.0 ppmNumber of different types of protons, their chemical environments, and their proximity to each other through spin-spin coupling.
¹³C NMR Aldehyde carbon (C=O): ~190 ppmAromatic carbons: ~120 - 150 ppmNumber of different types of carbon atoms and their chemical environments.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration (proton count), and coupling patterns (J-coupling) to determine the connectivity of the protons.

    • ¹³C NMR: Determine the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Use these advanced techniques to establish correlations between protons and carbons, providing a complete and unambiguous assignment of the molecular structure.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] However, its primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for many organic molecules.

Workflow for X-ray Crystallography:

Caption: The workflow for single-crystal X-ray crystallography.

Crystallization Strategies for 1-Chloroisoquinoline-7-carbaldehyde:

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is crucial. Isoquinoline itself is soluble in many common organic solvents.[7]

  • Common Techniques:

    • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.

    • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[8]

    • Layering: Carefully layering a solvent in which the compound is soluble on top of a solvent in which it is insoluble.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Application to 1-Chloroisoquinoline-7-carbaldehyde
HRMS Elemental CompositionHigh sensitivity, small sample requirement, rapid analysis.Does not provide direct structural connectivity information.Essential first step to confirm the molecular formula C₁₀H₆ClNO.
NMR Atomic Connectivity & Chemical EnvironmentProvides detailed information about the molecular skeleton and stereochemistry.Lower sensitivity than MS, requires larger sample amounts, can have complex spectra.Crucial for confirming the specific isomer and the positions of the chloro and aldehyde groups.
X-ray Crystallography 3D Atomic ArrangementProvides the most definitive and unambiguous structural information.Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.The "gold standard" for absolute structural proof if a suitable crystal can be grown.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of a novel compound like 1-Chloroisoquinoline-7-carbaldehyde requires a synergistic approach that leverages the strengths of multiple analytical techniques. High-Resolution Mass Spectrometry serves as the foundational tool, providing a rapid and highly accurate determination of the elemental composition. This is then complemented by the detailed connectivity information gleaned from Nuclear Magnetic Resonance spectroscopy. Finally, for an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography, when feasible, provides the ultimate confirmation. By integrating these powerful methods, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and scientific inquiry.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Bioanalysis, 9(8), 651-662. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

  • Centre de Recherche de Gif-sur-Yvette. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. Retrieved from [Link]

Sources

Validation

Interpreting the Mass Spectrum of 1-Chloroisoquinoline-7-carbaldehyde: A Comparative Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1-chloroisoquinoline-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. For researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1-chloroisoquinoline-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification and characterization in complex matrices. This guide will delve into the predicted fragmentation pathways, offer a comparative analysis with related structures, and provide a detailed experimental protocol for acquiring a high-quality mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

While direct experimental mass spectra for 1-chloroisoquinoline-7-carbaldehyde are not widely published, a detailed interpretation can be constructed based on the well-established fragmentation patterns of its constituent functional groups: the isoquinoline core, the aromatic chlorine substituent, and the carbaldehyde group.[1]

Molecular Ion Peak: The molecular formula for 1-chloroisoquinoline-7-carbaldehyde is C₁₀H₆ClNO, with a monoisotopic mass of approximately 191.01 g/mol .[2] A key feature of the mass spectrum will be the presence of a prominent molecular ion peak (M⁺) at m/z 191. The stability of the aromatic isoquinoline ring system contributes to the intensity of this peak. A crucial identifying characteristic will be the isotopic peak (M+2) at m/z 193, resulting from the natural abundance of the ³⁷Cl isotope. The intensity of the M+2 peak is expected to be approximately one-third that of the molecular ion peak, a signature for monochlorinated compounds.[3][4][5]

Key Fragmentation Pathways:

The fragmentation of 1-chloroisoquinoline-7-carbaldehyde is anticipated to proceed through several key pathways initiated by electron ionization:

  • Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion.[6][7] This would result in a significant peak at m/z 190 (and a corresponding isotopic peak at m/z 192).

  • Loss of the Formyl Radical ([M-29]⁺): Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group will lead to the loss of the formyl radical (CHO•).[7][8] This will generate a prominent fragment ion at m/z 162 (with its isotopic partner at m/z 164).

  • Loss of Carbon Monoxide ([M-28]⁺ from [M-1]⁺): The acylium ion formed by the loss of a hydrogen radical can subsequently lose a neutral molecule of carbon monoxide (CO). This is a very common fragmentation pathway for aromatic aldehydes.[6] This would result in a fragment at m/z 162 (and m/z 164).

  • Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical, leading to a fragment ion at m/z 156.

  • Further Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo further fragmentation, although these fragments are typically of lower intensity. The fragmentation of the parent isoquinoline molecule often involves the loss of HCN.[9][10]

The predicted fragmentation pathway is visualized in the following diagram:

G M [C₁₀H₆ClNO]⁺˙ m/z 191/193 M_minus_H [C₁₀H₅ClNO]⁺ m/z 190/192 M->M_minus_H - H• M_minus_CHO [C₉H₅ClN]⁺˙ m/z 162/164 M->M_minus_CHO - CHO• M_minus_Cl [C₁₀H₆NO]⁺˙ m/z 156 M->M_minus_Cl - Cl• M_minus_H_minus_CO [C₉H₅ClN]⁺˙ m/z 162/164 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted fragmentation pathway of 1-Chloroisoquinoline-7-carbaldehyde.

Comparative Analysis with Structurally Related Compounds

To provide a deeper understanding of the influence of each structural component on the mass spectrum, a comparison with the fragmentation patterns of simpler, related molecules is instructive.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
Isoquinoline 129 (strong)102 (loss of HCN), 77 (phenyl cation)[11]
Benzaldehyde 106 (strong)105 (loss of H•), 77 (loss of CHO•)[8]
Chlorobenzene 112/114 (strong)77 (loss of Cl•)
1-Chloroisoquinoline-7-carbaldehyde 191/193 (strong) 190/192 (loss of H•), 162/164 (loss of CHO• or H• and CO), 156 (loss of Cl•)

This comparison highlights how the fragmentation of 1-chloroisoquinoline-7-carbaldehyde is a composite of the behaviors of its constituent parts. The isoquinoline core provides stability to the molecular ion, the aldehyde group directs the initial losses of H• and CHO•, and the chlorine atom introduces the characteristic isotopic pattern.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of 1-chloroisoquinoline-7-carbaldehyde, the following detailed protocol for Electron Ionization (EI) Mass Spectrometry is recommended.

Objective: To determine the fragmentation pattern of 1-chloroisoquinoline-7-carbaldehyde for structural confirmation.

Materials:

  • 1-Chloroisoquinoline-7-carbaldehyde (solid)[12][13]

  • High-purity solvent (e.g., methanol or dichloromethane, HPLC grade)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization.

  • Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns.

  • Mass Analyzer: Set to scan a mass range of m/z 40-300 to encompass the molecular ion and expected fragments.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 1-chloroisoquinoline-7-carbaldehyde in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Ensure the sample is fully dissolved to prevent issues with the inlet system.

  • Instrument Setup and Calibration:

    • Perform a routine calibration of the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

    • Set the ion source temperature to approximately 200-250 °C.

    • Set the transfer line temperature (if using GC-MS) to approximately 280 °C to prevent condensation.

  • Data Acquisition (GC-MS Inlet):

    • Inject 1 µL of the prepared sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

    • Program the GC oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature of around 280 °C to ensure elution of the compound.

    • The mass spectrometer should be set to acquire data in full scan mode over the specified mass range.

  • Data Acquisition (Direct Insertion Probe):

    • Place a small amount of the solid sample into a capillary tube for the direct insertion probe.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample.

    • Acquire mass spectra as the sample evaporates.

  • Data Analysis:

    • Identify the molecular ion peak and its corresponding M+2 isotopic peak.

    • Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.

    • Compare the obtained spectrum with a library of known spectra if available.

Workflow for Mass Spectrometry Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in volatile solvent inject Inject into GC-MS or use Direct Insertion Probe dissolve->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (m/z 40-300) ionize->analyze identify_M Identify Molecular Ion and M+2 Peak analyze->identify_M identify_frags Identify Key Fragments identify_M->identify_frags propose_path Propose Fragmentation Pathway identify_frags->propose_path compare Compare with Reference Spectra propose_path->compare

Caption: Workflow for the mass spectrometric analysis of 1-Chloroisoquinoline-7-carbaldehyde.

Conclusion

The mass spectrum of 1-chloroisoquinoline-7-carbaldehyde is predicted to be rich in structural information. The presence of a strong molecular ion peak with its characteristic chlorine isotopic pattern, coupled with predictable fragmentation pathways involving the loss of hydrogen, the formyl group, and carbon monoxide, provides a robust fingerprint for its identification. By understanding these fragmentation patterns and following a rigorous experimental protocol, researchers can confidently characterize this important heterocyclic compound in their studies.

References

  • Schmid, J., et al. (2012). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(9), 1595–1605. [Link]

  • American Chemical Society. (2012). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • ResearchGate. (2012). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Request PDF. [Link]

  • SlideShare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). SlideShare. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Whitman People. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). CHEMISTRY 1000. [Link]

  • National Institutes of Health. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC. [Link]

  • National Institutes of Health. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Dunnivant, F. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Efficiency: Vilsmeier-Haack vs. Reissert Reaction

In the landscape of synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and advanced materials. Among the arse...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and advanced materials. Among the arsenal of named reactions available to chemists, the Vilsmeier-Haack and Reissert reactions have long been staples for the modification of aromatic and heteroaromatic systems. While both are powerful tools, their optimal applications and overall synthetic efficiencies can vary significantly depending on the substrate and the desired transformation. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack and Reissert reactions, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Core Principles and Applications

FeatureVilsmeier-Haack ReactionReissert Reaction
Primary Transformation Formylation of electron-rich aromatic and heteroaromatic rings.Introduction of an acyl and a cyano group at the 1- and 2-positions of N-heterocycles, primarily quinolines and isoquinolines.
Key Reagents A substituted formamide (e.g., DMF) and a dehydrating agent (e.g., POCl₃).An acid chloride, a cyanide source (e.g., KCN or TMSCN), and an N-heterocycle.
Electrophile Chloroiminium ion (Vilsmeier reagent).Acyl-activated N-heterocycle.
Typical Substrates Electron-rich systems like anilines, phenols, indoles, pyrroles, and furans.N-heterocycles such as quinolines, isoquinolines, and pyridines.
Initial Product An iminium salt, which is hydrolyzed to an aldehyde.A Reissert compound (e.g., a 1-acyl-2-cyano-1,2-dihydroquinoline).

Delving into the Mechanisms: A Tale of Two Electrophiles

The fundamental difference between the Vilsmeier-Haack and Reissert reactions lies in the nature of the electrophile and the mode of activation of the heterocyclic system.

The Vilsmeier-Haack Reaction: A Potent Formylating Agent

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2] This reagent is a potent electrophile that can attack electron-rich aromatic systems. The reaction culminates in the hydrolysis of the resulting iminium salt to furnish the corresponding aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Aromatic/Heterocycle Iminium_salt Iminium Salt Intermediate Arene->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl/Heteroaryl Aldehyde Iminium_salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (workup)

Mechanism of the Vilsmeier-Haack Reaction.

The Reissert Reaction: Activation and Nucleophilic Addition

In contrast, the Reissert reaction involves the activation of an N-heterocycle, such as quinoline or isoquinoline, by an acid chloride. This forms a highly reactive N-acylpyridinium salt, which is then susceptible to nucleophilic attack by a cyanide ion at the C2 position.[3] The resulting product is a stable, isolable intermediate known as a Reissert compound.[3] This compound can then undergo further transformations, most notably hydrolysis to yield quinaldic acid or its derivatives.

Reissert_Reaction_Mechanism Quinoline Quinoline Acylquinolinium N-Acylquinolinium Salt Quinoline->Acylquinolinium + Acid Chloride Acid_Chloride Acid Chloride Reissert_Compound Reissert Compound Acylquinolinium->Reissert_Compound + CN⁻ (Nucleophilic Attack) Cyanide Cyanide (CN⁻) Quinaldic_Acid Quinaldic Acid Derivative Reissert_Compound->Quinaldic_Acid + H₂O, H⁺ or OH⁻ (Hydrolysis) H2O_H H₂O, H⁺ or OH⁻

Mechanism of the Reissert Reaction.

Head-to-Head Comparison of Synthetic Efficiency

A direct comparison of the synthetic efficiency of these two reactions is most meaningful when considering a common synthetic goal. A relevant example is the introduction of a functional group at the 2-position of a quinoline ring. The Vilsmeier-Haack reaction can directly formylate certain activated quinoline derivatives, while the Reissert reaction provides a two-step route to quinoline-2-carboxylic acids, which can be further transformed.

Functionalization of Quinolines: A Case Study

Vilsmeier-Haack Reaction on Quinolines: The Vilsmeier-Haack reaction on quinoline derivatives typically requires an activating group on the ring. For instance, N-arylacetamides can undergo Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines in good to moderate yields. The presence of electron-donating groups on the N-aryl moiety generally improves the yield and reduces the reaction time. However, the reaction can be sensitive to the position of substituents, with meta-electron-donating groups on the acetanilide providing better yields than ortho or para substituents.

Reissert Reaction on Quinolines: The classical Reissert reaction on quinoline itself proceeds with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline (a Reissert compound).[3] This intermediate can then be hydrolyzed to produce quinaldic acid.[3] The yields for the formation of the Reissert compound are often good, and subsequent hydrolysis can also be efficient. A key advantage of the Reissert reaction is its broader applicability to a wider range of substituted quinolines without the strict requirement for activating groups that the Vilsmeier-Haack reaction often demands.

ReactionSubstrateReagentsConditionsProductYield (%)Reference
Vilsmeier-Haack AcetanilidePOCl₃, DMF0-5°C then 90°C2-Chloro-3-formylquinoline63[4]
Vilsmeier-Haack 2-MethylacetanilidePOCl₃, DMF0-5°C then 90°C2-Chloro-3-formyl-8-methylquinoline63[5]
Reissert QuinolineBenzoyl chloride, KCNMethylene chloride/water1-Benzoyl-2-cyano-1,2-dihydroquinoline~80-90 (typical)
Reissert Hydrolysis 1-Benzoyl-2-cyano-1,2-dihydroquinolineHCl, H₂ORefluxQuinaldic acidHigh[3]

From this data, it is evident that for the synthesis of a 2-functionalized quinoline, the Reissert reaction followed by hydrolysis can offer a high-yielding pathway. The Vilsmeier-Haack reaction, while direct, may provide moderate yields and is more dependent on the substrate's electronic properties.

Functional Group Tolerance: A Critical Consideration

The compatibility of a reaction with various functional groups is a crucial factor in its application in complex molecule synthesis.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is generally tolerant of a range of functional groups. However, its strongly acidic and dehydrating conditions can be problematic for acid-labile groups. A significant limitation is the reaction of the Vilsmeier reagent with hydroxyl groups, often leading to formylation or chlorination.[6] For example, the Vilsmeier-Haack reaction on uracil derivatives can result in concurrent chlorination at the C2 and C4 positions.[7] Amino groups can also react with the Vilsmeier reagent.

Reissert Reaction: The classical Reissert reaction conditions, involving a cyanide salt in a biphasic system, can be incompatible with base-sensitive functional groups. However, the development of anhydrous methods using trimethylsilyl cyanide (TMSCN) has broadened the scope and functional group tolerance of the reaction. The Reissert reaction is generally compatible with a variety of substituents on the quinoline ring, including electron-donating and electron-withdrawing groups.

Applications in Drug Discovery and Development

Both the Vilsmeier-Haack and Reissert reactions have played significant roles in the synthesis of medicinally important compounds.

Vilsmeier-Haack Reaction: The formyl group introduced by the Vilsmeier-Haack reaction is a versatile handle for further synthetic manipulations. This reaction has been employed in the synthesis of numerous heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] For instance, a Vilsmeier-Haack reaction on 2,4-dimethylpyrrole is a key step in the synthesis of the anticancer drug Semaxanib.[8]

Reissert Reaction: The Reissert reaction is a cornerstone in the synthesis of isoquinoline alkaloids, a class of natural products with diverse and potent biological activities.[9] The ability to introduce a substituent at the C1 position of the isoquinoline ring system is particularly valuable. The reaction has been applied to the total synthesis of numerous alkaloids, including those with potential therapeutic applications.

Experimental Protocols

Representative Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (1 equivalent) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford indole-3-carboxaldehyde.

Representative Reissert Reaction on Quinoline

Materials:

  • Quinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • EXTREME CAUTION: This reaction should be performed in a well-ventilated fume hood, and all glassware should be decontaminated with bleach solution after use to destroy any residual cyanide.

  • In a round-bottom flask, dissolve quinoline (1 equivalent) in dichloromethane (10 volumes).

  • In a separate flask, dissolve potassium cyanide (1.5 equivalents) in water (5 volumes).

  • Combine the two solutions in a flask equipped with a mechanical stirrer and cool to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of quinoline.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Reissert compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion: Choosing the Right Tool for the Job

The Vilsmeier-Haack and Reissert reactions are both indispensable tools in the synthetic chemist's toolbox for the functionalization of heterocyclic compounds. The choice between them hinges on a careful consideration of the substrate, the desired product, and the required functional group tolerance.

  • The Vilsmeier-Haack reaction is the method of choice for the direct formylation of electron-rich aromatic and heteroaromatic systems . Its efficiency is highly dependent on the electronic nature of the substrate, and its acidic conditions can be a limitation for sensitive functional groups.

  • The Reissert reaction offers a more versatile approach for the functionalization of N-heterocycles like quinolines and isoquinolines , particularly when direct electrophilic substitution is challenging. It provides a reliable two-step route to valuable intermediates like quinaldic acids and allows for the introduction of a variety of substituents at the 2-position.

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will enable researchers to design more efficient and robust synthetic routes towards their target molecules.

References

  • Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

  • Al-Zaydi, K. M. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(7), 1209-1214. [Link]

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Wikipedia. (2023). Reissert indole synthesis. [Link]

  • Douglas, C. J., & Movassaghi, M. (2021). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society, 143(30), 11777–11782. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

  • Request PDF. (n.d.). Reissert reaction (aldehyde synthesis). [Link]

  • S. W. Kim, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]

  • Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

  • Yamanaka, H., et al. (1986). Functionalization of Pyridines via Reissert-Henze Reaction. Chemical and Pharmaceutical Bulletin, 34(7), 2843-2849. [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

  • Request PDF. (n.d.). Reissert indole synthesis. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis (pp. 1-6). John Wiley & Sons, Ltd. [Link]

  • Popp, F. D., & Wefer, J. M. (1967). Reissert compound studies: the first pyridine reissert compound. Journal of the Chemical Society, Chemical Communications, (11), 59. [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. [Link]

  • Request PDF. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(2), 535–558. [Link]

  • ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. [Link]

  • Tyagi, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27443. [Link]

  • Hull, R., & Seden, T. P. (1980). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society, Perkin Transactions 1, 2717-2721. [Link]

  • ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. [Link]

  • Tekale, A. S. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 42-45. [Link]

  • ResearchGate. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. [Link]

  • Popp, F. D. (1975). Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. Heterocycles, 3(12), 1071-1087. [Link]

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]

  • Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. [Link]

  • ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. [Link]

  • Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. [Link]

  • Wikipedia. (2023). Semaxanib. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of alkaloids using Reissert compounds. V. Synthesis of 1-(4'-hydroxy-3'-methoxybenzyl)-7-hydroxy-6-methoxyisoquinol ine (cristadine). [Link]

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Sources

Validation

A Comparative Guide to the Biological Activity of Chloro- vs. Fluoro-Substituted Isoquinolines

Introduction: The Strategic Role of Halogenation in Isoquinoline Drug Design The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Isoquinoline Drug Design

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The strategic modification of this privileged structure is a key focus of drug discovery. Among the most impactful modifications is halogenation, particularly the introduction of chlorine (Cl) and fluorine (F) atoms.

The choice between chlorine and fluorine is not arbitrary; it is a calculated decision based on their distinct physicochemical properties. Fluorine, being the most electronegative element, is small and can significantly alter the electronic properties (pKa) of a molecule, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with protein targets.[4] Chlorine, while also electronegative, is larger and more lipophilic. This can enhance membrane permeability and provide additional van der Waals interactions within a protein's binding pocket, which can be crucial for potency.[5][6]

This guide provides a comparative analysis of the biological activities of chloro- and fluoro-substituted isoquinolines, synthesizing experimental data from disparate studies to offer a coherent overview for researchers in drug development. We will delve into their anticancer, antimicrobial, and enzyme inhibitory profiles, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Part 1: Comparative Anticancer Activity

The modification of the isoquinoline core with halogens has yielded potent anticancer agents. These compounds often exert their effects by inducing cell cycle arrest, apoptosis, and autophagy.[7][8] The choice of halogen can fine-tune the compound's cytotoxicity and selectivity against various cancer cell lines.

Chloro-Substituted Isoquinolines: Established Cytotoxicity

Chloro-substituted isoquinolines have a well-documented history of significant antineoplastic activity. For instance, a series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones demonstrated potent cytotoxicity against a panel of 15 human tumor cell lines, including leukemia, colon, and breast cancer lines.[9] The most active of these compounds induced caspase-mediated apoptosis and cell cycle arrest, highlighting a clear mechanism of action.[9] Studies on other chloroquinoline derivatives have shown that these compounds can be significantly more active than reference drugs against lung, HeLa, and colorectal cancer cell lines.[10]

Fluoro-Substituted Isoquinolines: Modulating Potency and Selectivity

Fluorine substitution is a modern strategy to enhance the drug-like properties of isoquinoline-based anticancer agents. While direct comparative studies are limited, the inclusion of fluorine is often aimed at improving metabolic stability and target engagement. For example, in the related quinolone scaffold, halogenation is a key determinant of activity.[11][12] The strategic placement of fluorine can lead to highly potent derivatives, though in some cases, it can also increase cytotoxicity, as seen when certain fluoroquinolones are exposed to UV light.[13]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀) of representative chloro- and fluoro-substituted isoquinoline and quinoline derivatives against various cancer cell lines. It is crucial to note that these results are from different studies and direct comparison should be made with caution, as experimental conditions vary.

Compound Class/NameHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Chloroalkyl isoquinoline-1,3-dione (2i)ChloroMOLT-4 (Leukemia)< 10[9]
Chloroalkyl isoquinoline-1,3-dione (2d)ChloroHL-60 (Leukemia)< 10[9]
Chloroquinoline Derivative (Compound 2)ChloroLovo (Colorectal)28.82 (µg/mL)[10]
Chloroquinoline Derivative (Compound 17)ChloroHeLa (Cervical)30.92 (µg/mL)[10]
1-Styryl Isoquinoline (Compound 14)Fluoro (on styryl)HGC-27 (Gastric)0.04[14]
1-Styryl Isoquinoline (Compound 20)Fluoro (on styryl)HGC-27 (Gastric)0.08[14]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[15][16]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO). Incubate for 48 or 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion Compound Synthesize/Obtain Isoquinoline Derivative MTT Cytotoxicity Assay (e.g., MTT Assay) Compound->MTT Cells Culture Cancer Cell Lines Cells->MTT IC50 Determine IC50 Value MTT->IC50 Potency Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) Analysis Data Analysis & Interpretation Mechanistic->Analysis IC50->Mechanistic IC50->Analysis Conclusion Evaluate Anticancer Potential Analysis->Conclusion

Workflow for evaluating the anticancer potential of isoquinoline derivatives.

Part 2: Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[17] Halogenated isoquinolines have emerged as a promising class of antimicrobials, with activity against a range of pathogens, including drug-resistant strains like MRSA.[18][19]

Structure-Activity Relationship: Is Chlorine or Fluorine Superior?

A key study directly investigated the impact of switching a chloro for a fluoro group on an alkynyl isoquinoline scaffold.[20] The results were striking: the replacement of the chloro group with a fluoro group did not change the antimicrobial activity against Staphylococcus aureus.[20] This suggests that for this particular scaffold and target, the presence of a halogen at that position is important, but the specific nature (Cl vs. F) is not a critical determinant of potency. This underscores a crucial principle in drug design: the effect of a substituent is highly dependent on the molecular context.

However, both chloro- and fluoro-substituted alkynyl isoquinolines demonstrated potent activity (MICs = 4–8 µg/mL) against fluoroquinolone-resistant S. aureus strains, indicating they may overcome existing resistance mechanisms.[20] Their proposed mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[18][21]

Quantitative Comparison of Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) data for halogenated isoquinolines against clinically relevant bacteria.

Compound IDHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
HSN490ChloroS. aureus (MSSA)4[20]
HSN584FluoroS. aureus (MSSA)4[20]
HSN490ChloroS. aureus (MRSA, Cipro-R)8[20]
HSN584FluoroS. aureus (MRSA, Cipro-R)8[20]
HSN490ChloroE. faecalis (VSE)4[20]
HSN584FluoroE. faecalis (VSE)4[20]

MSSA: Methicillin-sensitive S. aureus; MRSA: Methicillin-resistant S. aureus; Cipro-R: Ciprofloxacin-Resistant; VSE: Vancomycin-sensitive Enterococcus.

Experimental Protocols: MIC and MBC Determination

These protocols, based on CLSI standards, are fundamental for evaluating the antimicrobial efficacy of new compounds.[17][21]

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Compound Preparation: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[17][19]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (inoculum, no compound) and negative (broth only) controls.[19]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[17]

  • Reading MIC: The MIC is the lowest compound concentration with no visible bacterial growth (turbidity).[17]

Protocol 2: Minimum Bactericidal Concentration (MBC)

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[17]

  • Plating: Spot-inoculate the aliquots onto a nutrient agar plate.[19]

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.[17]

  • Reading MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).[17]

G cluster_mic MIC Determination cluster_mbc MBC Determination Prep Prepare Serial Dilutions in 96-Well Plate Inoc Inoculate with Standardized Bacterial Suspension Prep->Inoc Inc1 Incubate (18-24h, 37°C) Inoc->Inc1 ReadMIC Read MIC Value (No Visible Growth) Inc1->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture Proceed if growth is inhibited Plate Spot onto Nutrient Agar Subculture->Plate Inc2 Incubate (18-24h, 37°C) Plate->Inc2 ReadMBC Read MBC Value (≥99.9% Killing) Inc2->ReadMBC

Experimental workflow for antimicrobial susceptibility testing (MIC & MBC).

Part 3: Comparative Enzyme Inhibitory Activity

Isoquinolines are prolific enzyme inhibitors, targeting a wide range of proteins critical to cell signaling and disease progression, such as kinases, phosphodiesterases (PDEs), and monoamine oxidases (MAOs).[1][16][22] Halogenation is a key tool for enhancing the potency and selectivity of these inhibitors.

Halogen-Driven Potency

The introduction of chlorine or fluorine can enhance binding affinity through several mechanisms. In a study on inhibitors of phosphodiesterase 4B (PDE4B), both 7-fluoro and 6-chloro isoquinoline derivatives exhibited significant inhibitory activity.[1] In the related quinoline scaffold, halogenated derivatives have shown potent inhibition of monoamine oxidases (MAO-A and MAO-B), which are targets for neurodegenerative diseases.[22] Docking studies of a chloro-fluoro-substituted quinoline revealed superior binding affinities compared to reference drugs, suggesting favorable interactions within the enzyme's active site.[22]

The potency of kinase inhibitors is also frequently modulated by halogenation. Pyrazolo[3,4-g]isoquinolines have been developed as potent inhibitors of kinases like Haspin and CLK1, with IC₅₀ values in the nanomolar range.[16][23] The choice and position of the halogen can drastically alter the selectivity profile, allowing for the fine-tuning of compounds against specific kinase targets.

Quantitative Comparison of Enzyme Inhibitory Activity

This table provides representative half-maximal inhibitory concentration (IC₅₀) values for halogenated isoquinoline and quinoline derivatives against various enzymes.

Compound ClassHalogen SubstitutionTarget EnzymeIC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinoline (3a)NoneHaspin (Kinase)167[16]
Pyrazolo[3,4-g]isoquinoline (3a)NoneCLK1 (Kinase)101[16]
Halogenated Quinoline (Q3Cl4F)Chloro & FluoroMAO-A7240[22]
Halogenated Quinoline (Q3Cl4F)Chloro & FluoroMAO-B8370[22]
Halogenated FlavoneChloroMAO-B~10[24]
Bicyclic Isoquinoline AdductFluoroPDE4B(Significant Activity)[1]
Bicyclic Isoquinoline AdductChloroPDE4B(Significant Activity)[1]

Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[25]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent-based assay quantitatively measures kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]

Materials:

  • Recombinant kinase and specific peptide substrate

  • Test compound (inhibitor)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the reaction by adding ATP. Include positive controls (no inhibitor) and negative controls (no kinase). Incubate at room temperature for 60 minutes.[16]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the positive control (100% activity). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.[16]

G E Enzyme ES Enzyme- Substrate Complex E->ES EI Enzyme- Inhibitor Complex E->EI S Substrate S->ES S->ES I Inhibitor (Halogenated Isoquinoline) I->EI I->EI P Product ES->E releases ES->P ES->P EI->ES

Generalized mechanism of competitive enzyme inhibition by a halogenated isoquinoline.

Synthesis and Outlook

The substitution of the isoquinoline scaffold with chlorine or fluorine is a powerful strategy for modulating biological activity. This guide demonstrates that the choice between these two halogens is highly context-dependent, with no universally superior option.

  • In antimicrobial applications , the specific identity of the halogen (chloro vs. fluoro) can have a minimal impact on potency for certain scaffolds, while the presence of the halogen itself is key to overcoming drug resistance.[20]

  • In anticancer therapy , both chloro- and fluoro-substituted derivatives have demonstrated exceptional, sub-micromolar potency, with the specific substitution pattern dictating the activity profile against different cancer types.[9][10][14]

  • In enzyme inhibition , halogens are critical for enhancing binding affinity and achieving high potency against targets like kinases and phosphodiesterases.[1][16]

The available data strongly suggest that the biological effect of halogen substitution is a result of a complex interplay between the halogen's properties (size, electronegativity, lipophilicity) and its precise location on the isoquinoline ring system, as well as the overall structure of the molecule. Future drug development efforts should focus on systematic, head-to-head comparisons of chloro- and fluoro-isosteres within the same molecular series to more definitively elucidate structure-activity relationships for specific biological targets.

References

  • Mukherjee, A., Hazra, S., Dutta, S., et al. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs. Available at: [Link]

  • Umezawa, N., Arakawa, H., & Nishio, T. (1996). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tuğrak, M., Gül, H. İ., & Büyükgüngör, O. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • El Aouad, N., Berenguer, I., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Naclerio, G. A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, P., & Kumar, A. (2018). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]

  • Bhongade, B. A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Berenguer, I., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Al-Qaraghuli, M. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. Available at: [Link]

  • Wallace, B. M., & Miller, S. J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Organic Chemistry. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • Nord, C. E., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. Available at: [Link]

  • Lee, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. Available at: [Link]

  • Wallace, B. M., & Miller, S. J. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. Available at: [Link]

  • Krayushkin, M. M., et al. (2023). Natural and synthetic isoquinolines with anticancer activity. ResearchGate. Available at: [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. Available at: [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • Li, Z., et al. (2022). Design, synthesis and anti-gastric carcinoma activity of 1-styryl isoquinoline derivatives. Journal of Molecular Structure. Available at: [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Protocol Preview. Available at: [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]

  • Nord, C. E., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Naclerio, G. A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]

  • Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

  • Kitamura, S., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Journal of Toxicological Sciences. Available at: [Link]

  • Tüzün, B., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Journal of Molecular Structure. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • El-Gazzar, M. G., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Grajewska, A., et al. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings. Available at: [Link]

  • Fiveable. (N.D.). Enzyme inhibition. Medicinal Chemistry Class Notes. Available at: [Link]

  • Sauthof, L., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Neurochemical Research. Available at: [Link]

  • Menon, B. R. K., et al. (2013). Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. ChemBioChem. Available at: [Link]

  • Figshare. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters. Available at: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 1-Chloroisoquinoline-7-carbaldehyde Derivatives

For researchers and drug development professionals investigating novel chemical entities like 1-Chloroisoquinoline-7-carbaldehyde derivatives, establishing a robust cytotoxicity profile is a critical first step. The isoq...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel chemical entities like 1-Chloroisoquinoline-7-carbaldehyde derivatives, establishing a robust cytotoxicity profile is a critical first step. The isoquinoline scaffold is a well-established pharmacophore found in numerous bioactive compounds, many of which exhibit significant anticancer potential.[1] Therefore, accurately quantifying the cytotoxic effect of new derivatives on various cell lines is fundamental to identifying promising therapeutic candidates and understanding their mechanism of action.

This guide provides an in-depth comparison of common cytotoxicity assays, explains the rationale behind selecting the most appropriate method, and delivers a detailed, field-proven protocol for implementation.

Part 1: Strategic Selection of a Cytotoxicity Assay

The choice of a cytotoxicity assay is not arbitrary; it depends on the experimental objective, the compound's properties, and the biological question being asked. The three most common methods—MTT, AlamarBlue (Resazurin), and LDH—measure different cellular parameters. Understanding these differences is key to generating meaningful and reliable data.

A researcher's decision-making process can be visualized as follows:

start Start: Assess Experimental Need throughput High-Throughput Screening (HTS)? start->throughput endpoint Endpoint Measurement: Metabolic Activity vs. Membrane Integrity? throughput->endpoint No assay_ab AlamarBlue Assay (Fluorescence/Colorimetric, No-wash) throughput->assay_ab Yes assay_mtt MTT Assay (Colorimetric, Lysis required) endpoint->assay_mtt Metabolic Activity assay_ldh LDH Release Assay (Colorimetric, Measures Necrosis) endpoint->assay_ldh Membrane Integrity mechanistic Mechanistic Insight Needed? (e.g., Apoptosis vs. Necrosis) assay_ab->mechanistic assay_mtt->mechanistic assay_ldh->mechanistic follow_up Combine Assays or Perform Follow-up (e.g., Annexin V) mechanistic->follow_up Yes

Caption: Assay selection workflow based on experimental goals.

Comparative Analysis of Core Assays

Each assay interrogates a different aspect of cell health. A direct comparison reveals their distinct advantages and limitations.

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[2]Metabolic Activity & Viability: Reflects mitochondrial function.Gold standard, cost-effective, high sensitivity.[3]Endpoint assay (cells are lysed); potential interference from reducing compounds; formazan crystals require a solubilization step.[4]
AlamarBlue® (Resazurin) Reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by cellular metabolic reductases.[5][6]Metabolic Activity & Viability: Reflects the overall reducing environment of the cell.[7]Non-toxic (allows for kinetic monitoring), homogeneous ("no-wash") format, highly sensitive, suitable for HTS.[6][8]Potential for compound interference; signal can be influenced by changes in cell metabolism unrelated to cytotoxicity.[9]
LDH Release Measurement of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) that is released into the culture medium upon plasma membrane damage.[10]Membrane Integrity & Necrosis: A direct marker of cell lysis.[10]Directly measures cell death (necrosis); supernatant is used, leaving cells for other assays.Less sensitive for detecting apoptosis or early cytotoxic events; can have higher variability.[3][11]

The difference in what each assay measures is crucial. An MTT or AlamarBlue assay reflects the metabolic capacity of the cell population, while an LDH assay directly measures membrane rupture, a hallmark of necrosis.[12] For initial screening of quinoline derivatives, the MTT assay is often chosen for its balance of cost, sensitivity, and the vast amount of historical data available for comparison.[13]

Part 2: A Validated Protocol for the MTT Cytotoxicity Assay

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of 1-Chloroisoquinoline-7-carbaldehyde derivatives using the MTT assay. It incorporates best practices to ensure data integrity and reproducibility.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay c1 1. Seed Cells in 96-well plate c2 2. Incubate (24h) Allow cell attachment c1->c2 t1 3. Prepare Compound Serial Dilutions t2 4. Treat Cells Add dilutions to wells t1->t2 t3 5. Incubate (24-72h) Exposure period t2->t3 a1 6. Add MTT Reagent (Incubate 2-4h) a2 7. Solubilize Formazan (Add DMSO/Solvent) a1->a2 a3 8. Read Absorbance (570 nm) a2->a3

Caption: Standard workflow for an MTT cytotoxicity assay.

Materials and Reagents
  • Cell Lines: Appropriate cancer or normal cell lines (e.g., HeLa, MCF-7, HT-29).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.

  • 1-Chloroisoquinoline-7-carbaldehyde Derivatives: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.[4][14]

  • Solubilization Solution: DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol.

  • Equipment: 96-well flat-bottom sterile plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Experimental Procedure

Day 1: Cell Seeding

  • Harvest Cells: Use cells in the logarithmic growth phase.[4]

  • Count and Dilute: Perform a cell count and dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, but this must be optimized for each cell line).[2][15]

  • Plate Cells: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[16]

Day 2: Compound Treatment

  • Prepare Dilutions: Prepare serial dilutions of the isoquinoline derivatives in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Set Up Controls:

    • Vehicle Control: Wells with cells treated only with the vehicle (e.g., 0.5% DMSO in medium). This represents 100% viability.

    • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Treat Cells: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls.

  • Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Day 4/5: MTT Assay and Data Acquisition

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[2][16]

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilize Crystals:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4]

    • Mix thoroughly on an orbital shaker for 15 minutes, protected from light, to ensure all crystals are dissolved.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Part 3: Data Analysis and Presentation

Raw absorbance values must be converted into a biologically meaningful format. The goal is to determine the concentration at which the compound inhibits cell viability by 50% (IC₅₀).

Calculations
  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percent Viability: Determine the viability of treated cells relative to the vehicle control using the following formula:

    % Viability = ( [Absorbance of Treated Sample] / [Absorbance of Vehicle Control] ) × 100

  • Determine IC₅₀ Value: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC₅₀ value.[13]

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison across different derivatives and cell lines.

Table 1: Cytotoxicity of 1-Chloroisoquinoline-7-carbaldehyde Derivatives against Various Cancer Cell Lines.

Compound IDDescriptionCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative A R = -CH₃MCF-7 (Breast)487.5 ± 0.8
Derivative B R = -OCH₃MCF-7 (Breast)4812.2 ± 1.5
Derivative A R = -CH₃HT-29 (Colon)4815.1 ± 2.1
Derivative B R = -OCH₃HT-29 (Colon)4825.6 ± 3.4
Positive ControlDoxorubicinMCF-7 (Breast)480.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This guide provides a framework for the systematic evaluation of 1-Chloroisoquinoline-7-carbaldehyde derivatives. The MTT assay serves as a robust and reliable starting point for initial cytotoxicity screening. However, it is crucial to recognize that no single assay tells the whole story. If a derivative shows high potency, follow-up studies using alternative methods like the LDH assay can help distinguish between cytostatic, apoptotic, or necrotic mechanisms of action. This multi-assay approach provides a more complete and trustworthy understanding of a compound's biological activity, paving the way for further preclinical development.

References

  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem. [URL: https://www.benchchem.
  • AlamarBlue Assay Protocol. Advanced BioMatrix.
  • Lactate Concentration assay (LDH method). Protocols.io. [URL: https://www.protocols.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetechnologies.com/blog/mtt-assay-protocol]
  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.com/alamarblue-cell-viability-assay-protocol.html]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/blog/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability/]
  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi. [URL: https://www.allevi3d.com/protocols/alamarblue-cell-viability-assay-for-3d-cell-culture/]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
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  • Alamar Blue Cell Viability Assay Kit. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0011211_AlamarBlue_CellViability_UG.pdf]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.com/reagents/ldh-assay-kit-guide]
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16139308/]
  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10720679/]
  • What is the principle of LDH assay? AAT Bioquest. [URL: https://www.aatbio.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [URL: https://www.assaygenie.com/content/assay-manuals/MAES0196-Lactate-Dehydrogenase-(LDH)-Cytotoxicity-Colorimetric-Assay-Kit.pdf]
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0300483X0500224X]
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. [URL: https://www.researchgate.
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  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3833446/]
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02816k]
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Validation

A Senior Application Scientist's Guide to Kinase Inhibition Screening for Isoquinoline-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of a Privileged Scaffold and a Premier Target Class Protein kinases, orchestrators of a vast array of cellular signal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Premier Target Class

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical and intensely pursued target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime candidates for therapeutic intervention.[1] Since the landmark approval of imatinib in 2001, the landscape has burgeoned with over 80 FDA-approved kinase inhibitors, a testament to the viability of this strategy.[3]

Within the arsenal of medicinal chemistry, the isoquinoline scaffold has emerged as a "privileged" structure, frequently appearing in successful kinase inhibitors.[4][5] Compounds based on isoquinoline and its related quinoline core are present in numerous FDA-approved drugs, highlighting their capacity to interact favorably with the kinase ATP-binding site.[6][7][8][9] This guide provides a comprehensive comparison of kinase inhibition screening methodologies, offering field-proven insights into experimental design, data interpretation, and the nuances of characterizing isoquinoline-based compounds. We will dissect the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

The Strategic Framework: Designing a Kinase Screening Cascade

A successful kinase inhibitor discovery program does not rely on a single assay but rather a strategically designed "screening cascade." This tiered approach is essential for efficiently filtering large compound libraries to identify and characterize promising leads with the desired potency, selectivity, and cellular activity. The causality behind this workflow is resource management; we employ less complex, high-throughput assays initially to cast a wide net, followed by more detailed, lower-throughput assays for promising hits to eliminate false positives and build a comprehensive pharmacological profile.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism cluster_3 Cellular & Functional Validation HTS Primary Screen (e.g., 10 µM single-point) Isoquinoline Library DoseResponse Dose-Response Assay (10-point curve) Determine IC50 HTS->DoseResponse Identifies 'Hits' OrthoAssay Orthogonal Assay (Different technology) Confirm activity DoseResponse->OrthoAssay Confirms Potency Selectivity Kinome Selectivity Profiling (Broad kinase panel) OrthoAssay->Selectivity Validates Hit MoA Mechanism of Action (e.g., ATP competition) Selectivity->MoA Characterizes Selectivity CellularTarget Cellular Target Engagement (e.g., NanoBRET™) MoA->CellularTarget Defines Mechanism CellularFunctional Functional Cellular Assay (e.g., Phosphorylation, Proliferation) CellularTarget->CellularFunctional Confirms Cellular Activity

Caption: A typical kinase inhibitor screening cascade, progressing from high-throughput primary screens to detailed cellular validation.

Comparing Primary Screening Technologies: Choosing the Right Tool

The selection of a primary assay technology is a critical decision point, balancing throughput, cost, and the quality of data.[1][2] For isoquinoline libraries, which can sometimes exhibit fluorescence, choosing a technology with minimal compound interference is paramount.[10]

Assay TechnologyPrincipleAdvantagesDisadvantagesCausality & Experimental Insight
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal via luciferase.[11]Universal for any kinase; high sensitivity; less interference from fluorescent compounds.[10][12]Multi-step process; potential for inhibition of the coupling enzyme (luciferase).[13]Expert Choice: Often preferred for primary HTS due to its robustness and minimal interference from colored or fluorescent library compounds. The "stop" step provides a defined reaction endpoint.[11]
Fluorescence-Based (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate. When phosphorylated, an antibody-fluorophore conjugate binds, bringing two fluorophores into proximity and generating a FRET signal.[1]Homogeneous "mix-and-read" format; high sensitivity.[10]Requires specific antibodies and labeled substrates; susceptible to interference from fluorescent compounds.[10]Expert Choice: Excellent for specific targets where validated reagents exist. The ratiometric readout can help normalize for some forms of compound interference.
Radiometric ([γ-³²P/³³P] ATP Filter Binding) Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate, which is then captured on a filter.[12]Considered the "gold standard" for sensitivity and directness; not prone to light-based interference.[12][14]Requires handling of radioactive materials and waste; low throughput; multi-step process.[12]Expert Choice: Now used less for HTS and more for validating key hits or for kinases where other assay formats are difficult to develop. Its direct measurement of phosphotransfer is mechanistically unambiguous.
Mobility Shift Assays Separates the charged substrate from the phosphorylated product based on differences in electrophoretic mobility.[1]Label-free potential; provides direct evidence of product formation.Substrate design is critical; may not be suitable for all kinases, especially those using large protein substrates.[1]Expert Choice: A powerful orthogonal assay. If a primary hit is confirmed with a fundamentally different technology like this, it significantly increases confidence that the compound is a true inhibitor.

Protocol Deep Dive: Luminescence-Based Kinase Assay

Robust and reproducible protocols are the bedrock of accurate inhibitor characterization.[11] The following is a detailed methodology for determining the IC₅₀ value of an isoquinoline-based compound using the widely adopted ADP-Glo™ Kinase Assay format.

Objective: To determine the concentration at which a test compound inhibits 50% of the target kinase's activity (IC₅₀).

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of critical controls. The Z'-factor calculation, based on positive and negative controls, provides a quantitative measure of assay quality before screening library compounds.

Materials & Reagents:

  • Purified, active recombinant kinase

  • Appropriate peptide or protein substrate[15]

  • Isoquinoline-based test compound (10 mM stock in DMSO)

  • ATP solution (at a concentration near the Kₘ for the specific kinase)[14]

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Experimental Protocol:

  • Compound Preparation (Dose-Response):

    • Prepare a 10-point, 3-fold serial dilution of the isoquinoline test compound in kinase reaction buffer.

    • Causality: A 10-point curve is preferred to accurately define the top and bottom plateaus of the sigmoidal curve, leading to a more reliable IC₅₀ calculation.[16]

    • Include a DMSO-only vehicle control (represents 0% inhibition) and a known inhibitor or no-enzyme control (represents 100% inhibition).

  • Plate Setup:

    • Add 1 µL of the diluted compound, DMSO vehicle, or positive control to the appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

    • Add 2 µL of this master mix to each well.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for ATP.

    • Causality: For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration.[11][14] Using Kₘ(ATP) is a standard condition that allows for more comparable data between different studies.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, which must be determined during assay development.

  • Reaction Stoppage and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Causality: Depleting the ATP is crucial because the subsequent detection step generates a luminescent signal from ATP.[11] Failure to deplete the unconsumed ATP from the kinase reaction would result in overwhelmingly high background signal.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis:

  • Normalization: Convert raw luminescence units (RLU) to percent inhibition using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_Inh) / (RLU_0%_Inh - RLU_100%_Inh))

  • Curve Fitting: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[17]

  • IC₅₀ Determination: The IC₅₀ is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[17][18]

Beyond Potency: Determining Selectivity and Mechanism of Action

A potent isoquinoline "hit" is only the first step. Understanding its selectivity and mechanism of action (MoA) is critical for its development as a tool compound or therapeutic lead.

Kinase Selectivity Profiling

Most kinase inhibitors are not absolutely specific for a single kinase.[19] Therefore, profiling your hit against a broad panel of kinases is essential to understand its "off-target" effects.[3][20] This is typically done by screening the compound at a single, high concentration (e.g., 1 µM) against a panel of hundreds of kinases.[16]

G node1 Target Kinase (e.g., AKT1) 98% Inhibition node2 Off-Target Kinase A 45% Inh. Off-Target Kinase B 20% Inh. Off-Target Kinase C 5% Inh. node3 ...

Caption: ATP-competitive inhibitors directly block the ATP binding site, while allosteric inhibitors bind elsewhere, inducing a conformational change.

Distinguishing between these mechanisms is a key characterization step. A straightforward method is to run the kinase inhibition assay at varying concentrations of ATP.

  • For an ATP-competitive inhibitor: The measured IC₅₀ will increase as the concentration of ATP increases, because the inhibitor and ATP are competing for the same binding site.

  • For a non-competitive allosteric inhibitor: The measured IC₅₀ will remain constant regardless of the ATP concentration. [21]

The Final Hurdle: From Biochemical Potency to Cellular Efficacy

A frequent and costly challenge in drug discovery is that potent hits from biochemical assays often fail to show activity in cell-based assays. [22][23]This discrepancy can arise from several factors, including poor cell membrane permeability, rapid metabolism, or efflux of the compound from the cell.

Therefore, it is crucial to progress promising isoquinoline leads into cellular assays early.

  • Cellular Target Engagement Assays: These assays, such as NanoBRET™, directly measure whether the compound is binding to its intended kinase target inside a living cell. [23]This provides invaluable evidence that the compound can reach its target in a physiological context.

  • Cellular Functional Assays: These assays measure the downstream consequences of kinase inhibition. A common approach is to use an antibody-based method, like an in-cell Western or Western blot, to measure the phosphorylation status of a known substrate of the target kinase. [11][24]A reduction in substrate phosphorylation upon treatment with the compound provides functional proof of target inhibition.

By systematically applying this integrated screening and characterization cascade, researchers can confidently identify and validate high-quality, isoquinoline-based kinase inhibitors, paving the way for the next generation of targeted therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 2(5), 643-661. [Link]

  • Wodarski, C., & Bajorath, J. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European journal of medicinal chemistry, 214, 113206. [Link]

  • van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–840. [Link]

  • Jardim, D. O., Lacross, A. S., Buti, L., & Ganesan, S. (2020). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature communications, 11(1), 2133. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Papa, F., & Toker, A. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society transactions, 48(2), 565–575. [Link]

  • Foucourt, A., Hédou, D., Duboué-Dijon, E., Castera-Ducros, C., Taverne, T., Désiré, L., ... & Loaëc, N. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 23(11), 2901. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • E. Page, S., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Structure (London, England : 1993), 31(3), 343–354.e3. [Link]

  • Klink, T. A., & Johnston, P. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert opinion on drug discovery, 9(1), 103–121. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Foucourt, A., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 5219. [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 26(24), 17354. [Link]

  • Schlicker, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8711. [Link]

  • D'Angelo, S., & Castellano, S. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC medicinal chemistry, 15(1), 37–56. [Link]

  • Lee, J. Y., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 15(2), 333-341. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279. [Link]

  • Georg, G. I., & LaPorte, M. G. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. ResearchGate. [Link]

  • Singh, S., & Singh, S. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Exploratory Target Antitumor Therapy, 5(1), 133-151. [Link]

  • Hijjawi, M. S. (2019, January 30). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic & Medicinal Chemistry. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

  • de Groot, J. S., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of molecular biology, 433(22), 167237. [Link]

  • El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(19), 6826. [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]

  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 23(11), 2901. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Cornelison, J., et al. (2023). Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening. Journal of medicinal chemistry, 66(2), 1294–1309. [Link]

  • ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to 1-Chloroisoquinoline-7-carbaldehyde: A Comparative Analysis of Its Reaction Products

Introduction: The Strategic Value of a Bifunctional Heterocycle In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a privileged structure, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this core dictates its utility. 1-Chloroisoquinoline-7-carbaldehyde emerges as a particularly valuable building block due to its dual reactive centers. The C1-chloro group is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis or nucleophilic aromatic substitution (SNAr), while the C7-carbaldehyde group offers a gateway to a multitude of classical carbonyl chemistries.[2]

This guide provides an in-depth characterization of the reaction products of 1-Chloroisoquinoline-7-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against common alternatives, supported by representative experimental data and protocols. The protocols described herein are based on well-established methodologies for analogous systems, providing a robust framework for practical application.

Palladium-Catalyzed Cross-Coupling at the C1-Position

The C1-position of the isoquinoline ring is activated by the adjacent nitrogen atom, making the chloro-substituent a viable, albeit challenging, handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than their bromide or iodide counterparts, recent advances in ligand and catalyst development have made their use increasingly common and efficient, offering a cost-effective alternative.[3][4]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of 1-arylisoquinoline derivatives.[5][6] The key to successfully coupling an aryl chloride like 1-Chloroisoquinoline-7-carbaldehyde is the choice of a highly active catalyst system, often employing electron-rich, bulky phosphine ligands that facilitate the oxidative addition step—the rate-limiting step for aryl chlorides.[1][7]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl 1-Cl-Iso-CHO Ar-Cl->Oxidative_Addition Ar-Pd(II)-Cl Iso-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Boronic_Acid R-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R Iso-Pd(II)L2-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 1-Aryl-Iso-CHO Reductive_Elimination->Product SNAr_Reaction sub 1-Cl-Iso-CHO step1 Nucleophilic Attack sub->step1 nuc Nucleophile (NuH) nuc->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Cl- intermediate->step2 product 1-Nu-Iso-CHO step2->product

Sources

Validation

A Guide to Reproducible Reactions with 1-Chloroisoquinoline-7-carbaldehyde: A Comparative Analysis

This guide provides an in-depth technical analysis of 1-Chloroisoquinoline-7-carbaldehyde, a versatile bifunctional building block crucial for synthesizing diverse heterocyclic compounds in drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-Chloroisoquinoline-7-carbaldehyde, a versatile bifunctional building block crucial for synthesizing diverse heterocyclic compounds in drug discovery and materials science. Given the limited specific literature on the 7-carbaldehyde isomer, this document establishes a framework for achieving high reproducibility by leveraging well-documented principles and protocols from closely related, structurally analogous compounds, such as other chloro-substituted isoquinoline and quinoline carbaldehydes.[1][2][3] We will dissect the causality behind experimental choices to empower researchers to design robust and scalable reaction systems.

The core utility of this molecule stems from its two distinct reactive sites: the chlorine atom at the C1 position, which is primed for transition metal-catalyzed cross-coupling reactions, and the aldehyde group at the C7 position, which is susceptible to a wide range of nucleophilic additions and condensations.[4] Mastering the selective and reproducible transformation of these groups is key to unlocking its synthetic potential.

Synthesis and Quality Control: The Foundation of Reproducibility

The reproducibility of any subsequent reaction is fundamentally dependent on the purity and characterization of the starting material. A plausible and widely used method for synthesizing substituted isoquinoline carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich precursor like 1-chloroisoquinoline.[5][6]

Regardless of the synthetic route, rigorous quality control is non-negotiable.

Recommended Characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and isomeric purity. Predicted data for analogous compounds suggest the aldehyde proton will appear significantly downfield (δ 9-10 ppm).[5]

  • Mass Spectrometry: To verify the molecular weight (191.61 g/mol ) and isotopic distribution pattern characteristic of a monochlorinated compound (M+ and M+2 peaks in an ~3:1 ratio).[2][5]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, notably a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹.[7]

Palladium-Catalyzed Cross-Coupling at the C1-Position

The chlorine atom on the isoquinoline core is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. Achieving high turnover and reproducibility in these systems requires a rational approach to selecting the catalyst, ligand, base, and solvent.[8][9]

A. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their derivatives.[10] The reaction's success hinges on an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of 1-Chloroisoquinoline-7-carbaldehyde to a Pd(0) species. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and requires activation of the organoboron species with a base.[10] The choice of base is therefore critical; it must be strong enough to form the "ate" complex but not so strong as to cause undesired side reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Cl] pd0->pd2_complex Ar-Cl transmetalation_complex [Ar-Pd(II)L₂-R] pd2_complex->transmetalation_complex R-B(OR)₂ Base product_complex Pd(0)L₂ transmetalation_complex->product_complex Ar-R ArCl 1-Chloroisoquinoline- 7-carbaldehyde Boronic R-B(OR)₂ Product Product Base Base Suzuki_Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base) in Schlenk Flask catalyst Add Pd(PPh₃)₄ under Inert Atmosphere start->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent reaction Heat to 90°C (12-24h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool, Dilute, Extract monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_0 Oxidative Addition cluster_1 Amine Coordination & Deprotonation cluster_2 Reductive Elimination pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Cl] pd0->pd2_complex Ar-Cl amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺Cl⁻ pd2_complex->amine_complex HNR₂ amido_complex [Ar-Pd(II)L₂(NR₂)] amine_complex->amido_complex Base product_complex Pd(0)L₂ amido_complex->product_complex Ar-NR₂

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoquinoline Carbaldehydes

For the Attention of: Researchers, scientists, and drug development professionals. The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, scientists, and drug development professionals.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of a carbaldehyde functional group onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the principal synthetic routes to substituted isoquinoline carbaldehydes, offering a data-driven benchmark for selecting the most appropriate methodology for your research and development needs.

Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the isoquinoline nucleus.[3][4]

Mechanistic Insight

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich isoquinoline ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired isoquinoline carbaldehyde. The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic properties of the substituents on the isoquinoline ring; electron-donating groups (EDGs) activate the ring towards electrophilic substitution and direct the formylation to the ortho and para positions.[4]

Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Isoquinoline Substituted Isoquinoline Iminium_salt Iminium Salt Intermediate Isoquinoline->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Isoquinoline Carbaldehyde Iminium_salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Advantages & Limitations

Advantages:

  • Direct and one-pot: This method provides a straightforward route to the target molecule.

  • Good yields for activated substrates: Isoquinolines bearing electron-donating groups generally undergo formylation in good to excellent yields.

  • Well-established and widely used: The Vilsmeier-Haack reaction is a familiar and reliable tool for many synthetic chemists.

Limitations:

  • Substrate scope: The reaction is most effective for electron-rich isoquinolines. Electron-withdrawing groups (EWGs) can deactivate the ring, leading to low or no yield.[4]

  • Harsh reagents: The use of POCl₃ requires careful handling and anhydrous conditions.

  • Potential for side reactions: Over-formylation or reaction with other sensitive functional groups can occur.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Isoquinoline
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the substituted isoquinoline (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the isoquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-90 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium carbonate to a pH of 6-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Oxidation of Methylisoquinolines

An alternative, two-step approach involves the synthesis of a methyl-substituted isoquinoline followed by oxidation of the methyl group to a carbaldehyde. This strategy offers excellent regioselectivity, as the position of the carbaldehyde is predetermined by the location of the methyl group. Selenium dioxide (SeO₂) is a commonly employed reagent for this transformation.[5][6][7]

Mechanistic Insight

The oxidation of a benzylic methyl group with selenium dioxide is believed to proceed through an ene reaction, followed by a[3][8]-sigmatropic rearrangement to form a selenite ester. Hydrolysis of this intermediate then yields the corresponding aldehyde.[9]

Oxidation Workflow Start Substituted Methylisoquinoline Oxidation Oxidation (e.g., SeO₂) Start->Oxidation Product Substituted Isoquinoline Carbaldehyde Oxidation->Product

Caption: General workflow for the oxidation route.

Advantages & Limitations

Advantages:

  • High regioselectivity: The position of the formyl group is precisely controlled.

  • Milder conditions (in some cases): Compared to the Vilsmeier-Haack reaction, this method can sometimes be performed under less harsh conditions.

  • Applicable to a broader range of substrates: The success of the reaction is less dependent on the electronic nature of the isoquinoline ring.

Limitations:

  • Two-step process: Requires the prior synthesis of the corresponding methylisoquinoline, which can add to the overall synthesis time and complexity.[5]

  • Toxicity of selenium dioxide: SeO₂ and its byproducts are toxic and require careful handling and disposal.[7]

  • Potential for over-oxidation: The aldehyde product can be further oxidized to the carboxylic acid if the reaction is not carefully controlled.[10]

Experimental Protocol: Selenium Dioxide Oxidation of 1-Methylisoquinoline
  • In a round-bottom flask, dissolve 1-methylisoquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol.[11][12]

  • Add selenium dioxide (1.1 - 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford isoquinoline-1-carbaldehyde.

Rieche Formylation

The Rieche formylation is another method for the direct formylation of aromatic compounds, particularly those that are electron-rich.[1] This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[13][14]

Mechanistic Insight

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation. This electrophile is then attacked by the electron-rich isoquinoline ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde.

Advantages & Limitations

Advantages:

  • Potentially high reactivity: The strong electrophile generated can formylate less activated substrates than the Vilsmeier-Haack reagent.

Limitations:

  • Harsh conditions: Requires the use of strong, moisture-sensitive Lewis acids.

  • Limited documented application to isoquinolines: While a standard formylation method, its specific application and efficacy for a wide range of substituted isoquinolines are not as extensively documented as the Vilsmeier-Haack reaction.

  • Substrate sensitivity: The strongly acidic conditions can be incompatible with sensitive functional groups.

Experimental Protocol: Rieche Formylation of an Electron-Rich Isoquinoline
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the electron-rich isoquinoline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of titanium tetrachloride (TiCl₄, 1.5 - 2.0 equivalents) in DCM.

  • After stirring for a few minutes, add dichloromethyl methyl ether (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for several hours, monitoring its progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[15]

Modern Transition-Metal-Catalyzed Approaches

Recent advances in organometallic chemistry have led to the development of transition-metal-catalyzed methods for the C-H functionalization of heterocycles.[16] Palladium and rhodium catalysts have shown promise in directing the formylation of C-H bonds, offering novel and potentially more efficient routes to isoquinoline carbaldehydes.[17][18][19] These methods often involve the use of a directing group to achieve high regioselectivity.

Mechanistic Insight

These reactions typically proceed through a C-H activation step, where the transition metal catalyst selectively breaks a C-H bond on the isoquinoline ring, often guided by a directing group. This is followed by the introduction of a formyl group or a synthetic equivalent, and subsequent reductive elimination to regenerate the catalyst and release the product.

Transition_Metal_Catalysis Isoquinoline Substituted Isoquinoline Intermediate Metallocycle Intermediate Isoquinoline->Intermediate + Catalyst (C-H Activation) Catalyst Pd or Rh Catalyst Formyl_Source Formylating Agent Product Isoquinoline Carbaldehyde Intermediate->Product + Formylating Agent - Catalyst

Caption: General scheme for transition-metal-catalyzed C-H formylation.

Advantages & Limitations

Advantages:

  • High regioselectivity: Can be achieved through the use of appropriate directing groups.

  • Milder reaction conditions: Often proceed under milder conditions than classical methods.

  • Novel reactivity: Can enable the formylation of positions that are not accessible through traditional electrophilic substitution.

Limitations:

  • Catalyst cost and sensitivity: Palladium and rhodium catalysts can be expensive and sensitive to air and moisture.

  • Ligand development: The success of the reaction is often dependent on the choice of ligand.

  • Methodology is still developing: While promising, these methods are not yet as widely established as classical approaches.

Comparative Performance Data

Synthetic RouteTypical YieldsSubstrate ScopeKey StrengthsKey Weaknesses
Vilsmeier-Haack Reaction 60-80% for activated substrates[8]Best for electron-rich isoquinolinesDirect, one-pot, well-establishedRequires activated substrates, harsh reagents
Oxidation of Methylisoquinolines 50-95%[11][20]Broad, less dependent on electronicsHigh regioselectivity, predictableTwo-step process, toxic reagents
Rieche Formylation Variable, data for isoquinolines is limitedElectron-rich aromaticsPotentially high reactivityHarsh conditions, limited documented use for isoquinolines
Transition-Metal Catalysis Moderate to excellent[17]Dependent on directing group and catalyst systemHigh regioselectivity, mild conditionsCatalyst cost, developing methodology

Conclusion and Future Outlook

The choice of synthetic route to a substituted isoquinoline carbaldehyde is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • For electron-rich isoquinolines , the Vilsmeier-Haack reaction remains a reliable and direct method.

  • When high regioselectivity is paramount and a two-step synthesis is acceptable, the oxidation of a corresponding methylisoquinoline is an excellent choice.

  • The Rieche formylation may offer an alternative for certain substrates, although its scope for isoquinolines requires further exploration.

  • Transition-metal-catalyzed C-H formylation represents the cutting edge of synthetic methodology in this area, offering the potential for novel transformations and improved efficiency, and is an area of active research.

As the demand for novel isoquinoline-based compounds in drug discovery and materials science continues to grow, the development of more efficient, selective, and sustainable synthetic methods will be a key focus of future research.

References

  • A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (URL not available)
  • Vilsmeier-Haack Reaction - NROChemistry. (URL not available)
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  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation...
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Chloroisoquinoline-7-carbaldehyde

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-chloroisoquinoline-7-carbaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Halogenated Aromatic Core (Chloroisoquinoline): Halogenated aromatic compounds are often persistent in the environment and can be toxic.[3][4] They are typically treated as hazardous waste.[3] The chlorine atom on the isoquinoline ring system warrants careful handling and disposal to prevent environmental release.

  • Aldehyde Functional Group (-CHO): Aldehydes as a class of chemicals can be irritants, sensitizers, and may have toxic properties.[5][6] Some aldehydes are reactive and can undergo oxidation or polymerization.

Based on data from structurally similar compounds, 1-chloroisoquinoline-7-carbaldehyde should be considered an irritant at a minimum.[2] It is prudent to handle this compound as if it were harmful if swallowed, in contact with skin, or inhaled, and as a substance that can cause skin and eye irritation.[7][8][9]

Table 1: Chemical and Physical Properties of 1-Chloroisoquinoline-7-carbaldehyde

PropertyValueSource
CAS Number 223671-53-2[1][2][10]
Molecular Formula C₁₀H₆ClNO[1][2]
Molecular Weight 191.61 g/mol [1]
Appearance Likely a solid at room temperature[11]
Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, stringent adherence to safety protocols is paramount. All handling and disposal procedures for 1-chloroisoquinoline-7-carbaldehyde must be conducted in a designated area equipped with appropriate engineering controls and with the use of proper PPE.

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing for disposal, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[3][12] 1-Chloroisoquinoline-7-carbaldehyde waste must be classified as halogenated organic waste .[13]

Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Chloroisoquinoline-7-carbaldehyde," and the associated hazards (e.g., "Irritant," "Toxic").[3]

  • Solid Waste Collection:

    • Carefully transfer any solid residual 1-chloroisoquinoline-7-carbaldehyde into the designated waste container using a clean spatula or scoop.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.

  • Liquid Waste Collection (Solutions and Rinsates):

    • If the compound is in solution, the entire solution should be collected as hazardous waste.

    • Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).[3] Collect this rinsate in the same halogenated organic waste container.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [3][13]

Diagram 1: Decision Flowchart for Waste Segregation

G cluster_0 Waste Generation cluster_1 Hazard Identification cluster_3 Final Disposal Start Generation of 1-Chloroisoquinoline-7-carbaldehyde Waste IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Collect in Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) HalogenatedWaste->EHS_Pickup G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal AssessHazards 1. Assess Hazards (Halogenated Aromatic Aldehyde) DonPPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE WorkInHood 3. Work in a Chemical Fume Hood DonPPE->WorkInHood LabelContainer 4. Label Halogenated Waste Container WorkInHood->LabelContainer CollectWaste 5. Collect Solid & Liquid Waste LabelContainer->CollectWaste SealContainer 6. Securely Seal Container CollectWaste->SealContainer StoreSecurely 7. Store in Satellite Accumulation Area SealContainer->StoreSecurely CompleteForms 8. Complete Disposal Paperwork StoreSecurely->CompleteForms EHSPickup 9. Schedule EHS Pickup CompleteForms->EHSPickup

Caption: Step-by-step workflow for safe disposal.

Regulatory Compliance

All laboratory waste disposal is governed by strict regulations. In the United States, these are primarily set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450). [14][15][16][17][18][19][20]Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that aligns with these federal regulations. [14][21]Adherence to these guidelines is not only a matter of safety but also of legal compliance.

Conclusion

The proper disposal of 1-chloroisoquinoline-7-carbaldehyde requires a cautious and systematic approach. By treating it as a hazardous halogenated organic waste, utilizing appropriate personal protective equipment and engineering controls, and adhering to established waste segregation and disposal protocols, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • OSHA. Laboratory Safety OSHA Lab Standard. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

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  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

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  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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